molecular formula C8H18ClNO4 B8124184 Methylamino-peg2-acid hydrochloride salt

Methylamino-peg2-acid hydrochloride salt

Cat. No.: B8124184
M. Wt: 227.68 g/mol
InChI Key: AFBCJFFZGHLWRU-UHFFFAOYSA-N
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Description

Methylamino-peg2-acid hydrochloride salt is a useful research compound. Its molecular formula is C8H18ClNO4 and its molecular weight is 227.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[2-[2-(methylamino)ethoxy]ethoxy]propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO4.ClH/c1-9-3-5-13-7-6-12-4-2-8(10)11;/h9H,2-7H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBCJFFZGHLWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOCCOCCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the properties of Methylamino-peg2-acid hydrochloride salt?

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methylamino-peg2-acid hydrochloride salt Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Strategic Utility in PROTAC and ADC Linker Design

Executive Summary

Methylamino-PEG2-acid hydrochloride (CAS: 1807503-87-2) is a high-purity, heterobifunctional polyethylene glycol (PEG) derivative utilized primarily as a hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1]

Unlike standard primary amine linkers, this reagent features a secondary methylamine and a terminal carboxylic acid . The N-methylation provides unique steric and electronic properties that can modulate the metabolic stability and solubility profile of the final conjugate. This guide details its physicochemical properties, reaction mechanics, and validated protocols for bioconjugation.

Chemical Identity & Physicochemical Properties[2][3]

The following data establishes the baseline for handling and stoichiometric calculations.

PropertySpecification
Chemical Name 3-(2-(2-(methylamino)ethoxy)ethoxy)propanoic acid hydrochloride
CAS Number 1807503-87-2 (General identifier for the acid form)
Molecular Formula C₈H₁₇NO₄[1] · HCl
Molecular Weight 227.69 g/mol (Salt); 191.23 g/mol (Free Acid)
Appearance White to off-white solid or viscous oil (hygroscopic)
Solubility High: Water, DMSO, DMF, Methanol Low: Hexane, Diethyl Ether
pKa (Estimated) Carboxylic Acid: ~4.5
Storage -20°C, Desiccated, under Inert Gas (Ar/N₂)
Stability Hygroscopic; stable in acidic/neutral aqueous solution; amine oxidation risk if exposed to air long-term.
Functional Mechanics: Why Methylamino-PEG2?
3.1 The "PEG Effect" in Linkerology

In PROTAC design, the linker is not merely a bridge; it dictates the ternary complex (Target-PROTAC-E3 Ligase) cooperativity.

  • PEG2 Spacer: Provides a defined distance (~9–12 Å) with sufficient flexibility to allow protein-protein interactions without the "entropic penalty" often seen with longer PEG chains (e.g., PEG8+).

  • Hydrophilicity: Counteracts the lipophilicity of warheads (e.g., Thalidomide, VHL ligands), improving the overall LogD of the drug candidate.

3.2 Secondary vs. Primary Amine

The N-methyl group distinguishes this reagent from standard Amino-PEG2-Acid.

  • Nucleophilicity: The secondary amine is highly nucleophilic but less prone to forming Schiff bases with aldehydes compared to primary amines.

  • Metabolic Stability: N-methylation can block enzymatic deamination pathways, potentially extending the half-life of the linker in plasma.

  • Solubility: The methyl group disrupts hydrogen bond networks slightly differently than a primary amine, often enhancing solubility in organic synthesis solvents (DCM/DMF).

Experimental Protocols
4.1 Diagrammatic Workflow: PROTAC Synthesis

The following diagram illustrates the logical flow of assembling a PROTAC using Methylamino-PEG2-acid as the central linker.

PROTAC_Synthesis Ligand_A E3 Ligase Ligand (e.g., VHL-amine) Step1 Step 1: Amide Coupling (Activation of Linker-COOH) Ligand_A->Step1 Linker Methylamino-PEG2-Acid (HCl Salt) Linker->Step1 Dissolve in DMF + HATU/DIPEA Ligand_B Target Protein Ligand (Warhead-COOH) Step2 Step 2: Amide Coupling (Activation of Warhead-COOH) Ligand_B->Step2 Activate with EDC/NHS or HATU Intermediate Intermediate: MeNH-PEG2-Amide-Ligand A Step1->Intermediate Purify (HPLC) Intermediate->Step2 Secondary Amine Nucleophile Final Final PROTAC Step2->Final Purify & Lyophilize

Caption: Stepwise assembly of a PROTAC molecule utilizing the bifunctional nature of the Methylamino-PEG2-acid linker.

4.2 Protocol: Amide Coupling (Carboxylic Acid End)

This protocol describes coupling the acid end of the linker to an amine-containing ligand (e.g., Lenalidomide derivative).

Reagents:

  • Methylamino-PEG2-acid HCl[1][2]

  • Amine-bearing Ligand (1.0 equiv)

  • HATU (1.2 equiv) or EDC/NHS[3]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • Activation: Dissolve Methylamino-PEG2-acid HCl (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) to neutralize the HCl salt and basify the solution.

  • Coupling Agent: Add HATU (1.2 equiv) and stir at room temperature for 15 minutes. Note: The solution may turn slightly yellow.

  • Ligand Addition: Add the Amine-bearing Ligand dissolved in minimal DMF.

  • Reaction: Stir under Nitrogen for 2–4 hours. Monitor by LC-MS (Look for mass shift: Ligand MW + 173.2 Da).

  • Workup: Dilute with water/acetonitrile and purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

  • Yield: Lyophilize fractions to obtain the intermediate as a powder.

4.3 Protocol: Secondary Amine Coupling

Coupling the secondary amine end to a carboxylic acid warhead requires steric consideration.

Critical Note: Secondary amines are sterically more hindered than primary amines. Stronger coupling reagents (e.g., HATU, PyBOP) are preferred over EDC for high yields.

Procedure:

  • Warhead Activation: Dissolve the Carboxylic Acid Warhead (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 10 mins.

  • Linker Addition: Add the Methylamino-PEG2-Intermediate (from Protocol 4.2).

  • Optimization: If conversion is slow, heat to 40°C. The secondary amine is less reactive; ensure pH is >8 to keep it deprotonated.

  • Purification: Standard Reverse Phase HPLC.

Quality Control & Analytic Standards

To ensure scientific integrity, the following QC metrics must be met before using the reagent in biological assays.

MethodExpected Observation
¹H NMR (DMSO-d₆) δ 2.3–2.4 ppm: Singlet (N-CH₃, 3H) δ 3.5–3.6 ppm: Multiplets (PEG backbone -OCH₂CH₂-, 8H) δ 2.45 ppm: Triplet (-CH₂-COOH, 2H)
LC-MS (ESI+) [M+H]⁺: 192.23 Da (Free base mass) Note: HCl salt ions (Cl⁻) are transparent in positive mode.
HPLC Purity >95% at 214 nm (Amide/Carboxyl absorption).
Handling & Stability (Troubleshooting)
  • Hygroscopicity: The HCl salt is extremely hygroscopic. Weighing must be done quickly, or in a glovebox. If the solid turns into a goo, dissolve in a known volume of dry DMF to create a stock solution.

  • Free Basing: If the HCl salt interferes with sensitive chemistry, dissolve in water, adjust pH to 10 with NaOH, and extract with DCM. However, the salt form is generally preferred for storage stability.

  • Incompatibility: Avoid acid chlorides with the unprotected secondary amine unless that is the intended reaction site.

References
  • Sigma-Aldrich. Methylamino-PEG2-acid Product Sheet. Retrieved from

  • BroadPharm. Methylamino-PEG2-acid HCl salt Properties and Protocols. Retrieved from

  • MedChemExpress. Methylamino-PEG2-acid Linker for PROTAC Synthesis. Retrieved from

  • Besbach, et al. (2021). Optimization of PROTAC Linkers for Improved Degradation Efficiency. Journal of Medicinal Chemistry.
  • AxisPharm. PEG Acid Reagents and Bioconjugation Protocols. Retrieved from

Sources

A Technical Guide to Methylamino-PEG2-Acid Hydrochloride Salt: Structure, Properties, and Applications in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This guide provides an in-depth analysis of Methylamino-PEG2-acid hydrochloride salt, a critical heterobifunctional linker used in modern drug discovery. We will dissect its chemical structure, physicochemical properties, and core functionalities. The primary focus is on its pivotal role in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), offering researchers and drug development professionals a comprehensive understanding of its application. This document combines theoretical principles with practical, field-proven insights to explain the causality behind its use in sophisticated bioconjugation strategies.

Introduction to Heterobifunctional PEG Linkers

In the landscape of therapeutic development, particularly with complex biologics and targeted small molecules, the ability to covalently link different molecular entities is paramount. Polyethylene glycol (PEG) linkers have become indispensable tools for this purpose. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutics, primarily by increasing hydrodynamic size and aqueous solubility.

While simple PEG chains can serve as spacers, the true power in advanced drug design comes from heterobifunctional PEG linkers . These molecules possess two distinct reactive termini, allowing for the sequential and controlled conjugation of two different molecules. This compound is a premier example of such a linker, featuring a terminal methylamine group and a carboxylic acid group, separated by a short, hydrophilic diethylene glycol spacer. Its primary application is in the burgeoning field of targeted protein degradation, specifically in the construction of PROTACs.

Physicochemical Properties of this compound

A thorough understanding of a linker's physical and chemical properties is essential for its effective implementation in a synthesis workflow.

Chemical Structure and Identity

Methylamino-PEG2-acid is structurally defined by a methylamine terminus and a carboxylic acid terminus, connected by a two-unit polyethylene glycol chain. This structure provides a balance of reactivity and hydrophilicity.

start Linker-COOH (Methylamino-PEG2-Acid) step1 O-Acylisourea Intermediate (Highly Reactive, Unstable) start->step1 + EDC step2 NHS Ester (Semi-Stable) step1->step2 + NHS end Stable Amide Bond (Linker-CONH-Molecule) step2->end + Molecule-NH₂

Caption: Workflow for activating the carboxylic acid terminus for amide coupling.
The Methylamine Terminus

The methylamine group serves as the nucleophile for reactions, typically with an activated carboxyl group (like an NHS ester) on another molecule. The presence of the methyl group slightly increases its nucleophilicity compared to a primary amine. Before its intended reaction, the amine is protected by the proton from the HCl salt. To make it reactive, a non-nucleophilic base is typically added to the reaction mixture to deprotonate the amine, liberating the lone pair of electrons for nucleophilic attack.

Application in PROTAC Synthesis: A Methodological Deep Dive

The most prominent application of Methylamino-PEG2-acid HCl is in the synthesis of PROTACs.

Introduction to PROTAC Technology

PROTACs are revolutionary heterobifunctional molecules designed to hijack the cell's own protein disposal machinery. They consist of three parts: a ligand that binds to a target protein (the protein of interest to be degraded), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. [1]

TBL Target Protein Binder (e.g., Kinase Inhibitor) Linker Linker (Methylamino-PEG2-Acid) TBL->Linker E3L E3 Ligase Ligand (e.g., VHL or CRBN ligand) Linker->E3L

Caption: The tripartite structure of a Proteolysis-Targeting Chimera (PROTAC).
Experimental Protocol: Synthesis of a PROTAC

This protocol outlines a representative, self-validating workflow for synthesizing a PROTAC using Methylamino-PEG2-acid HCl. This assumes the Target-Binding Ligand (TBL) has a reactive primary amine and the E3 Ligase Ligand has an activated carboxylic acid (NHS ester).

Materials:

  • This compound

  • Target-Binding Ligand with a primary amine (TBL-NH₂)

  • E3 Ligase Ligand with an NHS ester (E3L-NHS)

  • EDC and NHS

  • Diisopropylethylamine (DIPEA)

  • Anhydrous solvents (e.g., DMF or DMSO)

  • HPLC for purification and analysis

  • Mass Spectrometer for characterization

Step-by-Step Methodology:

  • Activation of the Linker (Self-Validating Checkpoint: LC-MS):

    • Dissolve Methylamino-PEG2-acid HCl (1.0 eq) in anhydrous DMF.

    • Add NHS (1.2 eq) and EDC (1.2 eq).

    • Stir the reaction at room temperature for 1-2 hours.

    • Causality: This step converts the linker's inert carboxylic acid into a reactive NHS ester, primed for conjugation.

    • Validation: A small aliquot can be analyzed by LC-MS to confirm the formation of the activated linker by observing the expected mass shift.

  • First Conjugation: Linker to TBL (Self-Validating Checkpoint: LC-MS):

    • To the activated linker solution from Step 1, add a solution of TBL-NH₂ (1.0 eq) in anhydrous DMF.

    • Add DIPEA (2.5 eq).

    • Stir the reaction at room temperature overnight.

    • Causality: The primary amine of the TBL attacks the NHS ester of the linker, forming a stable amide bond. DIPEA acts as a non-nucleophilic base to neutralize the HCl salt and any acid byproducts, ensuring the TBL's amine remains nucleophilic.

    • Validation: Monitor the reaction progress by LC-MS. The disappearance of the TBL-NH₂ starting material and the appearance of a new peak corresponding to the mass of the TBL-Linker conjugate confirms success.

  • Purification of Intermediate:

    • Once the reaction is complete, purify the TBL-Linker conjugate using reverse-phase HPLC. This is crucial to remove unreacted starting materials and coupling reagents.

    • Lyophilize the pure fractions to obtain the TBL-Linker intermediate as a solid.

  • Second Conjugation: TBL-Linker to E3 Ligase Ligand (Self-Validating Checkpoint: LC-MS):

    • Dissolve the purified TBL-Linker intermediate (1.0 eq) in anhydrous DMF.

    • Add the E3L-NHS (1.1 eq).

    • Add DIPEA (2.0 eq) to deprotonate the methylammonium salt of the linker, activating it for reaction.

    • Stir at room temperature overnight.

    • Causality: The now-free methylamine of the linker attacks the NHS ester of the E3 ligase ligand, forming the final PROTAC molecule.

    • Validation: The final reaction can be monitored by LC-MS, looking for the disappearance of the TBL-Linker intermediate and the appearance of the final PROTAC product at its expected molecular weight.

  • Final Purification and Characterization:

    • Purify the final PROTAC molecule using reverse-phase HPLC.

    • Confirm the identity and purity of the final compound using high-resolution mass spectrometry and NMR spectroscopy.

Conclusion and Future Perspectives

This compound is more than just a chemical spacer; it is an enabling tool for the rational design of complex therapeutics. Its defined structure, dual reactivity, and enhanced properties in the salt form provide a reliable and efficient component for multi-step synthetic pathways. As targeted protein degradation continues to evolve and mature as a therapeutic modality, the demand for high-quality, well-characterized linkers like Methylamino-PEG2-acid HCl will only grow. Its application is a testament to how fundamental principles of chemistry are being leveraged to solve complex challenges in biology and medicine.

References

  • Shaanxi Xinrun Bio-tech Co., Ltd. (n.d.). Methylamino-PEG2-acid HCl salt_1807503-87-2. Retrieved from [Link]

  • Albion, M. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance. C&EN. Retrieved from [Link]

  • Kumar, L. (2021, May 21). Salt Selection in Drug Development. Pharmaceutical Technology. Retrieved from [Link]

  • DC Chemicals. (2024, January 1). Methylamino-PEG1-acid HCl MSDS. Retrieved from [Link]

  • Acker, A., et al. (2010). Method for salt preparation. U.S. Patent Application No. 12/621,959.
  • Goud, N. R., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. Retrieved from [Link]

  • Poe, M. M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Retrieved from [Link]

Sources

Technical Guide: Solubility & Handling of Methylamino-PEG2-acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1]

Methylamino-PEG2-acid hydrochloride is a heterobifunctional polyethylene glycol (PEG) derivative utilized primarily as a linker in the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). Its core utility lies in its dual reactivity: a secondary amine (protected as an HCl salt) and a terminal carboxylic acid, separated by a hydrophilic PEG spacer.

Understanding the solubility profile of the hydrochloride salt form is critical. Unlike the free base, the salt exhibits enhanced aqueous solubility but reduced solubility in non-polar organic solvents. This guide details the solvation thermodynamics and provides validated protocols for handling this reagent in drug discovery workflows.

Chemical Profile
PropertyDetail
Compound Name Methylamino-PEG2-acid hydrochloride
Chemical Structure

Molecular Weight ~191.23 Da (Free base) / ~227.7 Da (HCl Salt)
Physical State White to off-white solid (highly hygroscopic)
Polarity Amphiphilic (Hydrophilic PEG backbone + Ionic terminus)

Solubility Profile

The solubility of Methylamino-PEG2-acid HCl is governed by the competition between its ionic lattice energy (from the ammonium-chloride ion pair) and the solvation energy provided by the solvent.

Primary Solubility Matrix
Solvent ClassSpecific SolventSolubility RatingTechnical Context
Aqueous Water / PBS (pH 7.4)Excellent (>50 mg/mL)The ionic nature of the HCl salt and the hydrogen-bonding capability of the PEG ether oxygens drive rapid dissolution.
Polar Aprotic DMSO / DMFExcellent (>50 mg/mL)Preferred solvents for preparing high-concentration stock solutions (100 mM+) due to high dielectric constants and lack of nucleophilicity.
Polar Protic Methanol / EthanolGood Soluble, but avoid storing for long periods due to potential esterification of the carboxylic acid terminus.
Chlorinated Dichloromethane (DCM)Poor to Moderate *Critical Distinction: The HCl salt is poorly soluble in pure DCM. Solubility is achieved only upon neutralization (see Protocol 2).
Non-Polar Hexanes / Diethyl EtherInsoluble The compound will precipitate or oil out immediately. Used for purification/precipitation.
Mechanism of Action: The "Salt Effect" in Organic Synthesis

In organic synthesis (e.g., peptide coupling), researchers often attempt to dissolve this linker in Dichloromethane (DCM). This frequently fails with the HCl salt. The ionic lattice is too stable for the non-polar DCM environment.

  • Solution: To dissolve in DCM, you must break the ionic pair by adding a tertiary amine base (e.g., Diisopropylethylamine, DIPEA) which deprotonates the ammonium or exchanges the counter-ion, rendering the molecule more lipophilic.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (Recommended)

Purpose: Create a stable, hydrolysis-resistant stock for long-term storage and aliquoting.

  • Equilibration: Remove the product vial from -20°C storage and allow it to equilibrate to room temperature (approx. 30 mins) before opening. This prevents condensation, which degrades the hygroscopic solid.

  • Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).

    • Why? Water promotes hydrolysis of activated esters if you plan to activate the carboxyl group later. DMSO/DMF are stable.

  • Dissolution: Add solvent to achieve a concentration of 50–100 mM . Vortex gently. The solid should dissolve instantly.

  • Storage: Aliquot into single-use vials. Store at -20°C or -80°C. Stable for 6–12 months.

Protocol B: Dissolution in DCM for Conjugation (The "Free Base" Method)

Purpose: To solubilize the linker in Dichloromethane for reaction with hydrophobic payloads or resins.

  • Weighing: Weigh the required amount of Methylamino-PEG2-acid HCl.

  • Suspension: Add anhydrous DCM. You will likely observe a cloudy suspension (undissolved salt).

  • Neutralization: Add 2.0–3.0 equivalents of DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine).

  • Observation: The solution should clear rapidly as the free amine is generated and the lipophilic DIPEA-HCl salt forms (or remains soluble).

  • Proceed: The reagent is now ready for coupling (e.g., with HATU/EDC).

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection based on your downstream application.

SolubilityWorkflow Start Methylamino-PEG2-acid HCl (Solid Reagent) AppCheck Determine Application Start->AppCheck AqBuffer Aqueous Conjugation (Protein/Antibody Labeling) AppCheck->AqBuffer Biologics OrgSyn Organic Synthesis (Small Molecule/PROTAC) AppCheck->OrgSyn Chemistry WaterSol Direct Dissolution in Buffer (PBS/MES) AqBuffer->WaterSol Highly Soluble SolventChoice Choose Solvent OrgSyn->SolventChoice DMSO DMSO / DMF (Universal Stock) SolventChoice->DMSO Recommended DCM DCM / Chloroform (Non-polar Coupling) SolventChoice->DCM If required Neutralize CRITICAL STEP: Add 2-3 eq. DIPEA to solubilize salt DCM->Neutralize Insoluble as HCl Neutralize->DCM

Caption: Decision tree for solvent selection. Note the critical neutralization step required for chlorinated solvents.

Troubleshooting & Stability

IssueCauseCorrective Action
Cloudiness in DCM The HCl salt has not dissolved.Add DIPEA/TEA dropwise until clear.
Gelling in Water Concentration too high (>200 mg/mL) or cold buffer.Warm to 37°C or dilute.
Loss of Activity Hydrolysis of the carboxylic acid or oxidation of amine.Ensure storage under inert gas (Nitrogen/Argon) and avoid protic solvents (MeOH/EtOH) for long-term storage.
Reference Standards

When calculating stoichiometry, ensure you account for the molecular weight of the salt (approx. 227.7 Da), not the free base. Failure to do so will result in a ~19% under-dosing of the linker.

References

  • BroadPharm. Methylamino-PEG2-acid HCl salt Product Data Sheet. Retrieved from

  • Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
  • BenchChem. Solubility of Amino-PEG-acid Linkers. Retrieved from

  • AxisPharm. PEG Methylamine Linker Properties. Retrieved from

Advanced Stability, Storage, and Handling Whitepaper: Methylamino-PEG2-acid Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methylamino-PEG2-acid hydrochloride salt (CAS: 1807503-87-2) is a highly specialized, bifunctional poly(ethylene glycol) derivative structurally defined by a secondary amine (methylamino) and a terminal carboxylic acid, separated by a hydrophilic PEG2 spacer. It is a critical architectural component in the synthesis of 1 and Antibody-Drug Conjugates (ADCs)[1].

As a Senior Application Scientist, I frequently observe bioconjugation failures stemming from a fundamental misunderstanding of this molecule's physical chemistry. This whitepaper deconstructs the causality behind its stability vulnerabilities—specifically hygroscopicity, oxidative cleavage, and self-condensation—and provides a self-validating framework for its storage and experimental handling.

Chemical Architecture & Mechanistic Stability

To master the handling of Methylamino-PEG2-acid HCl salt, one must understand the intentionality behind its chemical design. The molecule is supplied as a hydrochloride salt rather than a free base. This is not a mere formulation artifact; it is a vital protective strategy.

The Causality of the Hydrochloride Salt

A molecule containing both a nucleophilic secondary amine and an electrophilic carboxylic acid is inherently unstable in its free base form. Over time, or under dehydrating conditions, the free amine will attack the carboxylic acid of an adjacent molecule, leading to catastrophic intermolecular self-condensation (polyamide formation).

By supplying the compound as an HCl salt, the secondary amine is protonated (


). This renders the amine non-nucleophilic, effectively "masking" it and allowing the terminal carboxylic acid to be selectively activated during 2[2].
Vulnerabilities: Hygroscopicity and Oxidation

While the HCl salt prevents polymerization, it introduces severe hygroscopicity. If exposed to ambient humidity, the salt will rapidly absorb water (deliquescence). This absorbed moisture not only throws off stoichiometric mass calculations but also quenches coupling reagents (like HATU or EDC) during downstream synthesis. Furthermore, the 3 in the presence of oxygen and light, leading to chain scission and the formation of reactive peroxides[3].

Stability A Methylamino-PEG2-acid HCl Salt B Stable Solid State (Protonated Amine) A->B Inert Gas, -20°C C Moisture Exposure (Hygroscopic) A->C Improper Handling D Oxygen / Light Exposure A->D Poor Storage E Deliquescence & Weighing Errors C->E Water Absorption G Free Base Formation (Self-Condensation) C->G pH Shift / Neutralization F PEG Backbone Oxidative Cleavage D->F Radical Formation

Fig 1: Degradation pathways of Methylamino-PEG2-acid HCl salt and preventative storage conditions.

Quantitative Storage Metrics

To preserve the structural integrity of the 4[4], strict environmental controls must be enforced. The following table summarizes the validated storage parameters and the mechanistic reasoning behind each requirement.

ParameterConditionExpected StabilityCausality / Mechanism
Long-Term Storage -20°C, Inert Gas (Ar/N₂), Dark> 24 monthsArrests kinetic energy; inert atmosphere prevents radical-mediated oxidative cleavage of PEG ether bonds.
Short-Term Storage 2-8°C, Desiccated3 - 6 monthsSlows hydrolysis; desiccant prevents deliquescence of the highly hygroscopic hydrochloride salt.
Working Solution Anhydrous DMSO/DMF, 25°C< 24 hoursProne to base-catalyzed degradation or self-condensation if the amine is prematurely neutralized.
Freeze-Thaw Cycles N/AAvoidRepeated temperature cycling introduces condensation (water), leading to inaccurate stoichiometry and reagent quenching.

Self-Validating Bioconjugation Protocol

When synthesizing PROTACs or ADCs, the order of addition is paramount. You must activate and conjugate the carboxylic acid before neutralizing the secondary amine. The following step-by-step methodology ensures a self-validating workflow that prevents self-polymerization.

Phase 1: Preparation and Solubilization
  • Equilibration: Remove the vial from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate atmospheric condensation on the hygroscopic powder, ruining stoichiometric accuracy.

  • Solubilization: Rapidly weigh the required mass and dissolve it in amine-free, anhydrous DMF or DMSO (Target concentration: 100-500 mM). Flush the stock vial with Argon before returning it to -20°C.

Phase 2: Selective Activation and Conjugation
  • Carboxylic Activation: To the linker solution, add your target primary amine (e.g., a target protein binder) (1.0 eq), followed by the coupling reagent HATU (1.1 eq).

  • Controlled Base Addition: Add a non-nucleophilic base, strictly N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: DIPEA is sterically hindered. It will neutralize the target primary amine to facilitate the coupling, but the secondary methylamine on the linker remains sterically shielded and less reactive, allowing the primary amine to outcompete it for the activated ester.

  • Validation Checkpoint (Self-Validating Step): After 2 hours, analyze the reaction mixture via LC-MS.

    • Success Metric: Look for the mass of the desired conjugate.

    • Failure Metric: The absence of a repeating mass shift of +173 Da (the dehydrated mass of the linker) confirms that self-condensation has been successfully suppressed.

  • Secondary Conjugation: Once the carboxylic acid is fully conjugated, the now-free secondary methylamine can be reacted with the second PROTAC motif (e.g., an E3 ligase recruiter containing an activated ester or leaving group).

Workflow Step1 1. Equilibration Warm to RT in Desiccator Step2 2. Solubilization Anhydrous DMF/DMSO Step1->Step2 Step3 3. Selective Activation Activate COOH (Amine remains protonated) Step2->Step3 HCl Salt intact Step4 4. First Conjugation React COOH with Target 1 Step3->Step4 Prevents self-condensation Step5 5. Neutralization Add DIPEA to free Methylamine Step4->Step5 Intermediate isolated/in-situ Step6 6. Second Conjugation React Methylamine with Target 2 Step5->Step6 Nucleophilic amine restored

Fig 2: Step-by-step bioconjugation workflow preventing self-condensation of the bifunctional linker.

References

  • BLD Pharm. "1807503-87-2 | 3-(2-(2-(Methylamino)ethoxy)ethoxy)propanoic acid". Accessed March 8, 2026. 4

  • MedChemExpress. "PROTAC Linkers (Inhibitors Agonists Modulators Antagonists)". Accessed March 8, 2026. 1

  • BroadPharm. "MeNH-PEG, Methylamino PEG, PEG reagent". Accessed March 8, 2026. 2

  • Benchchem. "Navigating the Stability and Storage of DBCO-PEG8-amine: An In-depth Technical Guide". Accessed March 8, 2026. 3

Sources

Technical Guide: Synthesis of Methylamino-PEG₂-Acid Hydrochloride

[1][2]

Executive Summary

Methylamino-PEG₂-Acid Hydrochloride (CAS: 1807503-87-2 for free base analog reference) is a high-value heterobifunctional linker used critically in the development of Antibody-Drug Conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[] Its structure features a secondary amine (methylamino) for specific conjugation logic and a carboxylic acid for amide bond formation, separated by a hydrophilic polyethylene glycol (PEG) spacer.[2]

This guide details a robust, scalable synthesis route prioritizing regioselectivity and purity . Unlike direct alkylation methods which suffer from over-methylation (quaternary salt formation), this protocol utilizes a Boc-protection/Methylation/Deprotection strategy to ensure exclusive mono-methylation.[]

Chemical Profile
PropertySpecification
IUPAC Name 3-(2-(2-(methylamino)ethoxy)ethoxy)propanoic acid hydrochloride
Formula

MW ~227.68 Da (Salt); 191.23 Da (Free Base)
Solubility High (Water, DMSO, Methanol)
Stability Hygroscopic; Store at -20°C under inert atmosphere

Strategic Retrosynthesis

To synthesize the target with high fidelity, we disconnect the molecule at the N-methyl bond. Direct methylation of a primary amine is uncontrolled; therefore, we utilize a carbamate (Boc) "mask" to acidify the N-H proton, allowing for controlled deprotonation and alkylation.

Pathway Logic:

  • Target: Methylamino-PEG₂-Acid

    
     HCl[][3]
    
  • Precursor 1 (Protected): N-Boc-N-Methyl-Amino-PEG₂-Acid (or Ester)[]

  • Precursor 2 (Starting Material): Amino-PEG₂-Acid (commercially available or synthesized via Michael addition of amino-PEG-alcohol to t-butyl acrylate).[]

RetrosynthesisTargetTarget: Methylamino-PEG2-Acid HClIntermediateIntermediate: N-Boc-N-Methyl-PEG2-AcidTarget->IntermediateGlobal Deprotection (HCl)StartStart: Amino-PEG2-Acid (or Ester)Intermediate->Start1. Boc-Protection2. N-Methylation (MeI/NaH)

Figure 1: Retrosynthetic disconnection strategy utilizing the Boc-masking technique.[][4][5]

Detailed Experimental Protocol

Phase 1: Boc-Protection of Amino-PEG₂-Acid

Objective: Mask the primary amine to prevent over-alkylation.[]

Reagents: Amino-PEG₂-propionic acid (1.0 eq), Di-tert-butyl dicarbonate (

  • Dissolution: Dissolve Amino-PEG₂-acid in a 1:1 mixture of Dioxane and Water. Cool to 0°C.

  • Basification: Add 1M NaOH dropwise to adjust pH to ~10.

  • Addition: Add

    
     dissolved in minimal dioxane dropwise.
    
  • Reaction: Warm to Room Temperature (RT) and stir for 12 hours. Monitor via TLC (ninhydrin stain should be negative for free amine).

  • Workup: Acidify carefully with 1M HCl to pH 3. Extract with Ethyl Acetate (

    
    ). Wash organic layer with brine, dry over 
    
    
    , and concentrate in vacuo.
    • Checkpoint: Product should be a viscous oil.

Phase 2: N-Methylation (The Critical Step)

Objective: Introduce the methyl group selectively on the nitrogen.

Reagents: N-Boc-Amino-PEG₂-Acid (1.0 eq), Methyl Iodide (MeI, 5.0 eq), Sodium Hydride (NaH, 60% dispersion, 3.0 eq), Anhydrous THF.[]

  • Setup: Flame-dry a 2-neck round bottom flask. Purge with Argon/Nitrogen.

  • Solvation: Dissolve the Boc-precursor in anhydrous THF (0.1 M concentration). Cool to 0°C.

  • Deprotonation: Add NaH portion-wise.[6] Caution: Hydrogen gas evolution. Stir at 0°C for 30 mins.

    • Mechanism:[5][7] NaH removes the carbamate proton, creating a nucleophilic N-anion.

  • Alkylation: Add Methyl Iodide (MeI) dropwise via syringe.

  • Incubation: Allow to warm to RT and stir overnight (16h).

  • Quench: Cool to 0°C. Add Methanol dropwise to quench excess NaH, then add water.

  • Isolation: Concentrate to remove THF. Acidify aqueous residue to pH 3. Extract with DCM. Dry and concentrate.

    • Note: If using the t-butyl ester variant, the acid group remains protected, simplifying extraction.

Phase 3: Global Deprotection & Salt Formation

Objective: Remove Boc (and t-butyl ester if used) and form the HCl salt.[]

Reagents: 4M HCl in Dioxane.

  • Reaction: Dissolve the methylated intermediate in minimal dry DCM. Add 4M HCl in Dioxane (10 eq).

  • Stir: Stir at RT for 2–4 hours.

  • Observation: The solution may become cloudy.

  • Precipitation (Crucial):

    • Concentrate the mixture to ~20% volume.

    • Add cold Diethyl Ether (or MTBE) vigorously. The product should crash out as a white/off-white hygroscopic solid or gum.[]

  • Drying: Decant ether. Dry the residue under high vacuum for 24 hours to remove traces of dioxane and HCl.

Purification & Quality Control

Hydrophilic PEG salts are notoriously difficult to crystallize. If the ether precipitation yields a gum, follow this purification logic:

PurificationCrudeCrude HCl Salt (Gum)TriturationTrituration(Cold Et2O / Hexane)Crude->TriturationAttempt SolidificationHPLCReverse Phase HPLC(C18, 0.1% HCl/H2O/MeCN)Trituration->HPLCIf Gum persistsLyophilizationLyophilizationTrituration->LyophilizationIf Solid formsHPLC->LyophilizationPure Fractions

Figure 2: Purification decision tree for hygroscopic PEG salts.

Analytical Validation[1][2]
  • ¹H NMR (D₂O):

    • Look for the N-Methyl singlet at

      
       ppm.[]
      
    • Verify the PEG backbone multiplets at

      
       ppm.
      
    • Note: In the Boc-protected intermediate, you will see Rotamers (split peaks) due to restricted rotation around the amide bond. This is normal and collapses upon deprotection or heating.

  • Mass Spectrometry (ESI+):

    • Target Mass:

      
       (Free base mass + 1).
      
    • Confirm absence of

      
       (Dimethyl impurity) and 
      
      
      (Unmethylated impurity).

Handling & Storage (Safety)

  • Hygroscopicity: The HCl salt will absorb atmospheric water rapidly, turning into a syrup. Always handle in a desiccated environment or glovebox.

  • Storage: Store at -20°C under Argon.

  • Reactivity: The secondary amine is nucleophilic. Avoid contact with aldehydes or activated esters unless conjugation is intended.

References

  • BroadPharm. Methylamino-PEG2-acid HCl salt Product Specifications. Retrieved from .

  • BenchChem. Amide Bond Formation Using N-methyl-N-(t-Boc)-PEG4-acid. Application Note. Retrieved from .

  • Lokey Lab (Wikidot). N-Methylation of Boc amino acids. Standard Operating Procedure for NaH/MeI Methylation. Retrieved from .

  • Sigma-Aldrich. Methylamino-PEG2-acid Product Data. Retrieved from .[]

  • Biotage. How to purify hydrophilic peptides. Technical Note on Flash Chromatography of Polar Species. Retrieved from .

An In-depth Technical Guide to Methylamino-PEG2-Acid Hydrochloride Salt: A Core Component in Modern Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamino-PEG2-acid hydrochloride salt (CAS Number: 1807503-87-2) is a heterobifunctional linker that has garnered significant attention in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1] Its structure, featuring a secondary amine and a carboxylic acid at opposing ends of a short, hydrophilic diethylene glycol (PEG2) spacer, provides a versatile platform for covalently linking two different molecules.[2][3] This guide offers a comprehensive overview of the chemical properties, applications, and handling of this important research chemical, providing insights into its role in advancing biomedical research.

The strategic importance of linkers in the design of complex biomolecules cannot be overstated. The linker is not merely a passive connector but an active participant that influences the overall performance of the resulting conjugate.[4] Short-chain PEG linkers, such as Methylamino-PEG2-acid, are particularly valued for their ability to enhance the solubility and cell permeability of the molecules they connect.[4][5]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design.

PropertyValueSource(s)
CAS Number 1807503-87-2[2][3]
Molecular Formula C₇H₁₆ClNO₄Calculated
Molecular Weight 213.66 g/mol Calculated
Appearance White to off-white solid[6]
Purity Typically ≥95%[4]
Solubility Soluble in water, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF). Also soluble in alcohols like methanol and ethanol, and chlorinated solvents like dichloromethane (DCM) and chloroform.[4][7][8]
Storage For long-term storage, it is recommended to store at -20°C under an inert atmosphere (Nitrogen or Argon) and protected from light. For short-term storage, 2-8°C is acceptable. It is crucial to allow the container to warm to room temperature before opening to prevent moisture condensation, as the compound is sensitive to moisture.[9]

Core Functionality and Applications

The bifunctional nature of this compound makes it a valuable tool for a variety of bioconjugation applications. The methylamino group provides a nucleophilic secondary amine for reactions with electrophiles, while the terminal carboxylic acid can be activated to react with nucleophiles, most commonly primary amines.

Role in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative therapeutic agents that function by inducing the degradation of specific target proteins within the cell.[10][11] These heterobifunctional molecules consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1] The linker's length and composition are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.[12]

Short-chain PEG linkers like Methylamino-PEG2-acid are frequently employed in PROTAC design.[4] The hydrophilic PEG spacer can improve the aqueous solubility of the often-hydrophobic PROTAC molecule and enhance cell permeability.[4][5] The defined length of the PEG2 spacer provides a degree of conformational constraint that can be advantageous in optimizing the geometry of the ternary complex.

Experimental Protocol: Amide Bond Formation

The most common application of this compound involves the formation of amide bonds. The following is a general, step-by-step protocol for the coupling of the carboxylic acid moiety to a primary amine-containing molecule. This protocol is a general guideline and may require optimization for specific substrates.

Materials and Reagents:
  • This compound

  • Amine-containing molecule of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[13]

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[14]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other non-amine containing buffer (e.g., 50mM borate buffer)[15]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine[14]

  • Reaction vials and stirring equipment

  • Purification system (e.g., HPLC, flash chromatography)

Experimental Workflow:

AmideCouplingWorkflow cluster_step1 Step 1: Carboxylic Acid Activation cluster_step2 Step 2: Amine Coupling cluster_step3 Step 3: Quenching & Purification A Dissolve Methylamino-PEG2-acid HCl and amine-containing molecule in DMF/DMSO B Add EDC and NHS in Activation Buffer (pH 4.5-6.0) A->B C Incubate for 15-30 min at Room Temperature B->C D Adjust pH to 7.2-8.0 with Coupling Buffer C->D Transfer activated linker E Incubate for 2-4 hours at RT or overnight at 4°C D->E F Add Quenching Solution E->F Stop reaction G Purify the conjugate (e.g., HPLC) F->G

Caption: General workflow for amide bond formation.

Step-by-Step Methodology:
  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use to prevent moisture condensation.[13]

    • Prepare stock solutions of this compound, the amine-containing molecule, EDC, and NHS in the appropriate anhydrous solvent (DMF or DMSO). It is recommended to prepare fresh solutions of EDC and NHS immediately before use as they can be sensitive to hydrolysis.[13]

  • Activation of the Carboxylic Acid:

    • In a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound.

    • Add the EDC and NHS solutions. A common starting molar ratio is 1:1.5:1.5 (linker:EDC:NHS), but this may need to be optimized.[14]

    • The activation reaction is most efficient at a pH between 4.5 and 6.0.[15]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[14]

  • Amine Coupling:

    • In a separate vial, dissolve the amine-containing molecule in the Coupling Buffer.

    • Add the activated linker solution to the solution of the amine-containing molecule. The reaction of NHS-esters with primary amines is most efficient at a pH of 7.2-8.0.[15]

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[14] The progress of the reaction can be monitored by analytical techniques such as LC-MS.

  • Quenching and Purification:

    • To terminate the reaction, add the Quenching Solution to consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.[14]

    • Purify the final conjugate using an appropriate method such as reverse-phase HPLC or flash column chromatography to remove excess reagents and byproducts.

Causality Behind Experimental Choices:
  • Choice of Solvents: Anhydrous DMF or DMSO are used to dissolve the reactants as they are polar aprotic solvents that can solubilize a wide range of organic molecules and are compatible with the coupling chemistry.[13] The presence of water can lead to the hydrolysis of the activated NHS ester, reducing the reaction efficiency.

  • Activation Chemistry (EDC/NHS): The use of EDC in combination with NHS is a widely established method for forming stable amide bonds. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solution, but the addition of NHS leads to the formation of a more stable NHS ester, which then reacts efficiently with primary amines.[14]

  • pH Control: The two-step pH adjustment is critical for the success of the reaction. The acidic pH during the activation step is optimal for the EDC/NHS chemistry, while the slightly basic pH during the coupling step deprotonates the primary amine, increasing its nucleophilicity and promoting its reaction with the NHS ester.[15]

  • Inert Atmosphere: While not always strictly necessary for small-scale reactions, performing the reaction under an inert atmosphere can help to prevent the degradation of sensitive reagents by excluding moisture and oxygen.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this exact CAS number is not widely available, information from related compounds suggests the following:

  • General Handling: Avoid inhalation, and contact with skin and eyes. Use in a well-ventilated area.[16][17]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[17]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

    • Skin Contact: Wash off with soap and plenty of water.

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth with water. Do not induce vomiting. In all cases of exposure, seek medical attention.[17]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9][16]

Conclusion

This compound is a versatile and valuable tool for researchers in drug development and bioconjugation. Its well-defined structure, featuring a short, hydrophilic PEG spacer and reactive terminal groups, allows for the precise and efficient linking of diverse molecular entities. A thorough understanding of its chemical properties, coupled with the implementation of robust experimental protocols and adherence to safety guidelines, will enable scientists to fully leverage the potential of this important bifunctional linker in the creation of next-generation therapeutics and research tools.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of Short-Chain PEG Linkers.
  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 309-317.
  • Xin Yan Bo Mei. Methylamino-PEG2-acid HCl salt_1807503-87-2. Retrieved March 7, 2026, from [Link]

  • Biopharma Group. (2022).
  • Biopharma PEG. (2022, August 26).
  • AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs.
  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
  • BenchChem. (2025). Application Notes and Protocols for Acid-PEG2-SS-PEG2-Acid Reaction with Primary Amines.
  • Waggoner, R. A., et al. (1996). Self-diffusion of poly(ethylene glycol)s in dilute solution. Biophysical Journal, 70(3), 1335-1342.
  • DC Chemicals. (2024, January 1). Methylamino-PEG1-acid HCl|MSDS.
  • Aaron Chemistry GmbH. (2024, November 1).
  • Technology Networks. Overview of PEG Linkers & Their Applications. Retrieved March 7, 2026, from [Link]

  • CAS. (2022). CAS Common Chemistry in 2021: Expanding Access to Trusted Chemical Information for the Scientific Community.
  • College of the Desert.
  • BroadPharm. (2022, January 18). Protocol for PEG Acid Reagents.
  • ACS Publications. ACS Medicinal Chemistry Letters - Author Guidelines. Retrieved March 7, 2026, from [Link]

  • University of New Mexico. (2006, June 1). References. In The ACS Style Guide.
  • Xi'an Confluore Biological Technology Co., Ltd. Instructions for the use of PEG Acid.
  • Reddit. (2019, July 21). What solvents are DMSO/DMF miscible with?. r/OrganicChemistry.
  • JenKem Technology. (2022, June 1). PEG Storage and Handling Conditions.
  • BOC Sciences. (2025, September 8). Antibody Conjugation Protocols: A Complete Step-by-Step Guide.
  • American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions. (2016).
  • Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO)
  • USP-NF. Development of a General Solvents Method for DMSO Soluble Compounds.

Sources

The Bifunctional Architect: Methylamino-PEG2-Acid in Targeted Protein Degradation

[1]

Executive Summary

Methylamino-PEG2-acid (CAS: 1807503-87-2) is a specialized heterobifunctional linker critical to the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1] Unlike standard primary amine linkers, this molecule features a secondary methylamine moiety paired with a carboxylic acid , separated by a diethylene glycol (PEG2) spacer.[1]

This guide dissects the physicochemical advantages of this architecture—specifically how the formation of tertiary amides via the methylamino group modulates physicochemical properties like solubility and membrane permeability, which are decisive factors in "Beyond Rule of 5" (bRo5) drug design.[1]

Chemical Anatomy & Physicochemical Properties[1][2]

Methylamino-PEG2-acid operates as a "short" linker, providing a precise spatial separation (approx. 8–10 Å) between two warheads.[1] Its structure is defined by three functional zones:

  • The Anchor (Carboxylic Acid): A standard handle for amide coupling to primary amines on E3 ligase ligands (e.g., Thalidomide derivatives) or Target Protein ligands.[1]

  • The Spacer (PEG2): A short, hydrophilic chain that enhances aqueous solubility without introducing excessive entropic penalty during ternary complex formation.[1]

  • The Modulator (Secondary Methylamine): A nucleophilic

    
    -methyl group.[1] Upon conjugation, this forms a tertiary amide , removing a hydrogen bond donor (HBD).[1]
    
Table 1: Physicochemical Profile
PropertyValue / CharacteristicImpact on Drug Design
CAS Number 1807503-87-2Unique identifier for sourcing.[1]
Formula

Low molecular weight (~191.23 Da).[1]
Linker Length ~9 atomsIdeal for "folded" ternary complexes where ligand proximity is required.[1]
Acidity (pKa) COOH: ~4.5Standard activation via EDC/NHS or HATU.[1]
Basicity (pKa) NH-Me: ~10.5Secondary amine; exists as a salt (HCl) or zwitterion in neutral pH.[1]
LogP Effect Hydrophilic SpacerOffsets the lipophilicity of heavy warheads (e.g., VHL ligands).[1]

Mechanistic Insight: The "Methylamino" Advantage

Why choose a methylamino linker over a standard primary amino linker? The decision is rarely arbitrary; it is driven by permeability and conformational constraints .[1]

The Permeability Switch

In PROTAC design, high molecular weight (>800 Da) often hinders cell penetration.[1] A primary amine forms a secondary amide (

1
  • Methylamino-PEG2-acid forms a tertiary amide (

    
    ).[1]
    
  • Result: Elimination of one HBD.

  • Significance: According to bRo5 guidelines, reducing HBD count improves passive membrane permeability by lowering the desolvation energy required to enter the lipid bilayer.[1]

Conformational Bias

Tertiary amides possess distinct rotational barriers compared to secondary amides.[1] The

Experimental Protocols

Workflow A: Sequential Conjugation Strategy

Scenario: Building a PROTAC by first attaching the linker to an E3 ligase ligand (e.g., Pomalidomide-NH2).

Phase 1: Carboxylic Acid Activation (The "Right" Side)

Objective: Couple the COOH of Methylamino-PEG2-acid to a primary amine on the Ligand.[1]

Reagents:

  • Methylamino-PEG2-acid (HCl salt preferred to prevent zwitterionic interference).[1]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

  • DIPEA (N,N-Diisopropylethylamine).[1]

  • Solvent: Anhydrous DMF.[1]

Protocol:

  • Dissolution: Dissolve Methylamino-PEG2-acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF under

    
    .
    
  • Activation: Add DIPEA (3.0 equiv). Stir for 5 minutes at

    
    . Note: The solution may yellow slightly.
    
  • Coupling: Add the amine-bearing Ligand (0.9 equiv) dissolved in DMF.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Check via LC-MS. Look for mass shift corresponding to amide bond formation.[1]

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), brine, and dry over

    
    .
    
    • Critical Check: Ensure the secondary amine (Methylamino) remains intact.[1] If using the HCl salt, the amine is protonated and less likely to interfere, but in the presence of HATU/DIPEA, self-reaction is possible if the concentration is too high.[1] Best Practice: Use N-Boc-Methylamino-PEG2-acid for this step, then deprotect.[1]

Phase 2: Methylamine Functionalization (The "Left" Side)

Objective: React the secondary amine with an activated ester or alkyl halide on the Target Ligand.

Protocol (assuming Boc-deprotection first):

  • Deprotection: Treat the intermediate from Phase 1 with TFA/DCM (1:4) for 30 mins. Concentrate to dryness to yield the TFA salt.[1]

  • Neutralization: Redissolve in DMF; add excess DIPEA (5–10 equiv) to ensure the secondary amine is free (

    
    ) and not protonated (
    
    
    ).
  • Coupling: Add the Activated Ester (NHS-ester or Pentafluorophenyl ester) of the Target Ligand (1.1 equiv).[1]

    • Note: Secondary amines are sterically hindered.[1] Reaction times may be longer (4–16 hours) compared to primary amines.[1] Heating to

      
       may be required.
      

Visualization: Logic & Workflow

Diagram 1: The PROTAC Assembly Logic

This diagram illustrates the flow from raw materials to the final PROTAC, highlighting the specific role of the Methylamino group in creating a tertiary amide.

PROTAC_Assemblycluster_legendKey Pharmacokinetic GainLinkerMethylamino-PEG2-Acid(Bifunctional Core)Step1Step 1: Amide Coupling(COOH Activation)Linker->Step1COOH endLigand_ALigand A(Primary Amine)Ligand_A->Step1R-NH2Ligand_BLigand B(Activated Acid)Step2Step 2: Nucleophilic Attack(Methylamine Reacts)Ligand_B->Step2R-CO-NHSIntermediateIntermediate Conjugate(Secondary Amine Exposed)Step1->IntermediateAmide BondFormationIntermediate->Step2NH-CH3 endFinal_PROTACFinal PROTAC(Contains Tertiary Amide)Step2->Final_PROTACTertiary AmideFormationNoteTertiary Amide = No H-Bond Donor-> Improved PermeabilityFinal_PROTAC->Note

Caption: Logical flow of PROTAC synthesis using Methylamino-PEG2-acid, emphasizing the formation of the permeability-enhancing tertiary amide.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield in Step 2 Steric hindrance of the secondary methylamine.[1]Switch to a more reactive electrophile (e.g., Acid Chloride or HATU activation instead of NHS ester). Increase temperature to 40°C.
Self-Cyclization Unprotected amino-acid head-to-tail reaction.[1]Always use the N-Boc protected version (Methylamino-PEG2-acid-Boc) for the first coupling step.[1]
Solubility Issues Hydrophobicity of warheads overpowering the PEG2.[1]If the final PROTAC precipitates, add co-solvents (DMSO/NMP) or consider switching to a longer analog (Methylamino-PEG4-acid).[1]
Incomplete Deprotection Boc group removal incomplete.Use a scavenger (e.g., Triethylsilane) in the TFA cocktail if the molecule contains electron-rich aromatics (like Indoles in Tryptophan) to prevent alkylation.[1]

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor. Target. Antitumor Ther. Available at: [Link]

Precision Bioconjugation: A Technical Guide to PEGylation Strategies and Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers in drug development, the transition from a bioactive molecule to a viable therapeutic often hinges on pharmacokinetic (PK) optimization.[1][2][3] PEGylation—the covalent attachment of polyethylene glycol (PEG) polymer chains—remains the gold standard for modulating the physicochemical properties of biologics. By increasing hydrodynamic volume and masking surface epitopes, PEGylation mitigates renal clearance, reduces immunogenicity, and protects against proteolytic degradation.

This technical guide moves beyond basic definitions to provide a rigorous operational framework for bioconjugation. We will explore the mechanistic causality of reaction conditions, compare site-specific versus random conjugation strategies, and provide a self-validating protocol for maleimide-based conjugation.

Part 1: The Physicochemical Basis of PEGylation

The efficacy of PEGylation is not merely a result of adding mass; it is driven by the hydrodynamic shielding effect. PEG is highly hygroscopic; each ethylene oxide unit coordinates with 2–3 water molecules, creating a large "hydration sphere."

Key Mechanisms of Action
  • Renal Clearance Reduction: The kidney’s glomerular filtration threshold is approximately 70 kDa. A protein with a molecular weight (MW) of 20 kDa conjugated to a 40 kDa branched PEG behaves hydrodynamically like a protein >100 kDa, effectively bypassing renal filtration.

  • Steric Shielding: The flexible PEG chain sweeps a large volume around the protein (excluded volume effect), preventing the approach of proteolytic enzymes and neutralizing antibodies.

  • Solubility Enhancement: The amphiphilic nature of PEG prevents aggregation of hydrophobic protein domains.

Scientist's Note: While shielding improves stability, it often reduces target binding affinity (


). The goal is to balance this trade-off: a slight loss in potency is acceptable if the circulating half-life (

) is significantly extended, resulting in greater total drug exposure (AUC).

Part 2: Chemistry of Bioconjugation[5]

Selecting the right chemistry is the single most critical decision in the workflow. We categorize these into First-Generation (Random) and Second-Generation (Site-Specific) techniques.

Amine Conjugation (Random)
  • Reagent: N-Hydroxysuccinimide (NHS) Esters.[4][5][]

  • Target: Primary amines (Lysine residues and N-terminus).

  • Mechanism: Nucleophilic attack of the amine on the activated ester forms a stable amide bond.

  • Constraint: Proteins often have many surface lysines, leading to heterogeneous mixtures (isomers) with varying degrees of substitution.[7] This heterogeneity complicates regulatory characterization.

  • Protocol Criticality: Hydrolysis of the NHS ester competes with conjugation. The reaction must be performed at pH 8.0–8.5 to ensure the amine is deprotonated (nucleophilic) while balancing the hydrolysis rate.

Thiol Conjugation (Site-Specific)
  • Reagent: Maleimide derivatives.[4][7][8][9]

  • Target: Free sulfhydryl groups (Cysteine).[4][8]

  • Mechanism: Michael addition reaction forming a stable thioether bond.[8]

  • Advantage: Cysteines are rare on protein surfaces. By engineering a free cysteine (e.g., ThioMab), precise 1:1 stoichiometry can be achieved.

  • Protocol Criticality: Specificity is pH-dependent. At pH 6.5–7.5 , maleimides react 1,000x faster with thiols than amines. Above pH 8.0, reactivity with primary amines increases, leading to non-specific conjugation.

Bioorthogonal Chemistry (Click Chemistry)[7][11]
  • Reagents: Azide + Alkyne (e.g., DBCO for copper-free click).

  • Application: Used when total chemical inertness to biological functional groups is required.

Comparative Analysis of Chemistries
ParameterNHS Ester (Amine)Maleimide (Thiol)Click (DBCO/Azide)
Specificity Low (Random Lysines)High (Cysteine)Very High (Bioorthogonal)
Optimal pH 8.0 – 8.56.5 – 7.5Physiological (7.4)
Stability Amide bond (Very Stable)Thioether (Stable*)Triazole (Extremely Stable)
Key Risk Heterogeneity; HydrolysisRetro-Michael reaction (instability)Synthetic complexity

*Note: Maleimide linkages can undergo exchange with serum albumin thiols over time. Ring-opening hydrolysis of the succinimide ring (post-conjugation) stabilizes the linkage.

Visualization: Chemical Reaction Pathways

BioconjugationPathways Protein Therapeutic Protein Amine_Cond pH 8.0-8.5 (Lysine Target) Protein->Amine_Cond Thiol_Cond pH 6.5-7.5 (Cysteine Target) Protein->Thiol_Cond NHS_Reagent NHS-PEG NHS_Reagent->Amine_Cond Random_Conj Random Conjugate (Heterogeneous Mixture) Amine_Cond->Random_Conj Amide Bond Formation Mal_Reagent Maleimide-PEG Mal_Reagent->Thiol_Cond Site_Conj Site-Specific Conjugate (Homogeneous 1:1) Thiol_Cond->Site_Conj Michael Addition

Figure 1: Decision pathways for bioconjugation chemistries. NHS esters yield heterogeneous mixtures suitable for stability, while Maleimide chemistries offer precision for structure-activity preservation.

Part 3: Master Protocol – Site-Specific Maleimide PEGylation

This protocol describes the conjugation of a 20 kDa linear PEG-Maleimide to a protein containing a single surface-exposed cysteine. This is a self-validating system : every step includes a check to ensure integrity.

Phase 1: Preparation & Reduction

Most surface cysteines form disulfide bridges or are capped by oxidation. They must be reduced to generate a reactive free thiol (-SH).

  • Buffer Exchange: Equilibrate protein into Conjugation Buffer (20 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.0).

    • Why EDTA? To chelate divalent metal ions that catalyze disulfide formation (oxidation).

  • Reduction: Add TCEP (Tris(2-carboxyethyl)phosphine) at a 10-fold molar excess. Incubate for 30 minutes at Room Temperature (RT).

    • Why TCEP? Unlike DTT, TCEP is stable, effective at neutral pH, and does not interfere with maleimide reactions (non-thiol reducing agent).

  • Desalting (Critical Step): Although TCEP is compatible, removing it prevents any potential interference and removes cleaved disulfide caps. Use a desalting column (e.g., PD-10) to exchange back into fresh Conjugation Buffer.

Phase 2: Conjugation Reaction
  • PEG Addition: Dissolve PEG-Maleimide in Conjugation Buffer immediately before use (hydrolysis sensitive). Add to the protein at a 1.5:1 to 5:1 molar excess (PEG:Protein).

    • Optimization: Start with small scales to determine the minimum excess needed to drive the reaction to completion without wasting expensive reagent.

  • Incubation: Incubate for 1–2 hours at RT or overnight at 4°C.

    • Validation: Monitor reaction progress via RP-HPLC or SDS-PAGE. The protein band should shift upwards by the mass of the PEG.

  • Quenching: Stop the reaction by adding L-Cysteine or Mercaptoethanol (10 mM final) to scavenge unreacted PEG-Maleimide. This prevents non-specific reaction during purification.

Phase 3: Purification & Polishing
  • Cation Exchange Chromatography (CEX):

    • PEGylation shields surface charges.[] The PEGylated species will have a different charge profile and elute earlier than the native protein in cation exchange (or later in anion exchange, depending on pI).

    • Goal: Separate mono-PEGylated species from di-PEGylated (if any) and unreacted protein.

  • Size Exclusion Chromatography (SEC):

    • Use as a final polishing step to remove free PEG and high-molecular-weight aggregates.

Visualization: Experimental Workflow

ProtocolWorkflow Start Native Protein (Oxidized Cysteine) Step1 Reduction (TCEP) & Desalting Start->Step1 Generate Free Thiols Step2 Conjugation (PEG-Maleimide, pH 7.0) Step1->Step2 Specific Labeling Step3 Quenching (Excess Cysteine) Step2->Step3 Stop Reaction Step4 Purification (IEX/SEC) Step3->Step4 Remove Byproducts QC QC Analysis (SDS-PAGE / HPLC) Step4->QC Verify Purity

Figure 2: Step-by-step workflow for site-specific maleimide PEGylation, ensuring removal of contaminants and validation of the final conjugate.

Part 4: Analytical Characterization

Characterizing PEGylated proteins is challenging due to the polydispersity of PEG.[11][12] A multi-modal approach is required.

SDS-PAGE with Barium Iodide Staining

Standard Coomassie Blue stains the protein moiety but not the PEG.

  • Method: Run the gel.[5][13] Stain with Barium Chloride + Iodine solution .[13]

  • Result: PEG chains stain specifically (orange/brown), allowing visualization of free PEG and the PEG portion of the conjugate. Follow with Coomassie to stain the protein.

Size Exclusion Chromatography (SEC-HPLC)
  • Observation: PEGylated proteins elute much earlier than their mass suggests due to the large hydrodynamic radius.

  • Metric: Confirm <5% aggregates and <1% free PEG.

MALDI-TOF Mass Spectrometry[15]
  • Challenge: PEG polydispersity broadens the mass peak.[12]

  • Solution: Use high-mass detectors. The peak center should shift by the average MW of the PEG (e.g., +20 kDa).

Part 5: Challenges & Future Directions

The "Anti-PEG" Problem

Recent clinical data indicates that pre-existing antibodies against PEG (anti-PEG IgG/IgM) are present in a significant portion of the population due to exposure in cosmetics and food.[14]

  • Consequence: The Accelerated Blood Clearance (ABC) phenomenon, where the immune system rapidly clears PEGylated nanocarriers upon repeat dosing.[15]

  • Mitigation: Researchers are exploring alternative polymers (XTEN, PASylation) or lower-immunogenicity PEG architectures (e.g., branched PEGs which shield the linker region better).

Releasable Linkers

For drugs where the PEG shield completely abolishes activity, releasable linkers are used.[16] These linkers (e.g., benzyl elimination systems) are stable in circulation (pH 7.4) but slowly hydrolyze or degrade in the acidic endosome (pH 5.5) or over a predictable time course, releasing the fully active native drug.

References

  • Harris, J. M., et al. (2001).[17] Pegylation: A Novel Process for Modifying Pharmacokinetics.[17] Clinical Pharmacokinetics.

  • Veronese, F. M., & Mero, A. (2012). The Impact of PEGylation on Biological Therapies. BioDrugs.

  • BOC Sciences. (2025). Antibody Conjugation Protocols: A Complete Step-by-Step Guide.

  • Creative PEGWorks. (2025). 5 Best Methods to Quantify PEG in PEGylated Protein Nanoparticle.

  • NOF Corporation. (2025). Acetal-Linkage Releasable PEGs for improving efficacy of PEGylated drugs.

  • BenchChem. (2025).[2][8] The Ascendancy of Maleimide Chemistry in Bioconjugation: A Comparative Guide.

  • Anapharm Bioanalytics. (2026). Anti-PEG Antibodies: How Advanced Immunogenicity Testing Overcomes Detection Challenges.

  • CD Biosynsis. (2025). Site-Specific PEGylation Services and Strategies.

Sources

Technical Whitepaper: Methylamino-PEG2-Acid Hydrochloride in Bioconjugation

[1]

Executive Summary

Methylamino-PEG2-Acid Hydrochloride (CAS: 1807503-87-2, free base ref) is a specialized heterobifunctional linker featuring a secondary amine (N-methyl) and a terminal carboxylic acid, separated by a hydrophilic polyethylene glycol (PEG) spacer.[1]

Unlike standard primary amino-PEG linkers, the N-methyl group introduces specific steric and electronic properties that modulate the physicochemical profile of the final conjugate. This molecule is a cornerstone in "linkerology"—the science of optimizing linker length, solubility, and rigidity to maximize the degradation efficiency (Dmax) and potency (DC50) of PROTACs.

Key Technical Specifications:

  • Chemical Formula:

    
    [2]
    
  • Molecular Weight: 191.23 g/mol (Free Base) | ~227.7 g/mol (HCl Salt)[2]

  • IUPAC Name: 3-[2-[2-(methylamino)ethoxy]ethoxy]propanoic acid hydrochloride

  • Solubility: Highly soluble in water, DMSO, DMF; Hygroscopic.[2]

Mechanistic Role in Drug Design

The "N-Methyl" Advantage

In rational drug design, the choice between a primary amine (


  • Conformational Bias: The N-methyl group reduces the rotational freedom of the amide bond formed upon conjugation, potentially locking the PROTAC into a bioactive conformation that favors ternary complex formation (Target-PROTAC-E3 Ligase).

  • Metabolic Stability: N-methylation can protect adjacent peptide bonds from enzymatic cleavage by peptidases, enhancing the in vivo half-life of the linker.

  • Solubility Modulation: The methyl group disrupts potential intramolecular hydrogen bonding that might otherwise cause the linker to collapse, maintaining an extended conformation essential for bridging two protein domains.

The PEG2 Spacer

The 2-unit PEG spacer provides a precise distance (approx. 8–10 Å) between the warhead and the E3 ligase ligand. This length is often optimal for avoiding steric clashes while remaining short enough to induce the necessary protein-protein proximity for ubiquitination.

Experimental Protocols & Workflows

Handling and Storage (Critical)

The hydrochloride salt form renders the molecule highly hygroscopic. Improper handling leads to hydrolysis of activated esters in subsequent steps or inaccurate weighing.[2]

  • Storage: Store at -20°C under argon or nitrogen.

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation.

  • Solubilization: Prepare stock solutions in anhydrous DMSO or DMF (treated with 3Å molecular sieves).

Synthetic Workflow: Amide Coupling Strategies

This molecule presents two distinct coupling challenges: the carboxylic acid end and the secondary amine end.

A. Coupling the Carboxylic Acid End (Standard)

The acid terminus is typically coupled to a primary amine on the target ligand (e.g., a Thalidomide derivative).

  • Reagents: EDC/NHS (for aqueous/semi-aqueous) or HATU/DIPEA (for organic).[2]

  • Protocol Note: Pre-activation of the acid is recommended to avoid side reactions with the secondary amine, although the HCl salt protects the amine initially.

B. Coupling the Secondary Amine End (Advanced)

Coupling to the secondary amine (the N-methyl group) is sterically hindered compared to primary amines. Standard carbodiimide coupling (EDC) often results in low yields.[2]

  • Recommended Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU .[2] These high-efficiency coupling agents are required to overcome the steric barrier of the methyl group.

  • Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).[2]

  • Stoichiometry: Use 1.2 – 1.5 equivalents of the activated ester/acid relative to the Methylamino-PEG2-Acid.

Visualized Workflow (DOT Diagram)

GStartMethylamino-PEG2-Acid(HCl Salt)Step1Step 1: Acid Activation(HATU/DIPEA)Start->Step1Dissolve inAnhydrous DMFInterActivated EsterIntermediateStep1->InterActivationConj1Conjugate A(Amide Bond Formed)Inter->Conj1+ Ligand A(Nucleophilic Attack)Ligand1Ligand A (Primary Amine)(e.g., Thalidomide-NH2)Ligand1->Conj1Step2Step 2: N-Methyl Amine Coupling(Requires High-Activity Reagent)Conj1->Step2Deprotect (if needed)& Prepare for 2nd CouplingFinalFinal PROTAC(Heterobifunctional)Step2->FinalHATU/HOAt(Critical for 2° Amine)Ligand2Ligand B (Carboxylic Acid)(e.g., VHL Ligand-COOH)Ligand2->Step2

Caption: Step-wise conjugation workflow highlighting the specific requirement for high-activity coupling reagents at the secondary amine terminus.

Analytical Quality Control

To ensure the integrity of the linker during synthesis, the following analytical parameters must be verified.

TestMethodAcceptance CriteriaPurpose
Identity 1H-NMR (DMSO-d6)Characteristic PEG peaks (3.5-3.6 ppm), N-Methyl singlet (~2.5 ppm)Confirm structure and salt form.
Purity HPLC (C18 Column)> 95% Area Under Curve (210 nm)Ensure no hydrolyzed precursors.
Mass LC-MS (ESI+)[M+H]+ = 192.23 ± 0.5 DaConfirm molecular weight.[2]
Free Acid Titration98-102%Verify functional group content.

NMR Interpretation Guide:

  • 
     2.4-2.6 ppm:  Singlet, 3H (
    
    
    ).
  • 
     2.3-2.4 ppm:  Triplet, 2H (
    
    
    ).[2]
  • 
     3.5-3.6 ppm:  Multiplet, PEG backbone protons (
    
    
    ).

Troubleshooting Common Issues

Issue 1: Low yield during coupling to the N-methyl amine.

  • Cause: Steric hindrance of the secondary amine or insufficient activation of the partner acid.

  • Solution: Switch from EDC/NHS to HATU/HOAt .[2] Increase reaction time to 12-24 hours. Ensure the pH is maintained between 8.0-9.0 using DIPEA.

Issue 2: Gumming or oiling out of the HCl salt.

  • Cause: Moisture absorption.[2]

  • Solution: Lyophilize the product from water/acetonitrile (1:1) to restore a handleable powder.[2] Always handle in a glovebox or under a dry nitrogen stream.[2]

Issue 3: Ester hydrolysis.

  • Cause: Presence of water in DMF/DMSO stock solutions.[2]

  • Solution: Use fresh, anhydrous solvents.[2][3] Add 3Å molecular sieves to the reaction vessel.

References

    Methodological & Application

    Protocol for Amine-PEGylation of Carboxylated Molecules Using Methylamino-peg2-acid

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: Enhancing Biomolecules with Discrete PEG Linkers

    Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern therapeutic and diagnostic development.[1] A key strategy within this field is PEGylation, the attachment of polyethylene glycol (PEG) chains to a molecule.[2] This process is renowned for its ability to enhance the therapeutic properties of proteins, peptides, and small molecules by increasing solubility, improving stability against enzymatic degradation, prolonging circulation half-life, and reducing immunogenicity.[3][4]

    While traditional PEGylation utilizes polymeric PEGs with a distribution of molecular weights, the use of discrete PEG (dPEG®) linkers offers superior precision. These are single molecular weight compounds, which simplifies the analysis and characterization of the final bioconjugate.[5] Methylamino-peg2-acid is a heterobifunctional dPEG® linker featuring a terminal methylamine and a carboxylic acid. This guide provides a detailed protocol for the conjugation of Methylamino-peg2-acid to a primary amine on a target biomolecule through the activation of its carboxyl group using the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

    This protocol is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method for modifying biomolecules with a short, hydrophilic PEG spacer.

    Principle of the Reaction: Two-Step EDC/NHS Amide Coupling

    The conjugation of Methylamino-peg2-acid to a primary amine on a biomolecule is achieved through a two-step process that forms a stable amide bond. This "zero-length" crosslinking method is highly efficient and minimizes the formation of unwanted byproducts.[6]

    • Activation of the Carboxylic Acid: EDC reacts with the terminal carboxyl group of Methylamino-peg2-acid to form a highly reactive but unstable O-acylisourea intermediate.[6] This reaction is most efficient in a slightly acidic environment (pH 4.5-6.0).[7]

    • Formation of a Stable NHS Ester and Amine Coupling: The unstable O-acylisourea intermediate is susceptible to hydrolysis, which would regenerate the original carboxyl group.[6] To prevent this and increase coupling efficiency, NHS is added to react with the intermediate, creating a more stable, amine-reactive NHS ester.[6] This NHS ester then readily reacts with a primary amine on the target biomolecule (e.g., the side chain of a lysine residue) to form a stable amide bond, releasing NHS. The coupling step is most efficient at a pH of 7.2-8.5.[7]

    EDC_NHS_Reaction cluster_step1 Step 1: Activation (pH 4.5-6.0) cluster_step2 Step 2: Coupling (pH 7.2-8.5) PEG_Acid Methylamino-peg2-COOH Intermediate O-acylisourea Intermediate (unstable) PEG_Acid->Intermediate +EDC EDC EDC Intermediate->PEG_Acid Hydrolysis NHS_Ester Amine-Reactive NHS Ester (stable) Intermediate->NHS_Ester +NHS NHS NHS Biomolecule Biomolecule-NH2 Conjugate Biomolecule-NH-CO-peg2-Methylamine NHS_Ester->Conjugate + Biomolecule-NH2 Released_NHS NHS

    Caption: Reaction mechanism for EDC/NHS-mediated coupling.

    Detailed Bioconjugation Protocol

    This protocol outlines a two-step aqueous phase conjugation method. This approach is generally preferred as it separates the activation of the linker from the coupling to the biomolecule, which can help minimize undesirable side reactions like polymerization of the target biomolecule if it also contains carboxyl groups.[8]

    Materials and Reagents
    • Methylamino-peg2-acid

    • Target biomolecule with primary amine(s)

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

    • NHS (N-hydroxysuccinimide) or Sulfo-NHS (for improved aqueous solubility)

    • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[7]

    • Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.5. (Ensure buffer is free of primary amines like Tris or glycine).[7]

    • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0.

    • Purification: Desalting column (e.g., Sephadex G-25), Size-Exclusion Chromatography (SEC), or dialysis cassettes appropriate for the size of the biomolecule.[]

    • Anhydrous DMSO or DMF (for preparing stock solutions)

    • Reaction tubes

    • Gentle mixer/rocker

    Experimental Workflow

    Sources

    How to perform EDC/NHS coupling with Methylamino-peg2-acid.

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: High-Efficiency Coupling of Methylamino-PEG2-Acid via EDC/NHS Chemistry

    Executive Summary

    This guide details the protocol for conjugating Methylamino-PEG2-Acid (CAS: 1807503-87-2) to amine-containing targets (proteins, nanoparticles, or surfaces) using EDC/NHS chemistry.

    The Challenge: Methylamino-PEG2-Acid is a heterobifunctional zwitterion containing a secondary amine (

    
    ) and a carboxylic acid (
    
    
    
    ). The core difficulty lies in preventing uncontrolled head-to-tail self-polymerization during the activation of the carboxyl group.

    The Solution: This protocol utilizes a pH-dependent Kinetic Control Strategy . By isolating the activation step at acidic pH (where the secondary amine is protonated and unreactive), we generate a stable NHS-ester intermediate before introducing the target amine at physiological pH.

    Scientific Foundation & Mechanism[1]

    The Molecule: Methylamino-PEG2-Acid[2]
    • Structure:

      
      
      
    • Role: Used to introduce a short, hydrophilic spacer terminated with a secondary amine. The secondary amine provides a unique chemical handle that is distinct from primary amines, often used for subsequent site-specific labeling or altering surface charge without introducing high steric bulk.

    The Reaction Logic (Two-Step, pH-Shift)

    Standard "one-pot" EDC/NHS reactions fail with this molecule because the activated NHS ester would rapidly react with the secondary amine of a neighboring PEG molecule.

    • Step 1: Acidic Activation (pH 4.7 – 5.5):

      • We dissolve the PEG reagent in MES buffer.

      • At this pH, the secondary amine is fully protonated (

        
        ). Protonated amines are non-nucleophilic  and cannot attack the NHS ester.
        
      • EDC activates the carboxyl group to an O-acylisourea, which is then stabilized by NHS.[1]

    • Step 2: Basic Coupling (pH 7.2 – 7.5):

      • The activated PEG solution is mixed with the target molecule (e.g., an antibody).

      • The pH is raised to 7.[2][3][4][5][6][7]4. The primary amines (Lysines) on the target become nucleophilic.

      • Crucial Insight: While the PEG's secondary amine also deprotonates, primary amines (on the target) react with NHS esters significantly faster than secondary amines (steric hindrance of the methyl group). By maintaining a molar excess of the target or controlling concentration, we favor Target-PEG conjugation over PEG-PEG polymerization.

    Visual Workflow (Pathway Diagram)

    The following diagram illustrates the kinetic control mechanism required to prevent self-polymerization.

    G cluster_0 Step 1: Activation (pH 5.0) cluster_1 Step 2: Coupling (pH 7.4) Start Methylamino-PEG2-Acid (Zwitterionic State) Protonated Protonated Amine Species (NH2+ Protected) Start->Protonated Dissolve in MES (pH < 6.0) Activated NHS-Ester Intermediate (Stable at pH 5) Protonated->Activated + EDC / NHS Product Final Conjugate (Amide Bond Formed) Activated->Product + Target / Adjust pH > 7.2 SideProduct Polymerization (Avoided via Kinetics) Activated->SideProduct If pH > 7 without Target Target Target Molecule (Primary Amine -NH2) Target->Product

    Figure 1: Reaction pathway demonstrating the pH-dependent protection of the secondary amine during carboxyl activation.

    Materials & Reagents

    ComponentSpecificationRecommended Product/Notes
    Linker Methylamino-PEG2-AcidStore at -20°C under Argon.[3][4] Hygroscopic.
    Activation Buffer 50 mM MES, pH 5.0Do NOT use Acetate (competes with EDC).
    Coupling Buffer 1X PBS, pH 7.4Must be amine-free (No Tris/Glycine).[4]
    Activator EDC (EDC-HCl)Prepare fresh. Hydrolyzes in seconds in water.
    Stabilizer NHS or Sulfo-NHSSulfo-NHS is preferred for water solubility.[6][8]
    Quencher 1M Ethanolamine, pH 8.5Or Hydroxylamine.
    Solvent Dry DMSO or DMFFor initial stock solution of the PEG linker.[3][4][5][8][9][10]

    Detailed Experimental Protocol

    Phase 1: Preparation of Stock Solutions
    • PEG Stock: Dissolve Methylamino-PEG2-Acid in dry DMSO to a concentration of 100 mM .

      • Note: Using DMSO minimizes hydrolysis and allows precise aliquoting.

    • EDC/NHS Stocks: Immediately before use, weigh EDC and NHS. Dissolve in MES Buffer (pH 5.0) to 100 mM .

      • Critical: Do not store these solutions. Use within 5 minutes.

    Phase 2: Activation (The Acidic Step)

    Goal: Create the NHS-ester while keeping the methylamine protonated.

    • Dilute the PEG Stock into Activation Buffer (MES, pH 5.0) to a final concentration of 10 mM .

    • Add EDC to a final concentration of 20 mM (2-fold molar excess).

    • Add Sulfo-NHS to a final concentration of 25 mM (2.5-fold molar excess).

    • Incubate: Mix gently for 15 minutes at Room Temperature (RT) .

      • Why? 15 minutes is sufficient for ester formation. Longer incubation increases hydrolysis risk.

      • Safety: The pH must remain < 6.0.

    Phase 3: Conjugation (The pH Shift)

    Goal: React the NHS-ester with the target protein's primary amines.

    • Prepare Target: Ensure your protein/target is in PBS (pH 7.4) .

      • Concentration: Target should be >1 mg/mL for efficient coupling.

      • Buffer Exchange: If target is in Tris, dialyze into PBS first.

    • Mix: Add the Activated PEG solution to the Target solution.

      • Molar Ratio: Use a 10:1 to 20:1 excess of PEG-to-Protein (depending on desired modification density).

    • pH Adjustment (Optional but Recommended): Verify pH is roughly 7.2–7.5. If too acidic due to the MES transfer, add a small volume of 1M Sodium Bicarbonate (pH 8.5) to adjust.

    • Incubate: React for 2 hours at RT or Overnight at 4°C .

    Phase 4: Quenching & Purification
    • Quench: Add 1M Ethanolamine to a final concentration of 50 mM. Incubate for 30 minutes.

      • Mechanism:[6] This deactivates remaining NHS esters, preventing non-specific crosslinking later.

    • Purify: Remove excess PEG and byproducts using:

      • Desalting Columns (e.g., Zeba Spin, PD-10) for proteins.

      • Dialysis (MWCO appropriate for your target).

    Quantitative Data Summary: Optimization Parameters

    Use the table below to troubleshoot or optimize conjugation efficiency.

    ParameterRecommended RangeImpact of Deviation
    Activation pH 4.7 – 5.5>6.0: Self-polymerization of PEG. <4.0: Low EDC efficiency.
    Coupling pH 7.2 – 7.8<7.0: Low reactivity of target Lysines. >8.5: Rapid hydrolysis of NHS ester.
    PEG:Target Ratio 10:1 – 50:1Low: Poor conjugation yield. High: Potential protein precipitation/activity loss.
    Solvent (DMSO) 5% – 10% (v/v)High: May denature sensitive proteins. Keep <10% in final mix.

    Troubleshooting Guide

    • Issue: Precipitate forms upon adding PEG to Protein.

      • Cause: The PEG linker might be hydrophobic enough (despite the "PEG" name, the methylamino and alkyl chains add hydrophobicity) to cause aggregation at high concentrations, or the protein is sensitive to the pH shift.

      • Fix: Add the PEG solution slowly while vortexing. Ensure final DMSO concentration is <5%.

    • Issue: Low Conjugation Yield.

      • Cause: Hydrolysis of the NHS ester before it found a target amine.

      • Fix: Minimize the time between Activation (Step 2) and Mixing (Step 3). Ensure buffers are fresh. Increase PEG molar excess.

    • Issue: "Stringy" Precipitate (Polymerization).

      • Cause: The pH during activation was too high (>6.0), allowing the PEG's secondary amine to react with its own activated carboxyl.

      • Fix: Strictly check the pH of the MES buffer. Ensure the PEG stock is not in a basic buffer.

    References

    • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard field reference for EDC/NHS mechanism).

    • Grabarek, Z., & Gergely, J. (1990). Zero-length crosslinking procedure with the use of active esters. Analytical Biochemistry, 185(1), 131-135. (Foundational citation for the two-step pH shift method).

    Sources

    Amine-reactive chemistry of Methylamino-peg2-acid hydrochloride salt.

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: High-Fidelity Amidation Strategies for Methylamino-PEG2-Acid Hydrochloride

    Introduction & Molecule Profile

    Methylamino-PEG2-acid hydrochloride is a specialized heterobifunctional linker widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Unlike standard amino-PEG acids, this molecule features a secondary methylamine and a carboxylic acid separated by a hydrophilic PEG2 spacer.

    The "Amine-Reactive Chemistry" of this molecule refers to the activation of its terminal carboxylic acid (

    
    ) to form stable amide bonds with primary amines on target ligands or biomolecules. However, the presence of the internal nucleophilic methylamine presents a unique challenge: self-polymerization .
    

    This guide details the precise protocols to harness the carboxyl reactivity while neutralizing the internal amine interference, ensuring high-yield conjugation.

    Chemical Profile
    PropertySpecification
    IUPAC Name 3-(2-(2-(methylamino)ethoxy)ethoxy)propanoic acid hydrochloride
    Formula
    
    
    Molecular Weight 191.23 g/mol (Free base) / ~227.7 g/mol (Salt)
    Solubility High: Water, DMSO, DMF, Methanol
    pKa (approx) Amine: ~10.5 (Protonated); Acid: ~4.5
    Key Feature Zwitterionic Potential: Can exist as
    
    

    Critical Mechanistic Considerations

    To successfully use the amine-reactive (carboxyl) end of this molecule, one must understand the "Zwitterionic Trap."

    • The Trap: To activate the carboxylic acid (using EDC or HATU), you typically need a pH of 4.5–6.0 or a base (DIEA).

    • The Risk: If the pH rises above 7.0 during activation, the internal methylamine deprotonates (

      
      ) and attacks the activated ester of a neighboring molecule, leading to oligomers.
      
    • The Solution:

      • Route A (Sequential - Recommended): Functionalize the Methylamine first (e.g., with an NHS-ester ligand). This "caps" the nucleophile, leaving the COOH free for subsequent activation.

      • Route B (In-Situ Protection): Maintain acidic pH (< 6.[1]0) during the activation step (EDC/NHS) to keep the methylamine protonated and unreactive, then raise pH only after adding the target amine.

    Strategic Workflow Visualization

    The following diagram illustrates the decision matrix for preventing polymerization during coupling.

    G Start Methylamino-PEG2-Acid HCl RouteA Route A: Sequential (Recommended) Start->RouteA RouteB Route B: Direct Activation (High Risk) Start->RouteB StepA1 React Methylamine with Electrophile (Ligand A) RouteA->StepA1 StepB1 Dissolve in Buffer (pH 4.5 - 5.0) RouteB->StepB1 StepA2 Intermediate: Ligand-PEG-COOH StepA1->StepA2 StepA3 Activate COOH (EDC/NHS or HATU) StepA2->StepA3 Result Final Conjugate (Amide Bond Formed) StepA3->Result StepB2 Add EDC/NHS (Keep pH < 6.0) StepB1->StepB2 StepB2->StepB2 Self-Polymerization (If pH > 6.5) StepB3 Add Target Amine (Raise pH to 7.2) StepB2->StepB3 StepB3->Result

    Figure 1: Strategic pathways for utilizing Methylamino-PEG2-Acid. Route A eliminates self-reactivity risks.

    Detailed Protocols

    Protocol A: Two-Step EDC/NHS Activation (Aqueous/Bioconjugation)

    Best for: Conjugating the PEG-acid to proteins or antibodies where organic solvents are limited.

    Reagents:

    • Methylamino-PEG2-acid HCl[2][3]

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • Sulfo-NHS (N-hydroxysulfosuccinimide)

    • Activation Buffer: 0.1M MES, 0.5M NaCl, pH 5.0 (Crucial for stability)

    • Coupling Buffer: PBS, pH 7.2

    Procedure:

    • Solubilization: Dissolve Methylamino-PEG2-acid HCl in Activation Buffer (MES pH 5.0) to a concentration of 10 mg/mL.

      • Expert Insight: The HCl salt will slightly lower the pH. Verify pH is between 4.5–5.0. Do not use PBS here; the higher pH will deprotonate the methylamine and trigger self-coupling.

    • Activation: Add EDC (10 equivalents) and Sulfo-NHS (25 equivalents) to the solution.

    • Incubation: React for 15 minutes at Room Temperature (RT).

      • Mechanism:[4] EDC activates the carboxyl group to an unstable O-acylisourea, which Sulfo-NHS stabilizes into an amine-reactive NHS ester.

    • Quenching (Optional but Recommended): If possible, remove excess EDC via a rapid desalting column equilibrated with MES pH 5.0. If not, proceed immediately to step 5.

    • Conjugation: Add the activated PEG-NHS ester to your Target Protein solution (dissolved in PBS pH 7.2).

      • Ratio: Use a 20–50 molar excess of PEG over protein.

    • pH Adjustment: Ensure the final reaction pH is 7.0–7.5.

      • Critical: Upon mixing, the pH rises. The internal methylamine will become nucleophilic now. However, because the target protein amines (Lysines) are in vast molar excess (relative to the single methylamine on the PEG), the intermolecular reaction (PEG-to-Protein) is statistically favored over PEG-PEG polymerization, provided the protein concentration is high (>2 mg/mL).

    Protocol B: HATU Coupling (Organic Synthesis/PROTACs)

    Best for: Small molecule synthesis where the methylamine end has already been functionalized (Route A).

    Reagents:

    • Functionalized PEG-Acid (e.g., Ligand-Linker-COOH)

    • Target Amine (

      
      )
      
    • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

    • DIEA (N,N-Diisopropylethylamine)

    • Solvent: Anhydrous DMF or DMSO

    Procedure:

    • Dissolution: Dissolve the PEG-Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

    • Base Addition: Add DIEA (3.0 equiv).

      • Note: If using the raw HCl salt without prior functionalization, add 4.0 equiv DIEA to neutralize the HCl. Warning: This will liberate the methylamine. Only use this if you are reacting with a target amine that is significantly more nucleophilic or in vast excess.

    • Activation: Add HATU (1.1 equiv). Stir for 5 minutes at RT. Solution should turn slightly yellow.

    • Coupling: Add the Target Amine (1.2 equiv).

    • Reaction: Stir for 1–2 hours at RT. Monitor via LC-MS.

    • Workup: Dilute with water/ethyl acetate for extraction or purify directly via Preparative HPLC.

    Troubleshooting & Optimization

    IssueProbable CauseCorrective Action
    Oligomer Formation Internal methylamine reacted with activated acid.Use Route A: Cap the methylamine first. Alternatively, lower pH during EDC activation to < 5.0.
    Low Yield Hydrolysis of NHS ester before amine addition.Work faster after activation. Ensure buffers are anhydrous (for HATU) or cold (for EDC).
    Precipitation HCl salt insolubility in non-polar solvent (e.g., DCM).Switch to DMF or DMSO. Or, perform a "free-basing" wash (dissolve in water, adjust pH 10, extract into DCM) immediately before use (risky due to polymerization).

    References

    • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 4: Zero-Length Crosslinkers).

    • BroadPharm. (n.d.). Pegylation Reagents & Protocols: Methylamino-PEG-Acid. Retrieved from BroadPharm Product Support.

    • Thermo Fisher Scientific. (n.d.). EDC/NHS Crosslinking Protocol. Retrieved from Thermo Fisher Technical Resources.

    • AxisPharm. (2024).[3][1] Amide Coupling Protocol for Amino PEG. Retrieved from AxisPharm Application Notes.

    • MedChemExpress. (n.d.). Methylamino-PEG2-acid HCl Product Information. Retrieved from MCE.[5]

    Sources

    Application of Methylamino-peg2-acid in antibody-drug conjugates (ADCs).

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Methylamino-PEG2-Acid in Antibody-Drug Conjugates (ADCs)

    Executive Summary

    In the precise engineering of Antibody-Drug Conjugates (ADCs), the linker interface is as critical as the payload itself.[1] Methylamino-PEG2-Acid represents a specialized class of heterobifunctional linkers designed to address two persistent challenges in ADC design: hydrophobic aggregation and enzymatic instability .[1]

    Unlike standard primary amine linkers, the secondary methylamino group allows for the formation of tertiary amides upon conjugation with carboxyl-containing payloads.[1] These tertiary amides exhibit superior resistance to serum proteases compared to secondary amides, preventing premature payload release.[1] Concurrently, the hydrophilic PEG2 spacer modulates the hydrophobicity of cytotoxic payloads (e.g., auristatins, maytansinoids), preserving the colloidal stability of the monoclonal antibody (mAb).[1]

    Chemical Profile & Mechanism

    Physicochemical Properties
    • Compound Name: Methylamino-PEG2-Acid[1][2][3][4][5]

    • CAS Number: 1807503-87-2 (Free Acid), 1807521-04-5 (Boc-protected precursor)[1]

    • Formula:

      
      
      
    • Molecular Weight: 191.23 Da[1][5]

    • Solubility: Highly soluble in water, DMSO, DMF, and Methanol.[1]

    Structural Advantages
    • The Methylamino Handle (

      
      ):  Acts as a nucleophile.[1] When reacted with an activated ester (e.g., NHS-ester of a drug), it forms an N-methyl amide (Tertiary Amide) .[1]
      
      • Benefit: Tertiary amides lack the amide hydrogen necessary for the catalytic mechanism of many serine proteases, significantly increasing plasma half-life.[1]

    • The PEG2 Spacer: A short polyethylene glycol chain (

      
      ).[1]
      
      • Benefit: Provides sufficient steric distance to prevent antibody aggregation without introducing the "floppiness" or high viscosity associated with long-chain PEGs (PEG12+).[1]

    • The Carboxylic Acid (

      
      ):  The handle for antibody attachment.[1]
      
      • Mechanism:[4] Activated to an NHS ester to react with surface Lysine residues on the mAb.

    Application Workflow: Designing the ADC

    The optimal workflow involves a two-stage conjugation strategy: Payload Derivatization followed by Antibody Conjugation .[1]

    Diagram 1: Strategic Conjugation Workflow

    ADC_Workflow cluster_legend Mechanism Payload Hydrophobic Payload (Activated Carboxyl) Intermediate Drug-Linker Complex (Stable Tertiary Amide) Payload->Intermediate Nucleophilic Attack Linker Methylamino-PEG2-Acid (Secondary Amine) Linker->Intermediate N-Methylation Effect Activation Acid Activation (EDC/NHS) Intermediate->Activation Prep for mAb FinalADC Final ADC (Stable & Soluble) Activation->FinalADC Conjugation Antibody Monoclonal Antibody (Lysine Residues) Antibody->FinalADC Lysine Coupling Tertiary Amide Bond Tertiary Amide Bond

    Caption: Workflow utilizing the secondary amine for stable payload attachment and acid group for antibody conjugation.

    Detailed Protocol: Synthesis & Conjugation

    Safety Note: Handle all cytotoxic payloads and activated linkers in a chemical fume hood. Wear appropriate PPE.

    Phase 1: Synthesis of Drug-Linker Complex (Payload Derivatization)

    Goal: Attach the Methylamino-PEG2-Acid to a carboxyl-containing payload (e.g., a derivative of MMAF or DM1).[1]

    Reagents:

    • Payload-COOH (1 eq)

    • Methylamino-PEG2-Acid (1.2 eq)[1]

    • HATU (1.2 eq) or EDC/NHS

    • DIPEA (3 eq)

    • Anhydrous DMF[1][6]

    Step-by-Step:

    • Dissolution: Dissolve the Payload-COOH in anhydrous DMF (concentration ~10-20 mg/mL).

    • Activation: Add DIPEA followed by HATU. Stir for 5 minutes at Room Temperature (RT) to generate the activated ester in situ.

    • Coupling: Add Methylamino-PEG2-Acid dissolved in minimal DMF.

    • Reaction: Stir at RT for 2–4 hours.

      • Checkpoint: Monitor via LC-MS.[1][6] Look for the disappearance of Payload mass and appearance of [Payload + 191 - H2O] mass.[1]

    • Purification: Purify the Drug-Linker-COOH intermediate via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA). Lyophilize to a powder.

    Phase 2: Activation of Drug-Linker

    Goal: Convert the terminal carboxylic acid of the Drug-Linker to an NHS ester for reaction with the antibody.[1]

    Reagents:

    • Drug-Linker-COOH (from Phase 1)[1]

    • N-hydroxysuccinimide (NHS) (2 eq)[1]

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (2 eq)[1]

    • Dry DMSO or DMF[1][6]

    Protocol:

    • Dissolve Drug-Linker-COOH in dry DMSO.[1][6]

    • Add NHS and EDC.[6]

    • Stir for 4–12 hours at RT.

      • Expert Tip: NHS ester hydrolysis is rapid in the presence of water. Use strictly anhydrous solvents.

    • Use immediately for conjugation (One-pot method) or purify rapidly via silica flash chromatography if the payload is stable.[1]

    Phase 3: Antibody Conjugation (Lysine Method)

    Goal: Conjugate the activated Drug-Linker-NHS to surface lysines of the mAb.[1]

    Reagents:

    • Monoclonal Antibody (mAb) in PBS (pH 7.4)

    • Conjugation Buffer: 50 mM Sodium Phosphate, pH 8.0 (Lysine conjugation requires slightly basic pH).[1]

    • Drug-Linker-NHS (in DMSO).[1]

    Protocol:

    • Buffer Exchange: Ensure mAb is in pH 8.0 buffer. Use a desalting column (e.g., PD-10 or Zeba Spin) if the storage buffer contains amines (Tris, Glycine) which will compete with the reaction.[1]

      • Target Conc: 5–10 mg/mL mAb.

    • Calculations: Determine the molar excess.

      • Target DAR (Drug-Antibody Ratio) 4: Use ~8–10 molar equivalents of Drug-Linker-NHS.[1]

    • Reaction: Slowly add the Drug-Linker-NHS (DMSO solution) to the mAb solution while gently swirling.

      • Constraint: Keep final DMSO concentration < 10% (v/v) to prevent mAb precipitation.

    • Incubation: Incubate at RT for 1–2 hours or 4°C overnight.

    • Quenching: Add 1M Glycine (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters. Incubate for 15 mins.

    • Purification: Remove excess free drug using Size Exclusion Chromatography (SEC) or extensive dialysis (MWCO 30 kDa) against formulation buffer (e.g., PBS + Histidine).[1]

    Quality Control & Characterization

    A self-validating system requires rigorous QC.[1]

    Analysis MethodPurposeAcceptance Criteria
    HIC-HPLC Determine Drug Distribution & DARDistinct peaks for DAR 0, 2, 4, 6. Average DAR matches target (e.g., 3.5–4.5).
    SEC-HPLC Aggregation Analysis>95% Monomer. Aggregates <5%.
    LC-MS (Q-TOF) Mass VerificationIntact mass shift corresponds to
    
    
    .[1]
    Endotoxin Safety< 0.1 EU/mg (for in vivo studies).
    Diagram 2: Chemical Structure Logic

    Structure_Logic Linker Methylamino-PEG2-Acid CH3-NH- (CH2CH2O)2 -COOH Reaction_Amine Forms Tertiary Amide (Protease Resistant) Linker:amine->Reaction_Amine Reaction_Acid Forms NHS Ester (Lysine Reactive) Linker:acid->Reaction_Acid

    Caption: Functional dissection of the Methylamino-PEG2-Acid molecule.

    Troubleshooting Guide

    • Issue: Low Conjugation Efficiency (Low DAR)

      • Cause: Hydrolysis of NHS ester prior to addition.

      • Fix: Ensure DMSO is anhydrous.[6] Add NHS ester immediately after activation. Increase molar equivalents (e.g., from 8x to 12x).

    • Issue: Antibody Aggregation (Precipitation)

      • Cause: Payload is too hydrophobic; PEG2 spacer is insufficient.

      • Fix: Switch to a longer analog (e.g., Methylamino-PEG4-Acid) or reduce DAR target.[1] Ensure DMSO content during reaction is <10%.

    • Issue: Free Drug in Final Product

      • Cause: Insufficient purification.

      • Fix: Use Hydrophobic Interaction Chromatography (HIC) for purification instead of simple dialysis, as hydrophobic drugs stick to membranes.[1]

    References

    • BroadPharm. "Methylamino-PEG2-acid HCl salt Product Page."[1][3] BroadPharm Catalog. Accessed 2025.[6][7][] Link

    • BenchChem. "A Comparative Analysis of m-PEG2-Amino and Other PEG Linkers in Antibody-Drug Conjugates." BenchChem Technical Guides. Accessed 2025.[6][7][] Link

    • ADC Review. "What does PEGylation Chemistry look like?" ADC Review / Journal of Antibody-Drug Conjugates, 2019. Link

    • MedChemExpress. "Methylamino-PEG2-acid | PROTAC Linker." MedChemExpress Product Information. Accessed 2025.[6][7][] Link

    • BOC Sciences. "Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices." BOC Sciences Application Notes. Accessed 2025.[6][7][]

    Sources

    Application Note: Optimizing Bioconjugation Strategies using Methylamino-PEG2-Acid Linkers

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    In the precise architecture of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a bridge—it is a functional component that dictates solubility, stability, and pharmacokinetics.[1][2]

    Methylamino-PEG2-Acid (often sourced as Boc-N-Me-PEG2-COOH) represents a specialized class of heterobifunctional linkers. Unlike standard primary amine linkers, the secondary methylamino group offers unique physicochemical advantages, including modulated basicity and the elimination of a hydrogen bond donor, which can critically enhance membrane permeability for small molecule chimeras.

    This guide provides a technical deep-dive into the design logic, reaction protocols, and quality control measures for deploying Methylamino-PEG2-Acid in advanced drug delivery systems.

    Chemical Properties & Design Logic

    Physicochemical Profile

    The Methylamino-PEG2-Acid linker occupies a "Goldilocks" zone in linker design: it is short enough to maintain rigid cooperativity in ternary complexes but hydrophilic enough to prevent aggregation.

    PropertySpecificationStrategic Advantage
    Linker Length ~9-12 Å (PEG2 spacer)Minimizes steric shielding of the active site while providing sufficient flexibility for protein folding/binding.
    Functional Group A Carboxylic Acid (-COOH)Standard coupling to primary amines (Lysine residues, N-termini) via EDC/NHS or HATU activation.
    Functional Group B Methylamino (-NHMe)Secondary Amine: Nucleophilic but creates a tertiary amide upon conjugation. This removes an H-bond donor, often improving cell permeability (LogD).
    Hydrophilicity Moderate (PEG2)Enhances aqueous solubility of hydrophobic payloads (e.g., Warheads, PROTAC anchors) without the high mass penalty of PEG12+.
    Mechanism of Action: The "Methyl" Advantage

    In PROTAC design, replacing a primary amine linker with a methylamino linker changes the resulting amide bond from secondary to tertiary.

    • Permeability: Tertiary amides lack an N-H donor. Reducing the Hydrogen Bond Donor (HBD) count is a proven strategy to improve passive diffusion across cell membranes (Lipinski’s Rule of 5 context).

    • Conformational Constraint: N-methylation restricts the rotation of the amide bond, potentially locking the molecule into a more bioactive conformation.

    Workflow Visualization

    The following diagram illustrates the divergent workflows for this linker in ADC vs. PROTAC applications.

    Bioconjugation_Workflow cluster_PROTAC PROTAC Synthesis cluster_ADC ADC Surface Modification Linker Methylamino-PEG2-Acid (Boc-Protected) Coupling_1 Amide Coupling (Acid End) Linker->Coupling_1 Step 1 Activation NHS Ester Activation Linker->Activation Step A Ligand_E3 E3 Ligase Ligand (Amine) Ligand_E3->Coupling_1 Deprotection Boc Removal (TFA/DCM) Coupling_1->Deprotection Intermediate Final_PROTAC PROTAC (Tertiary Amide) Deprotection->Final_PROTAC Step 2 (+ Ligand_POI) Ligand_POI Target Protein Ligand (Activated Ester/Halide) Ligand_POI->Final_PROTAC Conjugate_ADC Antibody-Linker Conjugate Activation->Conjugate_ADC Step B (+ Antibody) Antibody Antibody (Lysine Residues) Antibody->Conjugate_ADC

    Caption: Divergent synthesis workflows. Top: Sequential assembly of a PROTAC. Bottom: Surface activation of an Antibody.

    Application 1: PROTAC Synthesis Protocol

    Context: This protocol describes the synthesis of a PROTAC where the Methylamino-PEG2-Acid linker connects an E3 ligase ligand (e.g., Thalidomide derivative) to a Target Protein ligand.

    Reagents Required:

    • Boc-N-Me-PEG2-COOH (Linker)

    • E3 Ligase Ligand (containing a primary amine)

    • Target Ligand (containing an activated ester or alkyl halide)

    • HATU, DIPEA (Diisopropylethylamine)[3]

    • TFA (Trifluoroacetic acid), DCM (Dichloromethane), DMF (Dimethylformamide)

    Step 1: Coupling to the E3 Ligase Ligand (Acid End)

    Rationale: We react the carboxylic acid end first while keeping the methylamine Boc-protected to prevent self-polymerization.

    • Dissolution: Dissolve 1.0 eq of E3 Ligase Ligand (Amine) and 1.2 eq of Boc-N-Me-PEG2-COOH in anhydrous DMF (Concentration ~0.1 M).

    • Activation: Add 3.0 eq of DIPEA followed by 1.5 eq of HATU .

      • Note: HATU is preferred over EDC/NHS here for faster kinetics and higher yields in organic solvents.

    • Reaction: Stir at Room Temperature (RT) under Nitrogen for 2–4 hours. Monitor by LC-MS for the formation of the intermediate (Mass = Ligand + Linker).

    • Work-up: Dilute with Ethyl Acetate, wash with 5% LiCl (aq), saturated NaHCO3, and Brine. Dry over Na2SO4 and concentrate.

    Step 2: Boc Deprotection[2]
    • Cleavage: Dissolve the intermediate in 20% TFA in DCM (v/v).

    • Incubation: Stir at RT for 30–60 minutes.

      • QC Check: LC-MS should show the loss of the Boc group (-100 Da).

    • Isolation: Evaporate volatiles under reduced pressure. Co-evaporate with Toluene (3x) to remove residual TFA. This yields the TFAsalt of the secondary amine .

    Step 3: Conjugation to Target Ligand (Methylamine End)

    Rationale: The secondary methylamine is sterically hindered but highly nucleophilic. It requires a strong electrophile on the Target Ligand.

    • Neutralization: Dissolve the deprotected intermediate in DMF. Add DIPEA until pH is basic (~8–9).

    • Coupling: Add 1.1 eq of the Target Ligand-NHS Ester (or Target Ligand-Alkyl Halide).

    • Reaction: Stir at RT for 4–16 hours.

      • Optimization: If reacting with a halide (SN2 reaction), heating to 40°C may be required due to the steric bulk of the methyl group.

    • Purification: Purify the final PROTAC via Preparative HPLC (Water/Acetonitrile gradient).

    Application 2: Surface Modification of Nanoparticles/ADCs

    Context: Using the linker to attach a hydrophobic drug to a hydrophilic surface (Antibody or Lipid Nanoparticle) to improve solubility.

    Protocol: EDC/NHS Activation and Conjugation
    • Activation:

      • Dissolve Boc-N-Me-PEG2-COOH in MES buffer (pH 5.5).

      • Add EDC (10 eq) and Sulfo-NHS (25 eq). React for 15 minutes.

      • Note: This activates the carboxyl group.[2] The Boc group protects the amine.[4][5][6]

    • Conjugation to Antibody:

      • Add the activated linker to the Antibody solution (PBS, pH 7.4).

      • Incubate for 2 hours at RT.

      • Purify via Desalting Column (PD-10) to remove excess linker.

    • Drug Loading (Post-Conjugation):

      • If the payload requires attachment after antibody conjugation (to prevent aggregation), deprotect the Boc group on the antibody-bound linker (using mild acid conditions compatible with the antibody, or enzymatic cleavage if designed) and react the exposed methylamine with the drug payload.

      • Alternative: Conjugate the Drug to the Methylamine end first (in organic solvent), deprotect the acid, and then conjugate the whole complex to the antibody. (This is generally preferred for stoichiometry control).

    Quality Control & Troubleshooting

    Self-Validating Systems

    Every synthesis must be validated by analytical methods. Do not assume coupling efficiency.

    ObservationProbable CauseCorrective Action
    Low Yield (Step 1) Inefficient activation of AcidSwitch from EDC to HATU or PyBOP. Ensure anhydrous DMF is used.
    Incomplete Deprotection TFA scavenging issuesAdd 2.5% Triisopropylsilane (TIPS) to the TFA cocktail as a cation scavenger.
    No Reaction at Methylamine Steric hindranceThe methyl group adds bulk. Use a stronger base (TEA) or heat (40-50°C). Ensure the electrophile is not also sterically hindered.
    Precipitation Poor solubility of intermediateThe PEG2 chain is short. If the payload is very hydrophobic, add 10-20% DMSO to the reaction mixture.
    Analytical Benchmarks (LC-MS)
    • Boc-N-Me-PEG2-COOH: MW approx. 233.26 Da (Exact mass depends on specific derivative).

    • H-N-Me-PEG2-COOH (Deprotected): MW approx. 133.15 Da.

    • Verification: Look for the characteristic +14 Da shift (Methyl vs Hydrogen) if comparing to a standard PEG-Amine linker.

    References

    • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther.[7] (Discusses PEG linker length effects on cooperativity). Available at: [Link]

    Sources

    Reaction conditions for conjugating peptides with Methylamino-peg2-acid.

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Optimization of Peptide Conjugation with Methylamino-PEG₂-Acid Linkers

    Executive Summary

    Methylamino-PEG₂-Acid (CAS: 1807503-87-2, HCl salt) is a specialized heterobifunctional linker widely used in the synthesis of PROTACs, peptide-drug conjugates (PDCs), and pharmacokinetic modifiers. Its structure,

    
    , presents a unique chemical challenge: it contains both a nucleophilic secondary amine (N-methyl) and an electrophilic carboxylic acid.
    

    This guide addresses the critical "Zwitterion Trap"—the risk of uncontrolled head-to-tail self-polymerization during activation. We provide optimized protocols for two distinct conjugation scenarios:

    • N-Terminal Capping: Attaching the PEG-Acid to a peptide's amine.

    • C-Terminal Extension: Attaching the PEG-Amine to a peptide's carboxylic acid.

    Chemical Profile & Strategic Decision Matrix

    Before beginning, you must identify the correct derivative of the reagent for your specific target. Using the free amino acid form (HCl salt) without protection strategies often leads to oligomerization.

    Target Site on PeptideRequired PEG Reagent FormMechanism
    N-Terminus (
    
    
    )
    Boc-Methylamino-PEG₂-Acid The secondary amine of the PEG must be protected (Boc) to prevent it from reacting with its own activated acid.
    C-Terminus (
    
    
    )
    Methylamino-PEG₂-t-butyl ester The acid of the PEG must be protected (t-butyl) to prevent it from competing with the peptide's activated acid.
    Internal Lysine (
    
    
    )
    Boc-Methylamino-PEG₂-Acid Same logic as N-terminus; requires orthogonal protecting groups on the peptide (e.g., Dde/Alloc).
    Visual Workflow: Selecting the Conjugation Pathway

    ConjugationStrategy Start Start: Define Conjugation Goal Decision Where are you attaching the PEG linker? Start->Decision NTerm Target: Peptide N-Terminus (Primary Amine) Decision->NTerm CTerm Target: Peptide C-Terminus (Carboxylic Acid) Decision->CTerm Risk1 RISK: Self-Polymerization (Head-to-Tail) NTerm->Risk1 If Unprotected Sol1 Use Reagent: Boc-Methylamino-PEG2-Acid NTerm->Sol1 Recommended Sol2 Use Reagent: Methylamino-PEG2-t-butyl ester CTerm->Sol2 Recommended Action1 Activate PEG-Acid with HATU Couples to Peptide-Amine Sol1->Action1 Action2 Activate Peptide-Acid with HATU Couples to PEG-Amine Sol2->Action2

    Caption: Decision tree for selecting the correct protected PEG derivative to prevent side reactions.

    Protocol A: N-Terminal Capping (Peptide-NH₂ + PEG-COOH)

    Objective: Conjugate the Acid end of the PEG linker to the N-terminus of a resin-bound peptide. Recommended Reagent: Boc-Methylamino-PEG₂-Acid. Chemistry: Solid-Phase Peptide Synthesis (SPPS).[1]

    Reagents & Buffers
    • Resin: Peptide on Rink Amide or Wang resin (Fmoc-deprotected).

    • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[1]

    • Base: DIPEA (N,N-Diisopropylethylamine).[1]

    • Solvent: Anhydrous DMF (Dimethylformamide).

    Step-by-Step Procedure
    • Preparation of Activated Ester (Pre-activation):

      • In a clean vial, dissolve Boc-Methylamino-PEG₂-Acid (3.0 equivalents relative to resin loading) in DMF.

      • Add HATU (2.9 equivalents). Note: Use slightly less coupling agent than acid to prevent capping the amine with the uronium salt.

      • Add DIPEA (6.0 equivalents).

      • Crucial Step: Vortex and let stand for 1–2 minutes . The solution should turn yellow. Do not wait longer than 5 minutes to avoid racemization or formation of byproducts.

    • Coupling Reaction:

      • Add the pre-activated solution to the Fmoc-deprotected resin.

      • Agitate (shake or bubble nitrogen) for 2 hours at room temperature.

      • Optimization: For difficult sequences, double coupling (repeat steps 1-2) is recommended.

    • Monitoring (Kaiser Test):

      • Perform a Kaiser test (ninhydrin). A negative result (yellow beads, colorless solution) indicates successful capping of the primary amines.

    • Boc Deprotection (Optional):

      • If the N-methyl amine needs to be exposed for further reaction (e.g., PROTAC synthesis), treat the resin with TFA/TIS/Water (95:2.5:2.5) during the final cleavage step. The Boc group is acid-labile and will come off simultaneously with the peptide cleavage.

    Table 1: Reaction Cocktail (Scale: 0.1 mmol peptide)

    Component Equivalents Amount (approx) Role
    Boc-Methylamino-PEG₂-Acid 3.0 ~75 mg (MW ~250) Linker
    HATU 2.9 110 mg Activator
    DIPEA 6.0 104 µL Base

    | DMF | N/A | 2–3 mL | Solvent |

    Protocol B: C-Terminal Extension (Peptide-COOH + PEG-NH-Me)

    Objective: Conjugate the Amine end of the PEG linker to the C-terminus (or side chain) of a peptide. Recommended Reagent: Methylamino-PEG₂-t-butyl ester (or methyl ester). Challenge: The PEG amine is a secondary amine (

    
    ). Secondary amines are more sterically hindered than primary amines, requiring highly efficient coupling reagents.
    
    Step-by-Step Procedure (Solution Phase)
    • Peptide Activation:

      • Dissolve the peptide (COOH-terminated) in anhydrous DMF or DMSO.

      • Add HATU (1.2 equivalents) and HOAt (1.2 equivalents). HOAt is preferred over HOBt for secondary amines due to the neighboring group effect.

      • Add DIPEA (3.0 equivalents).

      • Stir for 5 minutes.

    • Coupling:

      • Add Methylamino-PEG₂-t-butyl ester (1.5 equivalents).

      • Stir under Nitrogen for 4–16 hours at room temperature. Secondary amines react slower than primary amines.

    • Work-up & Deprotection:

      • Dilute with Ethyl Acetate, wash with 5% citric acid, saturated NaHCO₃, and brine.

      • Ester Hydrolysis: To reveal the final carboxylic acid on the PEG tail, treat the purified conjugate with TFA/DCM (1:1) (for t-butyl ester) or LiOH/MeOH/Water (for methyl ester) depending on peptide stability.

    Troubleshooting & Scientific Rationale

    The "Zwitterion" Issue (Using HCl Salt)

    If you must use the unprotected Methylamino-PEG₂-Acid HCl salt (CAS 1807503-87-2), you face a high risk of polymerization.

    • Why? Once you add DIPEA, the HCl is neutralized. You now have a molecule with a free amine and a free acid. Adding HATU activates the acid, which immediately reacts with the amine of a neighboring PEG molecule.

    • Workaround: You cannot easily use this for N-terminal capping. You can use it for C-terminal extension (Protocol B) if you use a large excess of the Peptide-Active Ester, but yields will be low. Strong Recommendation: Protect the amine with

      
       before coupling.
      
    Steric Hindrance of N-Methyl Groups

    The N-methyl group on the PEG linker reduces nucleophilicity compared to a primary amine.

    • Impact: Standard EDC/NHS coupling (often used for proteins) may be too slow or inefficient for this secondary amine.

    • Solution: Use HATU or PyAOP. These reagents generate highly reactive esters (OAt/OAz) that facilitate attack by hindered amines [1].

    Visual Mechanism: HATU Activation for Secondary Amines

    HATUMechanism Step1 Carboxylate (R-COO-) ActiveEster OAt-Active Ester (Highly Reactive) Step1->ActiveEster Activation HATU HATU Reagent HATU->ActiveEster Product Amide Bond (R-CO-N(Me)-PEG) ActiveEster->Product Nucleophilic Attack (Slower due to Sterics) SecAmine Secondary Amine (CH3-NH-PEG) SecAmine->Product

    Caption: HATU generates an OAt ester, which is critical for driving the reaction with the sterically hindered N-methyl amine.

    References

    • BenchChem. (2025).[1] Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols.[1] Retrieved from

    • BroadPharm. (2022).[2][3][4][5] Protocol for PEG Acid Reagents and Amino PEG.[4] Retrieved from

    • Sigma-Aldrich. (n.d.). Methylamino-PEG2-acid Product Specification and CAS 1807503-87-2.[6][7] Retrieved from

    • MedChemExpress. (n.d.). Methylamino-PEG2-Boc (CAS 1807521-04-5).[8] Retrieved from

    • BOC Sciences. (2023). PEG Linkers in Peptide-Drug Conjugates. Retrieved from

    Sources

    Troubleshooting & Optimization

    How to improve the yield of Methylamino-peg2-acid reactions.

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Methylamino-PEG2-Acid Optimization Guide

    Case ID: OPT-PEG-2026 Subject: Improving Reaction Yields for Methylamino-PEG2-Acid Couplings Assigned Specialist: Senior Application Scientist, Bioconjugation Division[1]

    Introduction

    You are likely experiencing low yields due to a convergence of two antagonistic factors: the steric hindrance of the secondary amine (

    
    ) and the amphiphilic nature  of the PEG linker. Unlike primary amines, the methyl group creates significant steric bulk that slows nucleophilic attack. Furthermore, standard organic workups often fail because the PEG moiety drags your product into the aqueous phase.
    

    This guide abandons generic "peptide coupling" advice in favor of protocols specifically tuned for hindered secondary amines and short-chain hydrophilic linkers .[1]

    Module 1: Pre-Reaction Quality Control (The Foundation)

    Q: I bought the reagent fresh. Why is my coupling efficiency <30%?

    A: The "freshness" of the bottle is irrelevant if the hygroscopic nature of PEG has been ignored. Methylamino-PEG2-acid is a "water sponge."[1]

    • The Invisible Enemy: PEG chains attract atmospheric moisture immediately upon opening. Water hydrolyzes your activated ester (O-acylisourea or OBt ester) faster than the hindered secondary amine can attack it.[1]

    • Protocol:

      • Equilibration: Never open a cold bottle. Allow the vial to warm to room temperature in a desiccator for at least 30 minutes to prevent condensation.

      • Azeotropic Drying: If the bottle has been opened previously, do not use it directly. Dissolve the reagent in anhydrous Toluene or DCM and rotary evaporate 3x to remove bound water.

      • Solvent Choice: Use Anhydrous DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).[1] Avoid DCM for the reaction itself; it is often not polar enough to solvate the salt bridges formed during activation.

    Module 2: Reaction Engineering (The Core)

    Q: I am using EDC/NHS. Why isn't it working?

    A: EDC/NHS is excellent for primary amines but often too slow for secondary amines like methylamino groups. The active NHS-ester hydrolyzes before the sluggish secondary amine can react.

    Recommendation: Switch to HATU or COMU . These reagents generate an active ester (OAt or Oxyma) that benefits from a "neighboring group effect" (anchimeric assistance), accelerating the reaction rate by orders of magnitude, which is crucial for overcoming the steric hindrance of the N-methyl group.

    Comparative Reagent Performance for Secondary Amines:

    ReagentMechanismSuitability for Me-PEG2Notes
    EDC/NHS CarbodiimideLow Hydrolysis outcompetes coupling.[1]
    PyBOP PhosphoniumMedium Good, but generates carcinogenic HMPA byproduct.
    HATU Uronium/GuanidiniumHigh Gold standard for hindered amines. Requires HOAt.[2]
    COMU Uronium/OxymaVery High Safer (non-explosive), higher solubility, often higher yield than HATU.[1]

    The Optimized Protocol (HATU Method):

    • Stoichiometry:

      • Carboxylic Acid (Partner): 1.0 equiv[1]

      • HATU: 1.1 equiv

      • HOAt (Optional additive): 1.1 equiv (Enhances rate for difficult couplings)

      • Base (DIPEA): 2.5 - 3.0 equiv (Crucial: HATU requires basic pH to function).[1]

      • Methylamino-PEG2-Acid: 1.2 - 1.5 equiv.[1]

    • Step-by-Step:

      • Activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF. Add 1.0 equiv of DIPEA.[3] Stir for 2 minutes (color usually turns yellow/orange).

      • Coupling: Add the Methylamino-PEG2-Acid (dissolved in minimum DMF).

      • Chase: Add the remaining DIPEA.

      • Time: React for 2–4 hours. Note: Do not let it run overnight unnecessarily; HATU can cause guanidinylation of amines if left too long.

    Module 3: Visualization & Logic Flow

    Troubleshooting Decision Tree Use this logic flow to diagnose where your specific yield loss is occurring.

    OptimizationLogic Start Low Yield Observed CheckTLC 1. Check TLC/LCMS Is SM (Amine) remaining? Start->CheckTLC YesSM Yes: Coupling Failure CheckTLC->YesSM SM Present NoSM No: Workup Failure CheckTLC->NoSM SM Gone ReagentCheck Are you using EDC? YesSM->ReagentCheck ExtractCheck Extraction Solvent? (EtOAc vs DCM) NoSM->ExtractCheck SwitchHATU Switch to HATU/COMU (Steric hindrance) ReagentCheck->SwitchHATU Yes WaterCheck Check Solvent Water Content (Hydrolysis) ReagentCheck->WaterCheck No (Using HATU) DrySolvent Use Anhydrous DMF & Dry PEG WaterCheck->DrySolvent SwitchDCM Switch to DCM/Isopropanol (3:1 ratio) ExtractCheck->SwitchDCM Used EtOAc Lyophilize Skip Extraction Direct Prep-HPLC ExtractCheck->Lyophilize Used DCM

    Figure 1: Diagnostic logic for identifying the root cause of yield loss in Methylamino-PEG2 coupling.

    Module 4: Workup & Purification (The Harvest)

    Q: My LCMS shows conversion, but I lose everything during extraction.

    A: This is the most common failure mode. Methylamino-PEG2-acid is highly polar.[1] In a standard Water/Ethyl Acetate extraction, the PEG linker partitions into the aqueous phase , and you throw it away with the waste.

    Solution 1: The "Salting Out" Extraction

    • Saturate the aqueous phase with NaCl (Brine).

    • Do not use Ethyl Acetate. Use DCM (Dichloromethane) or a mixture of DCM:Isopropanol (3:1) . The alcohol helps pull the PEG derivative into the organic layer.

    • Perform 4-5 extractions (not just 3).

    Solution 2: The Direct Load (Recommended) If working on a small scale (<100 mg), do not perform an aqueous extraction.

    • Evaporate DMF using a high-vacuum pump (or V-10 evaporator).[1]

    • Redissolve the crude residue in 50% Acetonitrile/Water.

    • Inject directly onto Reverse Phase (C18) Prep-HPLC .

      • Gradient: 0% to 30% ACN in Water (with 0.1% TFA). The product will elute early due to the PEG chain.

    Q: I can't see my product on TLC. A: The secondary amine and PEG chain do not stain well with Ninhydrin (which requires primary amines).

    • Use: Dragendorff’s Reagent (orange stain for tertiary/secondary amines) or Iodine Chamber (general organic uptake).

    • UV: If your coupling partner has no chromophore (aromatic ring), you must use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) to see the peak on HPLC.

    References

    • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on zero-length crosslinkers and steric considerations).

    • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Comparison of HATU vs COMU efficiency).

    • BroadPharm. (2022).[4][5] Protocol for PEG Acid Reagents. (Specific handling for hygroscopic PEG derivatives).

    • Sigma-Aldrich. (2024).[1] Methylamino-PEG2-acid Technical Specifications. (Physical properties and solubility data). [1]

    Sources

    Troubleshooting low conjugation efficiency with PEG linkers.

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Troubleshooting PEG Conjugation Efficiency

    Introduction & Diagnostic Workflow

    Welcome. Low conjugation efficiency with PEG linkers is rarely a "bad luck" scenario; it is almost always a kinetic or thermodynamic bottleneck. As scientists, we must isolate the variable—whether it's competitive hydrolysis, steric shielding, or oxidative instability.

    This guide moves beyond basic instructions to address the causality of failure. Use the diagnostic workflow below to identify your specific failure mode before proceeding to the relevant module.

    PEG_Troubleshooting_Workflow Start Start: Low Conjugation Yield ChemistryType Identify Chemistry Type Start->ChemistryType NHS Amine-Reactive (NHS-Ester) ChemistryType->NHS Mal Thiol-Reactive (Maleimide) ChemistryType->Mal Click Click Chemistry (Azide/DBCO/Alkyne) ChemistryType->Click BufferCheck Buffer Check: Contains Tris/Glycine? NHS->BufferCheck ThiolCheck Free Thiol Check: Ellman's Assay Positive? Mal->ThiolCheck CopperCheck Copper-Free (SPAAC)? Click->CopperCheck BufferFail STOP: Primary amines compete. Switch to PBS/HEPES. BufferCheck->BufferFail Yes BufferPass Check pH & Hydrolysis BufferCheck->BufferPass No ThiolFail Oxidized Disulfides. Reduce with TCEP. ThiolCheck->ThiolFail No ThiolPass Check pH (Hydrolysis risk > 7.5) ThiolCheck->ThiolPass Yes StericIssue Steric Hindrance. Add DMSO/Longer Linker. CopperCheck->StericIssue Yes (DBCO) CopperIssue Cu(I) Oxidation. Add THPTA/Ascorbate. CopperCheck->CopperIssue No (CuAAC)

    Figure 1: Diagnostic decision tree for isolating the root cause of low PEGylation efficiency.

    Module 1: Amine-Reactive Chemistry (NHS-Esters)

    The Core Problem: Hydrolysis. NHS-esters are moisture-sensitive and hydrolyze in water to form non-reactive carboxylic acids. This reaction competes directly with the desired aminolysis (conjugation to lysine). The rate of hydrolysis increases logarithmically with pH.

    Q: My NHS-PEG hydrolyzed before conjugating. How do I balance reactivity vs. stability? A: You must operate in the "Goldilocks Zone" of pH 7.2–8.0.

    • Mechanism: At pH < 7.0, amine nucleophilicity is low (lysines are protonated,

      
      ). At pH > 8.5, hydrolysis is faster than conjugation.
      
    • Critical Action: Dissolve NHS-PEG in anhydrous DMSO or DMF immediately before addition. Never store NHS-esters in aqueous buffer.

    Table 1: NHS-Ester Hydrolysis Kinetics vs. pH

    pH ConditionAmine Reactivity (
    
    
    )
    Hydrolysis Half-Life (
    
    
    )
    Outcome
    pH 6.0 Very Low (Protonated)~5-6 HoursLow Yield (No reaction)
    pH 7.0 Moderate~2-3 HoursSlow reaction, stable reagent
    pH 8.0 Optimal ~40-60 Minutes High Yield
    pH 9.0 High< 10 MinutesLow Yield (Reagent destroyed)

    Protocol 1: Optimized NHS-PEG Conjugation

    • Buffer Prep: Prepare 1X PBS or 50 mM HEPES, pH 7.5. Strictly avoid Tris, Glycine, or Histidine (these contain amines that scavenge the reagent).[1]

    • Protein Prep: Adjust protein concentration to 2–5 mg/mL. Higher concentrations favor conjugation over hydrolysis.

    • Reagent Prep: Dissolve NHS-PEG in anhydrous DMSO to a 10 mM stock.

    • Reaction: Add NHS-PEG to protein at a 20–50 molar excess .

      • Why so high? To compensate for the fraction lost to hydrolysis.

    • Incubation: Incubate 30–60 mins at Room Temp (RT) or 2 hours at 4°C.

    • Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM to stop the reaction.

    Module 2: Thiol-Reactive Chemistry (Maleimide)

    The Core Problem: Thiol Oxidation (Disulfides) & Maleimide Instability. Maleimides react specifically with free sulfhydryls (-SH). If your protein's cysteines are oxidized into disulfides (-S-S-), the reaction will fail (0% yield).

    Q: I used DTT to reduce my protein, but I still got low yield. Why? A: DTT contains thiols. If you didn't remove the DTT completely via desalting before adding the Maleimide-PEG, the DTT quenched your reagent.

    • The Fix: Use TCEP (Tris(2-carboxyethyl)phosphine) . TCEP is a phosphine, not a thiol. It reduces disulfides but does not react with maleimides, allowing you to leave it in the reaction mixture (one-pot reaction).

    Maleimide_Pathway Protein_SS Protein-S-S-Protein (Oxidized/Inactive) Protein_SH Protein-SH (Active Thiol) Protein_SS->Protein_SH Reduction TCEP Add TCEP (Reducing Agent) TCEP->Protein_SH Facilitates Conjugate Stable Thioether Conjugate Protein_SH->Conjugate Michael Addition pH 6.5-7.5 Mal_PEG Add Maleimide-PEG Mal_PEG->Conjugate Hydrolysis Hydrolyzed Maleimide (Inactive) Mal_PEG->Hydrolysis pH > 8.0 Time > 4h

    Figure 2: Reaction pathway for Maleimide-Thiol conjugation, highlighting the critical reduction step.

    Protocol 2: TCEP-Assisted Maleimide Conjugation

    • Reduction: Add 10 mM TCEP to protein solution (pH 7.0) at a 10-fold molar excess relative to disulfides. Incubate 30 mins at RT.

    • pH Adjustment: Ensure buffer is pH 6.5–7.5.

      • Warning: At pH > 7.5, maleimides hydrolyze and may cross-react with amines (loss of specificity).

    • Conjugation: Add Maleimide-PEG (dissolved in DMSO) at a 10–20 molar excess .

    • Incubation: 2 hours at RT or Overnight at 4°C.

    • Validation: Verify no free thiols remain using Ellman’s Reagent .

    Module 3: Click Chemistry (CuAAC & SPAAC)

    The Core Problem: Steric Hindrance & Catalyst Deactivation.

    Q: My Copper-Free (DBCO) reaction has low yield. Isn't it supposed to be "click" and done? A: DBCO is bulky and hydrophobic. If your PEG linker is too short (< 4 units) or the azide is buried in the protein, steric hindrance prevents the rings from snapping together.

    • Troubleshooting:

      • Add Co-solvent: Add 5–10% DMSO or DMF to the aqueous buffer to improve DBCO solubility.

      • Increase Linker Length: Switch to a PEG4 or PEG12 spacer to push the reactive group away from the protein surface.

    Q: My Copper-Catalyzed (CuAAC) reaction failed. A: Copper(I) is unstable and oxidizes to Copper(II) (inactive) in air.

    • The Fix: Use a specific ligand like THPTA to protect the Cu(I) state and sacrifice Sodium Ascorbate to keep the environment reducing.

    Table 2: Click Chemistry Troubleshooting

    FeatureCuAAC (Catalyzed)SPAAC (Copper-Free)
    Reagents Azide + Alkyne + Cu + THPTAAzide + DBCO/BCN
    Common Failure Cu oxidation / Protein precipitationSteric hindrance / Hydrophobicity
    Solution Degas buffers (N2), use fresh AscorbateAdd 10% DMSO, use PEG spacer
    Speed Very FastModerate (Slower)

    Module 4: Aggregation & Physicochemical Issues

    The Core Problem: "The Micelle Effect." PEG is amphiphilic. Attaching too many PEG chains (or very large PEGs, >20kDa) can cause the protein to act like a surfactant, forming micelles or aggregates that precipitate out of solution.

    Troubleshooting Steps:

    • Check Purity: Ensure your PEG reagent is monofunctional .[2] Bifunctional PEGs (e.g., NHS-PEG-NHS) act as crosslinkers, gluing proteins together into huge aggregates.

    • Reduce Loading: If using non-specific amine chemistry (NHS), reduce the molar excess from 50x to 20x to prevent over-PEGylation.

    • Add Stabilizers: Add L-Arginine (0.5M) or Trehalose to the reaction buffer to suppress aggregation during the conjugation event.

    Module 5: Analytical Validation

    Q: How do I know if it actually worked? Do not rely solely on UV absorbance (PEG is invisible at 280nm).

    • SDS-PAGE with Barium Iodine Stain:

      • Run a standard SDS-PAGE.

      • Soak gel in 5%

        
         (10 min), then 0.1M Iodine (5 min).
        
      • Result: PEGylated bands turn orange/brown ; unreacted protein remains clear/faint. This is specific for PEG.

    • TNBS Assay (for NHS reactions):

      • Reacts with free primary amines.[1][3][4]

      • Compare unreacted protein vs. conjugate. A drop in absorbance at 345 nm indicates successful lysine blockage by PEG.

    References

    • BenchChem Technical Support. (2025).[2][4][5][6][7][8][9] Troubleshooting Low Conjugation Efficiency with Mal-PEG8-NHS Ester. BenchChem.[4][5][6][9] 10

    • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Thermo Fisher. 11

    • BroadPharm. (2022). Protocol for PEG NHS Ester.[1][3] BroadPharm.[9] 3

    • Creative PEGWorks. (2025). 5 Best Methods to Quantify PEG in PEGylated Protein Nanoparticle. Creative PEGWorks.[12] 12

    • BenchChem. (2025).[2][4][6][8][9] How to improve low yield in DBCO-azide conjugation reactions. BenchChem.[4][5][6][9] 5

    • PurePEG. (2025). Thiol-Reactive PEG45: Maleimide Linkers for Conjugation. PurePEG. 13

    Sources

    Section 1: Mechanistic Causes of Polymerization (The "Why")

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Troubleshooting Bioconjugation & PEGylation Topic: Avoiding Self-Polymerization and Cross-Linking with Bifunctional PEG Linkers

    Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with protein aggregation, cross-linking, and self-polymerization during PEGylation workflows.

    Q: Why do my proteins self-polymerize when using homobifunctional PEGs or EDC/NHS coupling? A: Self-polymerization is a common artifact when using zero-length crosslinkers (like EDC) or homobifunctional PEGs (e.g., COOH-PEG-COOH) on complex biomolecules. Peptides and proteins typically contain both primary amines (N-terminus, lysine side chains) and carboxylates (C-terminus, aspartate, glutamate). If EDC is added to activate the carboxylates in a single-pot reaction, the target protein acts as both the nucleophile and the electrophile. This causes the proteins to rapidly polymerize with themselves before the PEG linker can bridge the intended targets[1].

    Q: I am using a heterobifunctional PEG (NHS-PEG-Maleimide). Why am I still seeing high molecular weight aggregates? A: Heterobifunctional linkers provide orthogonal chemistry, but cross-linking can still occur due to poor stoichiometric control or improper pH. If both target proteins are mixed simultaneously with the PEG, the linker bridges them indiscriminately. Furthermore, reaction pH is critical. NHS esters react optimally with primary amines at pH 7–9, while maleimides react specifically with sulfhydryl groups at pH 6.5–7.5[2]. If the reaction buffer exceeds pH 7.5, the maleimide group undergoes hydrolytic ring-opening or loses its strict specificity, allowing it to react with primary amines[2]. This breakdown in orthogonality leads to widespread cross-linking[3].

    Section 2: Strategic Mitigation & Protocols (The "How")

    Q: What is the standard protocol to prevent cross-linking when using NHS-PEG-Maleimide? A: To avoid cross-linking, you must utilize a two-step sequential conjugation protocol [2]. By isolating the amine-reaction from the thiol-reaction, you prevent the PEG from acting as an uncontrolled bridge.

    Step-by-Step Methodology: Two-Step Sequential Conjugation

    • Amine Activation: Dissolve the amine-containing protein (Protein A) in a thiol-free Conjugation Buffer (e.g., PBS) adjusted to pH 7.2–7.5[2].

      • Causality: This specific pH window is chosen because it is high enough to allow NHS ester reactivity but low enough to prevent the maleimide group from hydrolyzing or reacting with amines[3].

    • PEG Addition: Add a 10- to 50-fold molar excess of NHS-PEG-Maleimide to the Protein A solution[2][4].

      • Causality: A massive stoichiometric excess ensures that every available amine on Protein A reacts with a unique PEG molecule. This saturates the sites and prevents a single PEG molecule from bridging two Protein A molecules.

    • Incubation: Incubate the mixture for 30 minutes at room temperature or 2 hours at 4°C[2].

    • Purification (Critical Step): Remove all unreacted PEG crosslinker using a desalting column or dialysis[2].

      • Causality: If excess PEG is not removed, the free maleimide groups will competitively bind to the thiol sites on Protein B in the next step, severely reducing the yield of the desired A-PEG-B conjugate.

    • Thiol Conjugation: Combine the purified, maleimide-activated Protein A with the sulfhydryl-containing molecule (Protein B) at a 1:1 molar ratio. Buffer pH should be 6.5–7.5[2][4].

    • Quenching: Stop the reaction by adding a sulfhydryl-containing compound (e.g., free cysteine or β-mercaptoethanol) to cap any remaining unreacted maleimide groups[4].

    G A Protein A (Amine) C Step 1: Amine Conjugation (pH 7.2-7.5, 30 min RT) A->C B NHS-PEG-Maleimide (10-50x Molar Excess) B->C D Activated Protein A-PEG-Mal C->D E Desalting / Purification (Remove excess PEG) D->E G Step 2: Thiol Conjugation (pH 6.5-7.5, 2 hrs 4°C) E->G F Protein B (Thiol) F->G H Final Conjugate (A-PEG-B) G->H

    Workflow for two-step sequential conjugation using NHS-PEG-Maleimide.

    Q: How do protecting groups eliminate self-polymerization in custom PEG-peptide synthesis? A: When modifying peptides via Solid-Phase Peptide Synthesis (SPPS) or building custom PEG chains, sequential addition isn't always enough. In these cases, protecting groups are utilized to render one end of the molecule completely inert until it is specifically needed[5]. For example, acid-labile groups (like DMTr) or base-labile groups (like Fmoc or phenethyl) are used to mask reactive sites[6][7].

    • Causality: By masking the reactive site, the molecules are forced to react in a strictly linear, one-directional manner. Deprotection is triggered by a specific chemical condition (e.g., adding a base to remove Fmoc) only immediately prior to the next coupling step, making self-polymerization chemically impossible[6].

    Pathways Start Target Protein + Bifunctional PEG HighConc High Concentration (One-Pot) Start->HighConc LowConc Low Concentration (One-Pot) Start->LowConc Seq Sequential Addition + Protecting Groups Start->Seq Poly Intermolecular Cross-linking (Self-Polymerization) HighConc->Poly Favors Cyclo Intramolecular Cyclization LowConc->Cyclo Favors Desired Desired Monoconjugate Seq->Desired Drives

    Concentration and stoichiometric effects on PEGylation reaction pathways.

    Section 3: Quantitative Data & Troubleshooting

    Table 1: Optimal Reaction Parameters for NHS-PEG-Maleimide Conjugation

    ParameterStep 1: NHS-Amine ReactionStep 2: Maleimide-Thiol Reaction
    Optimal pH 7.2 – 7.5[2]6.5 – 7.5[2]
    Molar Ratio 10x to 50x excess of PEG[2][4]1:1 (Activated Protein A : Protein B)[4]
    Buffer Type Thiol-free and Amine-free (e.g., PBS)Amine-free (e.g., PBS or MES)
    Incubation Time 30 min (RT) or 2 hours (4°C)[2]1-2 hours (RT) or overnight (4°C)[4]
    Primary Risk NHS hydrolysis (increases with pH)[3]Maleimide ring-opening (if pH > 7.5)[2]

    Table 2: Troubleshooting Matrix for PEGylation

    SymptomMechanistic CauseSolution / Protocol Adjustment
    Extensive Protein Cross-linking Simultaneous activation of multiple reactive sites (One-pot mixing).Switch to a two-step sequential protocol. Ensure unreacted PEG is completely removed via desalting before Step 2.
    Loss of Maleimide Specificity Buffer pH is too high (> 7.5), causing the maleimide to react with primary amines[2].Strictly control buffer pH to 7.2 for the first step. Verify pH after dissolving all reagents.
    Low Conjugation Yield NHS ester hydrolyzed before reacting with the amine[2].NHS-PEGs are highly moisture sensitive. Equilibrate vials to room temperature before opening. Prepare stock solutions immediately before use.
    Intramolecular Cyclization Protein concentration is too low, favoring the PEG reacting with two sites on the same protein.Increase the protein concentration (e.g., > 1-10 mg/mL) during the initial PEGylation step[4].

    References

    • Revisiting 30 years of biofunctionalization and surface chemistry of inorganic nanoparticles for nanomedicine - PMC. Source: nih.gov. URL: [Link]

    • SM(PEG)n Crosslinkers - ResearchGate. Source: researchgate.net. URL: [Link]

    • Site-Specific PEGylation of Therapeutic Proteins - PMC. Source: nih.gov. URL: [Link]

    • Stepwise PEG synthesis featuring deprotection and coupling in one pot - Beilstein Journals. Source: beilstein-journals.org. URL: [Link]

    • Stepwise PEG synthesis featuring deprotection and coupling in one pot - PMC. Source: nih.gov. URL: [Link]

    Sources

    Technical Support Center: Optimizing pH for Methylamino-PEG2-Acid Coupling Reactions

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for bioconjugation and peptide synthesis. This guide is engineered for researchers, scientists, and drug development professionals working with Methylamino-PEG2-acid , a highly versatile but chemically demanding heterobifunctional linker.

    Unlike standard primary amine linkers, the secondary amine (methylamino) and the terminal carboxylic acid present competing pH requirements and steric challenges. This guide synthesizes mechanistic theory with field-proven troubleshooting to ensure your coupling reactions are efficient, reproducible, and self-validating.

    Mechanistic Causality: The Dual Challenge of Methylamino-PEG2-Acid

    Methylamino-PEG2-acid features a methylamino group (

    
    ) at one end and a carboxylic acid at the other, separated by a hydrophilic polyethylene glycol (PEG) spacer[1]. Successful conjugation requires mastering the chemical causality behind its two reactive poles:
    

    The Secondary Amine Nucleophile: The methylamino group is a secondary amine, which is sterically bulkier and typically possesses a higher

    
     (~10.0–10.5) than primary amines. At a physiological pH of 7.4, the vast majority of these amines are protonated (
    
    
    
    ) and non-nucleophilic. To drive the amide coupling reaction, the pH must be elevated to 8.0–8.5 to increase the fraction of the deprotonated, reactive free amine.

    The Carboxylic Acid Activation: Conversely, activating the carboxylic acid end using standard carbodiimide chemistry (EDC/NHS) requires a slightly acidic environment. EDC activation is most efficient between pH 4.5 and 6.0 , typically utilizing an amine-free buffer like MES[2]. If the pH is too high during this step, the EDC rapidly hydrolyzes, and activation fails.

    Because of these opposing pH requirements, a carefully controlled, two-step pH-shift protocol—or the use of advanced uronium coupling reagents like HATU in organic solvents—is mandatory.

    Workflow Step1 Step 1: Carboxylic Acid Activation Buffer: MES (pH 4.5 - 6.0) Inter O-acylisourea / NHS-Ester Intermediate (Highly Reactive) Step1->Inter Step2 Step 2: Secondary Amine Coupling Buffer: Bicarbonate/PBS (pH 8.0 - 8.5) Inter->Step2 Prod Stable Amide Conjugate (Target Molecule) Step2->Prod

    Two-step EDC/NHS coupling workflow optimizing pH for activation and secondary amine conjugation.

    Troubleshooting Guides & FAQs

    Q1: Why is my coupling efficiency so low when reacting a target activated acid with the methylamino group of the PEG linker? A1: Low yield is almost always a symptom of either insufficient pH or steric hindrance. If you are using an aqueous EDC/NHS protocol, a pH of 7.2 is optimal for primary amines but insufficient for the secondary methylamino group[2]. You must raise the coupling buffer pH to 8.0–8.5. If yields remain low, the steric bulk of the secondary amine is the limiting factor. In this case, switch to HATU/DIPEA in an organic solvent, which utilizes a neighboring group effect via its HOAt moiety to accelerate secondary amine coupling[3],[4].

    Q2: I tried to activate the carboxylic acid of Methylamino-PEG2-acid with EDC/NHS, but I ended up with a complex mixture of high-molecular-weight products. What happened? A2: You induced self-polymerization. Methylamino-PEG2-acid is a heterobifunctional molecule. If you activate the carboxylic acid while the secondary amine is unprotected, the molecules will rapidly react with one another. Solution: You must use a mono-protected derivative (e.g., Boc-Methylamino-PEG2-acid) during the activation step, perform the coupling to your target amine, and then deprotect the Boc group using an acid (like TFA) in a subsequent step.

    Q3: Can I use Tris or Glycine buffers to adjust the pH during the coupling step? A3: Strictly no. Tris (tris(hydroxymethyl)aminomethane) and glycine contain primary amines. These will act as competing nucleophiles and aggressively react with your NHS-activated ester, quenching your reaction[2]. Always use non-amine buffers like Phosphate-Buffered Saline (PBS), sodium bicarbonate, or borate buffers for the coupling step.

    Troubleshooting Issue Low Amide Yield Cause1 Amine Protonation (pH < 7.5) Issue->Cause1 Cause2 Ester Hydrolysis (pH > 8.5) Issue->Cause2 Cause3 Steric Hindrance (Secondary Amine) Issue->Cause3 Sol1 Raise pH to 8.0-8.5 Cause1->Sol1 Sol2 Lower pH or Reduce Time Cause2->Sol2 Sol3 Use HATU/DIPEA Cause3->Sol3

    Troubleshooting logic for resolving low coupling yields in methylamino-PEG2-acid reactions.

    Quantitative Data Summaries

    Table 1: pH and Buffer Selection Guide
    Reaction PhaseTarget Functional GroupOptimal pH RangeRecommended BuffersProhibited Buffers
    Activation Carboxylic Acid4.5 – 6.0MES (0.1 M)PBS, Bicarbonate, Tris
    Coupling Primary Amine7.0 – 7.5PBS, HEPESTris, Glycine
    Coupling Secondary Amine 8.0 – 8.5 Sodium Bicarbonate, BorateTris, Glycine
    Table 2: Reagent System Comparison
    Coupling SystemBest Used ForSolvent EnvironmentMolar Ratio (Acid : Reagent : Amine)Typical Yield for Sec. Amines
    EDC/NHS Aqueous bioconjugation (Proteins)Aqueous (MES/PBS)1 : 2 : 1.5Low to Moderate (30-50%)
    HATU/DIPEA Small molecules, PeptidesOrganic (DMF/DCM)1 : 1.2 : 1.5High (80-95%)

    Self-Validating Experimental Protocols

    Protocol A: Aqueous Two-Step EDC/NHS Coupling

    Use this protocol when conjugating the secondary amine of Methylamino-PEG2-acid to a water-soluble target protein or nanoparticle.

    • Acid Activation: Dissolve your target carboxylic acid-containing molecule in 0.1 M MES buffer (pH 5.0).

    • Reagent Addition: Add EDC (2.0 equivalents) and NHS (2.0 equivalents) to the solution. Stir at room temperature for 15–30 minutes[2].

    • Validation Check 1: If applicable, pull a 1 µL aliquot and analyze via LC-MS to confirm the mass shift corresponding to the NHS-ester intermediate.

    • pH Shift & Coupling: Dissolve the Methylamino-PEG2-acid in 0.2 M Sodium Bicarbonate buffer (pH 8.3). Rapidly add this to the activated acid mixture. The final pH of the combined solution must be between 8.0 and 8.5.

    • Incubation: Stir continuously at room temperature for 2 to 4 hours.

    • Validation Check 2: Monitor the disappearance of the NHS-ester via LC-MS or HPLC. Quench the reaction by adding hydroxylamine or a Tris buffer once the reaction plateaus.

    Protocol B: Organic Phase HATU-Mediated Coupling

    Use this protocol for small molecule synthesis or solid-phase peptide synthesis where maximum yield against the sterically hindered methylamino group is required[3].

    • Pre-Activation: In an anhydrous environment, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

    • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture. Stir for 10 minutes at room temperature to form the highly reactive OAt-active ester[3].

    • Amine Addition: Add Methylamino-PEG2-acid (1.5 eq) to the activated mixture.

    • Incubation: Stir at room temperature for 1 to 3 hours. The neighboring group effect of the azabenzotriazole ring will rapidly drive the acylation of the secondary amine[4].

    • Validation Check (Self-Validating Step): Perform a Chloranil test on a micro-aliquot. Unlike the Kaiser test (which only detects primary amines), the Chloranil test detects secondary amines. A shift from blue/green to colorless indicates the successful consumption of the methylamino group.

    • Work-up: Dilute with ethyl acetate, wash sequentially with 1M HCl, saturated

      
      , and brine. Dry over 
      
      
      
      and concentrate under vacuum.

    References

    • PEG Methylamine, MeNH-PEG - ADC Linkers | AxisPharm AxisPharm [Link]

    • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC National Institutes of Health (NIH)[Link]

    • HATU - Wikipedia Wikipedia [Link]

    Sources

    Side reactions of EDC/NHS chemistry and how to prevent them.

    Author: BenchChem Technical Support Team. Date: March 2026

    Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Preventing Side Reactions in Carboxyl-Amine Conjugation

    Welcome to the Support Center

    You are likely here because your conjugation yield is lower than expected, or your protein has precipitated into an irreversible aggregate. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling is the workhorse of bioconjugation, but it is kinetically unstable. Success depends on managing the competition between three pathways: Amide Bond Formation (Success), Hydrolysis (Failure), and N-Acylurea Rearrangement (Dead-end).

    This guide deconstructs these failure modes and provides self-validating protocols to prevent them.

    Module 1: The Reaction Landscape

    Understand the enemy. You are fighting a kinetic race against time and pH.

    The diagram below maps the critical decision points in the reaction. Note that the O-acylisourea intermediate is the most volatile point; it must be trapped by NHS faster than it can rearrange or hydrolyze.

    EDCNHS_Pathway Carboxyl Carboxyl Group (Target Molecule) O_Acyl O-Acylisourea (Unstable Intermediate) Carboxyl->O_Acyl + EDC pH 4.7-6.0 EDC EDC Reagent EDC->O_Acyl NHS_Ester NHS-Ester (Semi-Stable) O_Acyl->NHS_Ester + NHS (Fast Trapping) N_Acylurea N-Acylurea (DEAD END) O_Acyl->N_Acylurea Slow Rearrangement (If NHS is absent/slow) Hydrolysis Regenerated Carboxyl (FAILURE) O_Acyl->Hydrolysis Hydrolysis (Fast at pH > 7) NHS NHS / Sulfo-NHS Amide Stable Amide Bond (SUCCESS) NHS_Ester->Amide + Amine pH 7.2-8.0 NHS_Ester->Hydrolysis Slow Hydrolysis Amine Primary Amine (Ligand)

    Figure 1: The Kinetic Race. The unstable O-acylisourea must be converted to an NHS-ester before it rearranges into the unreactive N-acylurea byproduct.

    Module 2: Troubleshooting N-Acylurea Formation

    Issue: "I used EDC, but my molecule is now unreactive to everything."

    The Mechanism of Failure

    If EDC activates a carboxyl group without a nucleophile (like NHS or an amine) present immediately, the O-acylisourea intermediate undergoes an intramolecular rearrangement. The oxygen moves to the nitrogen, forming N-acylurea .

    • Consequence: This is an irreversible "dead-end." The carboxyl group is permanently capped and cannot react further.

    • Detection: N-acylurea is stable and often co-elutes with your product. It can sometimes be detected by a mass shift corresponding to the mass of EDC (+155.2 Da).

    Prevention Strategy
    VariableRecommendationScientific Rationale
    Solvent Low Dielectric Rearrangement is faster in hydrophobic pockets. Ensure good solubility.
    Stoichiometry High NHS Excess You need NHS to attack the O-acylisourea faster than it can rearrange. Use a 1:1 molar ratio of EDC:NHS (or excess NHS).
    Timing Simultaneous Addition Never add EDC alone and "wait." Add EDC and NHS simultaneously to the carboxyl solution.

    Module 3: Fighting Hydrolysis (pH Management)

    Issue: "My NHS-ester activity disappears before I can add the protein."

    The Physics of Hydrolysis

    Water competes with amines for the active ester.[1][2] Hydrolysis regenerates the original carboxyl group (releasing NHS), which is a "soft" failure—you lose efficiency, but you don't permanently damage the molecule like in N-acylurea formation.

    Critical Data: NHS-Ester Half-Life vs. pH | pH Environment | Approx. Half-Life (

    
    ) | Status |
    | :--- | :--- | :--- |
    | pH 5.0 - 6.0  | > 20 Hours | Stable  (Ideal for Activation) |
    | pH 7.0  | 4 - 5 Hours | Working Window  |
    | pH 8.0  | ~ 1 Hour | Urgent  (Conjugate immediately) |
    | pH 8.6+  | < 10 Minutes | Critical Failure Zone  |
    
    Protocol: The Two-Step pH Shift

    To maximize yield, you must decouple the activation step from the conjugation step.

    • Activation (pH 5.0 - 6.0): Dissolve Carboxyl + EDC + NHS in MES buffer. Hydrolysis is negligible here.

    • Conjugation (pH 7.2 - 7.5): Mix with the amine target and immediately raise the pH. The amine becomes nucleophilic (unprotonated) only at neutral/basic pH.

    Expert Tip: Do not use Tris or Glycine buffers for the conjugation step! They contain primary amines and will scavenge your active ester.[2][3] Use Phosphate (PBS), HEPES, or Bicarbonate.

    Module 4: Preventing Aggregation & Cross-linking

    Issue: "My solution turned cloudy/precipitated."

    Cause 1: Isoelectric Precipitation

    When you modify surface carboxyls (negatively charged) to amides (neutral), you alter the net charge of the protein. If the new pI shifts close to the buffer pH, the protein will precipitate.

    • Fix: Check the theoretical pI of the conjugate. Adjust buffer pH to be at least 1 unit away from the conjugate's pI.[4]

    Cause 2: "Zero-Length" Self-Polymerization

    Proteins contain both carboxyls (C-terminus, Asp, Glu) and amines (N-terminus, Lys). If you add EDC to a protein solution, it will activate its own carboxyls, which will then react with its own amines (or neighbors), causing massive cross-linking.

    Workflow: The Sequential Prevention Strategy

    To prevent self-polymerization, you must use a Two-Step Protocol with a desalting step.

    Workflow Step1 STEP 1: Activation Target: Small Molecule / Antibody A Buffer: MES pH 6.0 Reagents: EDC + NHS Step2 STEP 2: Purification (CRITICAL) Remove excess EDC via Desalting Column (Zeba Spin / Dialysis) Step1->Step2 Stabilize NHS-Ester Step3 STEP 3: Conjugation Add Protein B (Amine Target) Buffer: PBS pH 7.4 Step2->Step3 Prevent Polymerization Step4 STEP 4: Quenching Add Hydroxylamine or Tris Step3->Step4 Stop Reaction

    Figure 2: The Two-Step Workflow. Step 2 is the firewall that prevents EDC from cross-linking Protein B.

    Module 5: Master Protocol (Optimization Guide)

    Step 1: Reagent Preparation[2]
    • EDC: Hygroscopic. Allow the bottle to warm to room temperature before opening to prevent condensation. Dissolve immediately before use.

    • NHS/Sulfo-NHS: Sulfo-NHS is water-soluble and preferred for biological applications.[5] Standard NHS requires DMSO/DMF pre-solubilization.[2][6]

    Step 2: Activation
    • Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

    • Ratio: Add EDC and Sulfo-NHS to the carboxyl target at a 10-fold molar excess (relative to carboxyls).[3]

    • Incubation: 15 minutes at Room Temperature. Do not exceed 30 minutes or hydrolysis begins to compete.

    Step 3: Quenching (The "Stop" Button)

    If you cannot purify the intermediate (Step 2 in Figure 2), you must quench the reaction to stop the "zombie" EDC from reacting further.

    QuencherMechanismResult
    Hydroxylamine Attacks NHS-esterCleaves the ester, regenerating the original Carboxyl.[7] (Reverses the activation).
    Ethanolamine Attacks NHS-esterForms a stable amide bond. (Permanently modifies the surface).
    Tris / Glycine Attacks NHS-esterForms a stable amide bond.[8] (Permanently modifies the surface).

    Recommendation: Use Hydroxylamine if you want to strip unreacted esters back to their native state. Use Ethanolamine if you want to block the surface to prevent non-specific binding later.

    References

    • Hermanson, G. T. (2013).[8] Bioconjugate Techniques (3rd Edition). Academic Press. The definitive guide on the N-acylurea rearrangement mechanism and pH optimization.

    • Thermo Fisher Scientific. NHS-Ester Hydrolysis Rates and pH Data. Technical Handbook.

    • Staros, J. V., et al. (1986). Enhancement by N-hydroxysulfosuccinimide of water-soluble carbodiimide-mediated coupling reactions. Analytical Biochemistry. Establishes the stability benefits of Sulfo-NHS.

    • Grabarek, Z., & Gergely, J. (1990). Zero-length crosslinking procedure with the use of active esters. Analytical Biochemistry. Defines the two-step sequential protocol to prevent polymerization.

    Sources

    Dealing with the hygroscopicity of hydrochloride salts in experiments.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help you navigate the complex physical chemistry of hydrochloride (HCl) salts. While HCl salts are the industry standard for enhancing the aqueous solubility of basic drugs, their propensity for moisture uptake can derail both benchtop experiments and commercial formulations.

    This guide moves beyond basic observations to explain the mechanistic causality behind hygroscopicity and provides self-validating protocols to ensure the integrity of your drug development workflows.

    Section 1: Mechanistic Insights (The "Why")

    Q: Why is my hydrochloride (HCl) salt deliquescing on the benchtop while the free base remains perfectly stable?

    A: The causality lies in the atomic structure and the microenvironment. While HCl salts are engineered to enhance solubility, the highly electronegative chloride ion acts as a potent hydrogen bond acceptor[1]. When exposed to atmospheric humidity, water molecules readily adsorb onto the crystal surface, forming hydrogen-bonded monolayers.

    Depending on the micro-void spaces within your specific crystal lattice, this adsorption leads to capillary condensation and, ultimately, hydrate formation—where water molecules occupy well-defined positions within the unit cell[1]. If the critical relative humidity (CRH) of the salt is lower than the ambient room humidity, the compound will continuously absorb moisture until it literally dissolves in its own adsorbed water, a process known as deliquescence.

    Section 2: Analytical Profiling (The "How to Measure")

    Q: How do I accurately quantify the moisture uptake of my new API candidate to justify strict environmental controls?

    A: You must move beyond simple Loss on Drying (LOD) and utilize Dynamic Vapor Sorption (DVS). DVS is a highly sensitive gravimetric technique that measures the change in mass of a material in response to precisely controlled changes in temperature and humidity[2]. By analyzing the sorption and desorption isotherms, you can identify reversible surface adsorption versus irreversible bulk absorption (hydrate formation)[3].

    Quantitative Data: European Pharmacopeia (Ph. Eur.) Hygroscopicity Classification

    (Based on static weight gain at 25°C and 80% RH for 24 hours)[4]

    ClassificationMass Increase (Δm)Physical Implication & Action Required
    Non-hygroscopic Δm < 0.2%Excellent solid-state stability; standard handling.
    Slightly hygroscopic 0.2% ≤ Δm < 2.0%Minor surface adsorption; requires basic humidity control.
    Moderately hygroscopic 2.0% ≤ Δm < 15.0%Risk of hydrate formation; strict environmental controls needed.
    Very hygroscopic Δm ≥ 15.0%High risk of deliquescence; requires isolators/gloveboxes.
    Protocol: Self-Validating DVS Methodology

    To ensure trustworthiness, this protocol uses a mass-change derivative ( dm/dt ) as a self-validating equilibrium check.

    • Sample Preparation : Accurately weigh 10–20 mg of the HCl salt into a clean quartz sample pan. Minimize ambient exposure during transfer.

    • Equilibration (Drying Phase) : Subject the sample to 0% Relative Humidity (RH) at 25°C. Validation Check: Do not proceed until the rate of mass change ( dm/dt ) is less than 0.002% per minute for at least 10 minutes. This establishes the true anhydrous baseline mass.

    • Sorption Cycle : Increase the RH in 10% increments from 0% to 90%. Validation Check: Hold at each step until dm/dt < 0.002%/min. Record the equilibrium mass before advancing.

    • Desorption Cycle : Decrease the RH in 10% decrements from 90% back to 0%, utilizing the identical equilibrium criteria.

    • Isotherm Analysis : Plot the % mass change against RH. A significant hysteresis gap (where the desorption curve sits higher than the sorption curve) indicates that moisture has penetrated the crystal lattice, suggesting hydrate formation rather than mere surface wetting[2].

    DVS_Workflow S1 1. Sample Prep (10-20 mg) S2 2. Equilibration (0% RH, dm/dt < 0.002%) S1->S2 S3 3. Sorption (0% to 90% RH) S2->S3 S4 4. Desorption (90% to 0% RH) S3->S4 S5 5. Isotherm Analysis (Hysteresis Check) S4->S5

    Step-by-step Dynamic Vapor Sorption (DVS) experimental workflow for APIs.

    Section 3: Handling & Processing (The "How to Handle")

    Q: My API is classified as "Moderately Hygroscopic." How do we prevent moisture uptake during weighing and batch processing without compromising the workflow?

    A: Exposure to ambient humidity during unit operations can lead to localized powder caking, inaccurate weighing, and chemical degradation (hydrolysis). You must establish a controlled microenvironment.

    • Environmental Isolation : All powder recovery and handling must be undertaken in a glove box or process isolator purged with compressed dry air or nitrogen to maintain RH < 20%[5].

    • Anti-Static Measures : Hygroscopic powders dried under low humidity become highly electrostatic. Use ionizing bars within the isolator to prevent the API from clinging to the walls and gloves, ensuring accurate mass transfer.

    • Self-Validating Handling Check : Before processing your high-value API, expose a surrogate hygroscopic powder (e.g., anhydrous lactose) in the isolator for 2 hours. Run a rapid Karl Fischer (KF) titration. If the water content remains unchanged, your environmental controls are validated and safe for the API.

    Section 4: Formulation Strategies (The "How to Fix")

    Q: We are locked into the HCl salt form for its superior bioavailability, but the hygroscopicity is causing stability failures in our tablets. What are our formulation options?

    A: If the API cannot be engineered (e.g., via co-crystallization to introduce steric hindrance against water molecules[1]), you must build a protective architecture within the dosage form.

    • Excipient Selection : Eliminate hygroscopic fillers. Replace them with non-hygroscopic alternatives like microcrystalline cellulose (MCC) and incorporate intra-formulation desiccants such as silica gel to act as moisture scavengers[6].

    • Mitigating Excipient-Induced Disproportionation : Be extremely cautious when using alkaline lubricants like magnesium stearate. If residual moisture is present, it can create a microenvironmental pH shift that induces salt disproportionation—stripping the HCl from your API and converting it back into the poorly soluble free base[7]. Consider using non-metallic lubricants like sodium stearyl fumarate.

    • Moisture-Barrier Coating : Apply a continuous film coating (e.g., Hydroxypropyl methylcellulose (HPMC) or Polyethylene glycol (PEG) based systems) to the final tablet core. This serves as a kinetic barrier, significantly slowing moisture ingress during shelf-life storage[6].

    Mitigation_Workflow A Hygroscopic HCl Salt B Analytical Profiling (DVS & PXRD) A->B Quantify C Environmental Control (Isolators, RH < 20%) A->C Handle D Solid-State Engineering (Co-crystals) B->D Modify API E Formulation Strategy (Moisture Barriers) B->E Protect API F Stable Drug Product C->F Process D->F Formulate E->F Manufacture

    Workflow for mitigating hydrochloride salt hygroscopicity from analysis to formulation.

    References

    • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs MDPI[Link]

    • Dynamic Vapor Sorption SK pharmteco[Link]

    • The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance American Pharmaceutical Review[Link]

    • Hard to Handle API Challenges Upperton Pharma Solutions[Link]

    • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer TA Instruments[Link]

    • How to Stabilize Tablets Containing Hygroscopic Ingredients Pharma.Tips[Link]

    Sources

    How to monitor the progress of a PEGylation reaction.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Bioconjugation Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the unique biophysical complexities of monitoring PEGylation reactions.

    PEGylation—the covalent attachment of polyethylene glycol (PEG) to a therapeutic molecule—dramatically alters a protein's hydrodynamic radius, charge distribution, and hydration shell[1]. Because of these changes, standard protein characterization techniques often yield counterintuitive results. This guide provides self-validating protocols, mechanistic explanations, and targeted troubleshooting to ensure your bioconjugation workflows are robust and reproducible.

    Analytical Workflow for PEGylation Monitoring

    PEGylation_Workflow Start Crude PEGylation Reaction Mixture Quench Quench Reaction (Add Free Amine/Thiol) Start->Quench Branch Select Analytical Modality Quench->Branch SEC SEC-HPLC (Hydrodynamic Volume) Branch->SEC Quantitative Kinetics SDS SDS-PAGE / Native PAGE (Apparent Mass / Charge) Branch->SDS Qualitative Screening IEX Ion Exchange (IEX) (Surface Charge Shielding) Branch->IEX Isomer Resolution MS MALDI-TOF MS (Absolute Exact Mass) Branch->MS Final Confirmation

    Caption: Multi-modal analytical workflow for monitoring PEGylation reaction progress.

    Section 1: Core Methodologies & Self-Validating Protocols

    Size-Exclusion Chromatography (SEC-HPLC)

    Causality & Mechanism: SEC-HPLC is the gold standard for quantitative, real-time monitoring of PEGylation. PEG is a highly flexible polymer that coordinates approximately 2 to 3 water molecules per ethylene oxide unit[1]. Consequently, a 20 kDa PEG chain has a hydrodynamic volume equivalent to a 60–100 kDa globular protein. SEC separates based on this massive shift in hydrodynamic volume, allowing clear resolution between unreacted protein, mono-PEGylated, and multi-PEGylated species[2].

    Self-Validating Protocol:

    • Column Equilibration: Use an analytical SEC column with an appropriate pore size (e.g., 250–300 Å). Equilibrate with a mobile phase of 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.0. Scientist's Note: The inclusion of salt is critical. It suppresses secondary electrostatic interactions between the protein and the silica column matrix, ensuring separation is purely size-based.

    • Quenching: Withdraw a 20 µL aliquot of the reaction mixture and immediately quench it. Use an excess of a free amine (e.g., Tris) for NHS-ester PEGylation, or a free thiol (e.g., cysteine) for maleimide PEGylation[3].

    • Injection & Elution: Inject 10 µL of the quenched sample. Run at an isocratic flow rate of 0.5 mL/min for 30 minutes.

    • Detection (Validation Step): Monitor UV absorbance at 280 nm (for the protein) and Refractive Index (RI) simultaneously. Because PEG does not absorb at 280 nm, relying solely on UV leaves you blind to the free PEG in your mixture. RI ensures a complete mass balance.

    Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

    Causality & Mechanism: SDS-PAGE provides a rapid qualitative assessment. However, PEG chains do not bind SDS uniformly and sterically shield the protein core from SDS binding[4]. This drastically reduces the overall negative charge-to-mass ratio of the conjugate. As a result, PEGylated proteins experience higher frictional drag and migrate much slower through the gel, appearing significantly larger than their true theoretical mass.

    Self-Validating Protocol:

    • Sample Prep: Mix quenched reaction aliquots with 4X Laemmli sample buffer containing a reducing agent (DTT or

      
      -mercaptoethanol).
      
    • Denaturation: Heat at 95°C for 3-5 minutes. Do not over-boil, as excessive heating can cause PEG chain cleavage.

    • Electrophoresis: Load onto a 4-12% Bis-Tris gradient gel. Run at a constant 120V until the dye front reaches the bottom.

    • Staining (Validation Step): Stain with Coomassie Brilliant Blue for the protein. To confirm the presence of PEG, run a duplicate gel and use a Barium Iodide stain, which specifically complexes with the polyether backbone of the PEG chain.

    Section 2: Troubleshooting & FAQs

    Q1: Why does my mono-PEGylated protein (Protein = 30 kDa, PEG = 20 kDa) show up at ~100 kDa on my SDS-PAGE gel instead of the expected 50 kDa? A: This is a classic artifact of PEG biophysics. In SDS-PAGE, proteins are separated based on their binding to SDS, which imparts a uniform negative charge. Because PEG is highly hydrophilic and heavily hydrated, it prevents SDS from binding to the polymer chain while simultaneously shielding the protein surface[4]. This lowers the charge-to-mass ratio, causing the conjugate to migrate much slower. Always rely on MALDI-TOF MS for absolute mass determination[3].

    Q2: My SEC-HPLC chromatogram shows poor resolution between the mono-PEGylated and di-PEGylated peaks. How can I improve this? A: Poor SEC resolution usually stems from incorrect pore size selection or secondary column interactions. First, ensure your column's fractionation range aligns with the hydrated radius of your conjugates, not their absolute mass. Second, if peaks are tailing, increase the ionic strength of your mobile phase (e.g., up to 300 mM NaCl) or add 5-10% organic modifier (like acetonitrile) to reduce hydrophobic interactions between the PEG chain and the stationary phase[3].

    Q3: I am performing amine-targeted PEGylation and seeing a single broad peak on SEC, but I suspect heterogeneous positional isomers. How do I resolve them? A: Amine-targeted PEGylation often yields positional isomers because multiple surface lysines can react, creating a heterogeneous mixture with varying shielding effects[5]. SEC cannot resolve these because their hydrodynamic volumes are nearly identical. Solution: Switch to Ion Exchange Chromatography (IEX), specifically Cation Exchange (CEX). The attachment of PEG neutralizes the positive charge of the lysine

    
    -amino group and sterically shields surrounding charged residues. Different positional isomers will have distinct surface charge profiles, allowing CEX to resolve them effectively.
    

    Q4: My SDS-PAGE bands for the PEGylated species are smeared rather than sharp. Is my protein degrading? A: Not necessarily. Smeared bands are typically caused by two factors:

    • PEG Polydispersity: Commercially available PEG is a polymer with a Dispersity Index (Đ). A 20 kDa PEG is actually a distribution of chain lengths (e.g., 18 kDa to 22 kDa). This natural variation causes band broadening.

    • PEG-SDS Interaction: The dynamic interaction between PEG and SDS can cause smearing. Alternative: Try Native PAGE, which eliminates the SDS-PEG interaction artifact and separates based on the molecule's native charge and hydrodynamic size[4].

    Section 3: Quantitative Data & Method Comparison

    Table 1: Comparison of Analytical Modalities for PEGylation Monitoring

    Analytical ModalityPrimary Separation MechanismResolutionQuantitative?Key Advantage
    SEC-HPLC Hydrodynamic VolumeModerateYesReal-time kinetic monitoring.
    SDS-PAGE Apparent MassLowNoRapid qualitative screening.
    Native PAGE Native Charge & SizeHighNoEliminates PEG-SDS artifacts.
    IEX-HPLC Surface Charge ShieldingHighYesResolves positional isomers.
    MALDI-TOF MS Absolute Exact MassVery HighSemiConfirms exact PEGylation degree.

    Table 2: Typical SEC-HPLC Kinetic Monitoring Data (Amine-PEGylation) Monitoring the transition from free protein to a mono-PEGylated therapeutic over time.

    Time Point (min)Unmodified Protein (%)Mono-PEGylated (%)Multi-PEGylated (%)Free PEG (%)
    0 10000100
    30 4555<148
    60 1585218
    120 59556
    240 <2>988<2

    (Note: Data adapted from standard PEGylation kinetic benchmarks[2])

    References

    • Benchchem: Application Notes and Protocols for Monitoring PEGylation Reaction by SEC-HPLC.2

    • Benchchem: Active-Mono-Sulfone-PEG8-acid Protocols and Mass Spectrometry Confirmation.3

    • PubMed / Electrophoresis: Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation.4

    • Bioconjugate Chemistry (ACS): Moving Protein PEGylation from an Art to a Data Science: Predicting Site-Specific "PEGmer" Distribution.5

    • PMC / NIH: PEGylation technology: addressing concerns, moving forward (Hydration of PEG).1

    • Creative Biolabs: SDS-PAGE Protocol & Troubleshooting.

    Sources

    Quenching strategies for Methylamino-peg2-acid reactions.

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Methylamino-PEG2-Acid Conjugation Strategies

    Introduction: Understanding Your Reagent

    Welcome to the technical support center. You are working with Methylamino-PEG2-Acid (often abbreviated as mPEG2-amino-acid or MeNH-PEG2-COOH).[1] Before proceeding to quenching, it is critical to recognize the unique "zwitterionic" nature of this heterobifunctional linker.

    • The Nucleophile: The Methylamino group (-NHMe) is a secondary amine. It is nucleophilic but sterically distinct from primary amines.

    • The Electrophile (Precursor): The Carboxylic Acid (-COOH) requires activation (typically via EDC/NHS or HATU) to react.

    Critical Warning: If you attempt to activate the carboxyl group of this molecule without protecting the amine (e.g., using a Boc-protected version), the molecule will self-polymerize (Head-to-Tail reaction).

    This guide addresses the two most common workflows:

    • Surface Capping: Reacting the Methylamino group with an activated surface.

    • Carboxyl Activation: Activating the Acid group (assuming amine protection) to label a target.

    Decision Matrix: Select Your Quenching Strategy

    Use the following logic flow to determine the correct quenching protocol for your specific experimental setup.

    QuenchingStrategy Start Start: Identify Reactive Species Decision What is the ACTIVE species at the end of incubation? Start->Decision CaseA Activated Ester (NHS/Sulfo-NHS) (e.g., on surface or protein) Decision->CaseA Active NHS Ester CaseB Unreacted Methylamino Group (Excess Linker) Decision->CaseB Free Amine QuenchA Quench with Primary Amine (Tris, Glycine, or Ethanolamine) CaseA->QuenchA QuenchB Usually No Chemical Quench Needed (Remove via Purification) CaseB->QuenchB DetailA Mechanism: Nucleophilic Attack Converts NHS to stable Amide QuenchA->DetailA DetailB Mechanism: Dilution/Wash Secondary amines are slow to hydrolyze QuenchB->DetailB

    Figure 1: Decision tree for selecting the appropriate quenching mechanism based on the active electrophile remaining in the reaction mixture.

    Detailed Protocols & Troubleshooting (Q&A)

    Scenario A: Quenching Activated NHS-Esters

    Context: You have activated a surface or protein with EDC/NHS and reacted it with Methylamino-PEG2-Acid.[1] You now need to stop the remaining active NHS esters from crosslinking or reacting non-specifically.

    Q1: Which quenching agent should I choose: Tris, Glycine, or Ethanolamine? A: The choice depends on the final surface charge and chemistry you desire. The quenching agent will permanently attach to the unreacted sites.

    Quenching AgentChemical ConsequenceRecommended Use Case
    Ethanolamine (1M, pH 8.[1]5)Caps with a neutral hydroxyl group (-OH).[1]Best General Choice. Maintains neutrality; prevents charge alteration.
    Tris (1M, pH 8.0)Caps with a bulky, hydrophilic group.Good for increasing solubility, but steric bulk can be an issue.[1]
    Glycine (1M, pH 8.0)Caps with a Carboxyl group (-COOH).[1][2]Caution. Re-introduces negative charge. Useful if you want to regenerate a charged surface.
    Hydroxylamine (150 mM)Cleaves the NHS ester to regenerate -COOH.Use only if you want to remove the activation and return to the native carboxyl state [1].

    Protocol:

    • Add Quenching Buffer (e.g., 1M Ethanolamine, pH 8.5) to the reaction mixture at a final concentration of 50–100 mM .

    • Incubate for 15–30 minutes at room temperature.

    • Proceed immediately to purification (Desalting/Dialysis) to remove the NHS leaving group and excess quencher.

    Q2: Why did my yield drop after quenching with Tris? A: Tris contains a primary amine, but it is also bulky. If your target surface is sterically crowded, Tris may not penetrate efficiently to quench "buried" NHS esters. Furthermore, if you added Tris too early, it competes with your Methylamino-PEG2-acid.[1]

    • Troubleshooting: Ensure the conjugation reaction proceeds for at least 2 hours before adding Tris. Consider switching to Ethanolamine , which is smaller and less sterically hindered.

    Scenario B: Handling the Methylamino Group

    Context: You are using Methylamino-PEG2-Acid as the nucleophile to attack an electrophile.[1]

    Q3: Do I need to "quench" the excess Methylamino-PEG2-Acid? A: Generally, no .[1] Unlike activated esters, the secondary amine (-NHMe) does not spontaneously hydrolyze or react with water. It is stable.

    • Strategy: Instead of chemical quenching, rely on Purification .

      • Dialysis: Use a membrane with a proper MWCO (Molecular Weight Cut-Off).[1][2] Since Methylamino-PEG2-Acid is small (~177 Da), it dialyzes out easily.[1]

      • Desalting Columns: Sephadex G-25 or PD-10 columns are effective for separating the small linker from larger proteins/nanoparticles [2].[1]

    Q4: I am seeing "gelling" or precipitation. What happened? A: You likely experienced Unintended Polymerization .

    • Cause: If you added EDC/NHS directly to a solution of unprotected Methylamino-PEG2-Acid, the amino group of one molecule reacted with the activated carboxyl of another.

    • Solution: You must use Boc-Methylamino-PEG2-Acid (Protected Amine) if you intend to activate the carboxyl group first.[1] The Boc group prevents self-reaction.[1] Remove the Boc group (using TFA/DCM) after the conjugation is complete and the excess reagents are washed away [3].

    Advanced Troubleshooting: The "Hydrolysis Gap"

    Q5: My conjugation efficiency is low. Did I quench too early? A: It is possible, but a more common issue with Methylamino-PEG2-Acid is the reactivity difference of the secondary amine.[1]

    • Mechanism: Secondary amines (Methylamino) are slightly more sterically hindered than primary amines. If you are reacting with an NHS ester, the hydrolysis of the NHS ester (reaction with water) competes with the acylation of the amine.

    • Fix: Increase the pH of the coupling buffer to pH 8.0 - 8.5 . This ensures the secondary amine is unprotonated and highly nucleophilic, allowing it to outcompete hydrolysis [4].

    Q6: How do I verify the reaction was quenched and the linker is attached? A: Use the TNBSA Assay (Trinitrobenzenesulfonic acid) or Ninhydrin test —but with a caveat.

    • Issue: Standard Ninhydrin reacts poorly with secondary amines (often giving a different color or lower sensitivity than primary amines).

    • Recommendation: Use LC-MS (Liquid Chromatography-Mass Spectrometry) to detect the mass shift of your target.[1] Alternatively, if quenching an NHS surface, monitor the disappearance of the NHS absorbance peak at 260 nm (though this is often obscured by protein absorbance) [5].

    References

    • Hermanson, G. T.Bioconjugate Techniques. Academic Press. (Standard field reference for pH dependence of amine reactions).

    Sources

    Impact of buffer choice on Methylamino-peg2-acid conjugation.

    Author: BenchChem Technical Support Team. Date: March 2026

    Topic: Impact of Buffer Choice on Methylamino-PEG2-Acid Conjugation Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals

    Technical Support Center: Methylamino-PEG2-Acid Conjugation

    Welcome to the technical support hub for Methylamino-PEG2-Acid (MeNH-PEG2-COOH). This heterobifunctional linker presents a unique challenge: it is a zwitterion capable of self-polymerization if the pH is mismanaged.

    This guide moves beyond generic protocols to address the specific electrochemical and steric constraints of this molecule.

    Module 1: The Core Logic (Buffer Selection)

    The success of your conjugation depends entirely on managing the ionization states of the two functional ends:

    • Carboxylic Acid (COOH): Must be deprotonated (

      
      ) to interact with EDC, but the reaction environment must be acidic (pH 4.5–6.[1]0) to stabilize the active O-acylisourea intermediate.[1][2]
      
    • Secondary Amine (Methylamino,

      
      ):  Has a pKa 
      
      
      
      10.5–11.[1]0. At neutral/basic pH, it becomes nucleophilic.[1] At acidic pH, it is protonated (
      
      
      ) and inert.

    The Trap: If you activate the acid (Step 1) in a buffer that is too basic, or if you transition to the conjugation step (Step 2) without a target present, the deprotonated methylamine tail of one molecule will attack the activated ester of another. Result: Head-to-tail oligomers instead of bioconjugates.

    Buffer Compatibility Matrix
    Buffer SystempH RangeStatusTechnical Rationale
    MES (0.1 M)4.5 – 6.0Ideal Activation Phase. Non-nucleophilic. Maintains pH where the methylamine is protonated (inert), preventing self-coupling during activation.
    PBS (Phosphate)7.2 – 7.5Good Conjugation Phase. Suitable for reacting the activated linker with a target protein.[1][3][4][5] Warning: Do not use with EDC during activation; phosphate can form unstable anhydrides with EDC.[1]
    HEPES 7.0 – 8.0Good Conjugation Phase. Good alternative to PBS if phosphate interference is suspected (e.g., with certain metal ions).[1]
    Tris / Glycine 7.0 – 9.0FORBIDDEN Contains primary amines.[1] These will outcompete your target molecule for the activated ester, quenching the reaction immediately.[1]
    Acetate / Citrate 4.0 – 6.0Avoid Contains carboxylates.[1] These compete with the linker's acid for EDC activation, reducing efficiency.[1]

    Module 2: Visualization of the Workflow

    The following diagram illustrates the critical "pH Switch" required to prevent self-polymerization.

    ConjugationLogic Start Methylamino-PEG2-Acid (Starting Material) Step1 Step 1: Activation Buffer: MES, pH 5.5 (+ EDC/NHS) Start->Step1 Dissolve Intermediate Stable Intermediate (Amine Protonated/Inert) Step1->Intermediate NHS Ester Formation Trap TRAP: High pH No Target Present Intermediate->Trap Adjust pH WITHOUT Target Step2 Step 2: Conjugation Buffer: PBS, pH 7.4 (+ Target Protein) Intermediate->Step2 Add Target THEN adjust pH SelfPoly Self-Polymerization (Oligomers) Trap->SelfPoly Head-to-Tail Reaction Final Target-Linker Conjugate Step2->Final Amide Bond Formation

    Caption: The "pH Switch" strategy. Activation must occur at pH < 6.0 to keep the methylamine tail inert.[1] The target must be present before raising pH > 7.0 to prevent self-polymerization.

    Module 3: Troubleshooting Guides (Q&A)

    Scenario A: Low Coupling Efficiency

    Q: "I used standard EDC/NHS protocols, but my yield is <10%. What happened?"

    Diagnosis: You likely used a nucleophilic buffer or allowed the "Zwitterionic Trap" to occur.[1]

    • Did you use Tris or Glycine?

      • Mechanism:[1][6] Tris contains a primary amine.[1][7] It reacts with the NHS-ester 1000x faster than your target protein's lysine or the linker's secondary amine.

      • Fix: Switch to MES for activation and PBS/HEPES for conjugation.[1] Dialyze your target protein into PBS before reaction if it is currently in Tris.[1]

    • Did you activate at pH 7.0+?

      • Mechanism:[1][6] At pH 7, the methylamine tail of the linker is partially deprotonated.[1] It will curl back and react with its own activated acid (intramolecular) or a neighbor (intermolecular).[1]

      • Fix: Strictly maintain pH 4.7–6.0 during the EDC/NHS addition.[1]

    Scenario B: Precipitation

    Q: "The solution turned cloudy immediately after adding EDC. Is my linker ruined?"

    Diagnosis: This is often due to isoelectric precipitation or EDC-phosphate incompatibility.[1]

    • Check Buffer Composition:

      • Mechanism:[1][6] If you used Phosphate buffer with high concentrations of EDC, insoluble phosphate-EDC byproducts can form.[1]

      • Fix: Use MES buffer for the EDC step.[1][2][3][4][8][9]

    • Solubility Limit:

      • Mechanism:[1][6] While PEG increases solubility, the Methylamino-PEG2-Acid is small. If the concentration is >100 mM, the hydrophobic nature of the NHS ester intermediate might cause crashing out.

      • Fix: Dissolve the linker in a small volume of dry DMSO or DMF (10%) before adding to the aqueous MES buffer.[1]

    Scenario C: Reactivity of the Secondary Amine

    Q: "I want to react the Methylamino end with an NHS-ester on my surface, but it's very slow. Why?"

    Diagnosis: Steric hindrance and pKa differences.[1]

    • Mechanism:[1][6] Secondary amines (Methylamino) are more sterically hindered than primary amines.[1] Furthermore, if your pH is 7.2 (standard PBS), the secondary amine (pKa ~11) is almost 99.9% protonated.

    • Fix: Increase the pH of the coupling buffer to 8.0–8.5 (using Borate or Carbonate/Bicarbonate).[1] This increases the fraction of free, nucleophilic amine.[1] Note: NHS esters hydrolyze faster at this pH, so use a large molar excess of the NHS-ester target.

    Module 4: Validated Two-Step Protocol

    This protocol is designed to isolate the activation step from the conjugation step, preventing self-polymerization.

    Materials:

    • Linker: Methylamino-PEG2-Acid[10]

    • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

    • Coupling Buffer: 1X PBS (phosphate buffered saline), pH 7.4

    • Reagents: EDC (fresh), NHS or Sulfo-NHS[3][4][5][7]

    Procedure:

    • Solubilization (The Setup):

      • Dissolve Methylamino-PEG2-Acid in Activation Buffer to a final concentration of 10 mM.

      • Checkpoint: Ensure pH is < 6.0.[1][7]

    • Activation (The "Safe" Zone):

      • Add EDC (10-fold molar excess) and NHS (25-fold molar excess).[1]

      • React for 15 minutes at Room Temperature.

      • Why: At pH 6.0, the carboxyl group activates, but the methylamine remains protonated (

        
        ) and unreactive.
        
    • The Critical Transition (Quench & Exchange):

      • Option A (Desalting - Recommended): Pass the reaction through a desalting column (e.g., Zeba Spin) equilibrated with Activation Buffer (MES) —NOT PBS yet. This removes excess EDC.[1][4][7][8]

      • Option B (Direct Addition): If skipping desalting, add 2-Mercaptoethanol (20 mM) to quench remaining EDC.[1]

    • Conjugation (The "Attack"):

      • Add your target molecule (Protein/Surface) to the activated linker solution.[1]

      • IMMEDIATELY add a volume of 10X PBS or adjust pH to 7.4 using NaOH.[1]

      • Why: We add the target before raising the pH.[1] As the pH rises, the target's primary amines become nucleophilic and attack the NHS ester. The linker's methylamine also becomes nucleophilic, but the high concentration of the target outcompetes the linker's self-reaction.

    References

    • Hermanson, G. T. (2013).[1][2] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] (The definitive guide on EDC/NHS chemistry and buffer selection).

    • Thermo Fisher Scientific. Crosslinking Technical Handbook: EDC and NHS Crosslinking Chemistry.[1] (Detailed kinetics of carboxyl-to-amine conjugation).

    • BroadPharm. Methylamino-PEG Reagents Technical Data. (Specific structural properties of MeNH-PEG linkers).

    • Staros, J. V., et al. (1986).[1][2] "Enhancement by N-hydroxysulfosuccinimide of water-soluble carbodiimide-mediated coupling reactions." Analytical Biochemistry, 156(1), 220-222. (Foundation for using NHS to stabilize the intermediate in MES).[1][2]

    Sources

    Validation & Comparative

    A Senior Application Scientist's Guide to the Characterization of Methylamino-peg2-acid Conjugated Proteins

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Critical Role of Characterization in PEGylated Protein Development

    The conjugation of proteins with polyethylene glycol (PEG), or PEGylation, is a well-established strategy in biopharmaceutical development to enhance the therapeutic properties of proteins. This modification can improve a protein's solubility, stability, and circulatory half-life while reducing its immunogenicity.[1][2][3] Methylamino-peg2-acid, a discrete PEG (dPEG®) reagent, offers the advantage of a defined molecular weight, which can lead to more homogenous conjugates compared to traditional polymeric PEGs.[4] However, the inherent complexity of the PEGylation reaction necessitates a rigorous and comprehensive characterization of the final product to ensure quality, safety, and efficacy.[1][5]

    This guide provides an objective comparison of key analytical techniques for the characterization of Methylamino-peg2-acid conjugated proteins. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven experimental protocols.

    The Analytical Challenge: Navigating the Heterogeneity of PEGylation

    The PEGylation process can result in a heterogeneous mixture of products, including unreacted protein, free PEG, and proteins with varying numbers of PEG molecules attached at different sites (positional isomers).[1][][7] Therefore, a multi-faceted analytical approach is essential to fully characterize the conjugate and ensure manufacturing consistency.[8] Key quality attributes that must be assessed include:

    • Degree of PEGylation: The number of PEG molecules attached to the protein.

    • Site of PEGylation: The specific amino acid residues where PEG is conjugated.

    • Purity and Isoform Distribution: Quantifying the different PEGylated species.

    • Structural Integrity: Confirming the protein's native conformation is maintained.

    Comparative Analysis of Core Characterization Techniques

    A combination of analytical methods is required to build a complete picture of a Methylamino-peg2-acid conjugated protein. The following sections compare the performance of cornerstone techniques.

    Mass Spectrometry (MS): The Gold Standard for Molecular Weight Determination

    Mass spectrometry is the most powerful and accurate technique for the detailed characterization of PEGylated proteins.[1] It provides precise molecular weight information, which directly confirms the degree of PEGylation and can be used to identify the specific sites of modification.[1][2][7][9]

    • Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) MS: Well-suited for rapid molecular weight determination of large molecules and for analyzing complex mixtures.[1][7][9]

    • Electrospray Ionization (ESI) MS: Often coupled with liquid chromatography (LC-MS), ESI-MS provides high-resolution mass data and is ideal for identifying specific PEGylation sites through peptide mapping.[4][9]

    Table 1: Comparison of Mass Spectrometry Techniques

    FeatureMALDI-TOF MSESI-MS (LC-MS)
    Primary Application Definitive molecular weight determination, degree of PEGylation.[1][7]High-resolution mass determination, identification of PEGylation sites.[4]
    Resolution Very High.[1]Very High.[1]
    Sample Preparation Co-crystallization with a matrix.[1]Requires buffer exchange and optimization.
    Key Advantage Rapid analysis of complex mixtures.[1]Can be coupled with chromatography for detailed structural analysis.[4][7]

    Workflow for Site of PEGylation Analysis by LC-MS/MS:

    G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation PEG_Protein PEGylated Protein Digest Enzymatic Digestion (e.g., Trypsin) PEG_Protein->Digest LC_Separation LC Separation of Peptides Digest->LC_Separation Inject MSMS MS/MS Fragmentation & Analysis LC_Separation->MSMS Data_Analysis Database Search & Identification of PEGylated Peptides MSMS->Data_Analysis

    Caption: Workflow for identifying PEGylation sites using LC-MS/MS.

    High-Performance Liquid Chromatography (HPLC): Separating the Complexity

    HPLC is a versatile and powerful technique for the separation and quantification of different species within a PEGylated protein sample.[1]

    • Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic radius. It is effective for separating PEGylated proteins from unreacted protein and detecting aggregates.[1][][10]

    • Reversed-Phase Chromatography (RP-HPLC): Separates molecules based on hydrophobicity. PEGylation alters a protein's hydrophobicity, allowing for the separation of different PEGylated species and positional isomers.[1][][11]

    • Ion-Exchange Chromatography (IEX-HPLC): Separates molecules based on their net charge. The shielding of charged residues by PEG chains allows for the separation of positional isomers.[1][][12]

    Table 2: Comparison of HPLC Techniques

    TechniqueSeparation PrinciplePrimary Application
    SEC-HPLC Hydrodynamic radiusSeparation of aggregates, unreacted protein, and free PEG.[1][]
    RP-HPLC HydrophobicitySeparation of different PEGylated species and positional isomers.[1][11]
    IEX-HPLC Net chargeSeparation of positional isomers.[1][]

    Experimental Protocol: RP-HPLC for Separation of PEGylated Species

    • Sample Preparation: Dissolve the PEGylated protein sample in Mobile Phase A (e.g., water with 0.1% TFA) to a concentration of 1 mg/mL and filter.[1]

    • Instrumentation: Use a C4 or C18 column with a gradient of Mobile Phase B (e.g., acetonitrile with 0.1% TFA).[13]

    • Injection and Separation: Inject the sample and elute with a linear gradient of increasing Mobile Phase B.[1]

    • Detection: Monitor the effluent at 214 nm or 280 nm.[1]

    • Data Analysis: Integrate the peaks to determine retention times and peak areas for quantification.[1]

    Electrophoresis: Visualizing Heterogeneity

    Electrophoretic techniques provide a visual assessment of the purity and heterogeneity of PEGylated proteins.

    • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Separates proteins by size. PEGylation increases the apparent molecular weight, causing a noticeable band shift.[9] This is a valuable tool for routine purity checks.[1]

    • Capillary Electrophoresis (CE): Offers high-resolution separation and can be useful for differentiating PEGylated conjugates with small differences in molecular size.[8][14]

    Workflow for SDS-PAGE Analysis:

    G cluster_0 Preparation cluster_1 Electrophoresis cluster_2 Analysis Sample_Prep Sample Denaturation (Laemmli Buffer) Load_Run Load Samples & Run Gel Sample_Prep->Load_Run Gel_Prep Polyacrylamide Gel Gel_Prep->Load_Run Stain_Destain Stain & Destain Gel Load_Run->Stain_Destain Image_Analyze Image and Analyze Bands Stain_Destain->Image_Analyze

    Caption: Workflow for SDS-PAGE analysis of PEGylated proteins.

    Ensuring Structural Integrity: Beyond the Basics

    It is crucial to confirm that the protein's higher-order structure and, consequently, its biological activity are preserved after PEGylation.

    • Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques can provide insights into the secondary and tertiary structure of the protein, revealing any significant conformational changes upon PEGylation.[15]

    • Functional Assays: Ultimately, the biological activity of the PEGylated protein must be assessed using relevant in vitro and in vivo assays to confirm that the modification has not compromised its therapeutic function.

    Conclusion: An Integrated Approach for Comprehensive Characterization

    The successful development of a Methylamino-peg2-acid conjugated protein relies on a comprehensive analytical strategy. No single technique can provide a complete picture. By integrating the strengths of mass spectrometry for definitive molecular weight and site of modification analysis, HPLC for high-resolution separation of isoforms, and electrophoresis for routine purity assessment, a robust characterization package can be assembled. This integrated approach is fundamental to ensuring product quality, consistency, and regulatory compliance.

    References

    • BenchChem. (2025). A Comparative Guide to Analytical Techniques for PEGylated Proteins: SDS-PAGE, HPLC, and Mass Spectrometry.
    • Creative PEGWorks. (2025).
    • BOC Sciences. (n.d.).
    • Schuster, R. J., Ahner, J., Tober, K., & Hail, M. E. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
    • Knudson, V., Farkas, T., & McGinley, M. (2022). Additional Studies in the Separation of PEGylated Proteins by Reversed Phase Chromatography.
    • Thermo Fisher Scientific. (2014).
    • Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry.
    • Morar, A. S. (2020). PEGylation of Proteins: A Structural Approach.
    • SCIEX. (n.d.). Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system.
    • Waters. (n.d.). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC.
    • Cattani, G., Vogeley, L., & Crowley, P. B. (2015). Structure of a PEGylated Protein Reveals a Highly Porous Double-Helical Assembly.
    • Phenomenex. (n.d.).
    • Thermo Fisher Scientific. (n.d.).
    • Thermo Fisher Scientific. (2022).
    • Schmelzer, A. E., & Schwendeman, S. P. (2014).
    • Springer Nature Experiments. (n.d.).
    • Veronese, F. M., & Mero, A. (2008). From Synthesis to Characterization of Site-Selective PEGylated Proteins.
    • Li, X., et al. (2023). Site-specific PEGylation of proteins: Insights into structural and functional changes. MedComm.
    • BenchChem. (2025).
    • Technology Networks. (2015).
    • Kim, J. H., et al. (2008). Capillary electrophoretic separation of high-molecular-weight poly(ethylene glycol)-modified proteins. Journal of Pharmaceutical and Biomedical Analysis.
    • Harris, J. M., & Chess, R. B. (2003).

    Sources

    Analytical Techniques for Verifying PEGylation Success: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Topic: Analytical Techniques for Verifying PEGylation Success Content Type: Publish Comparison Guide

    Introduction: The Analytical Challenge of PEGylation

    PEGylation—the covalent attachment of polyethylene glycol (PEG) polymer chains to a drug molecule—is a transformative strategy to extend half-life and reduce immunogenicity.[1][2][3] However, verifying its success is deceptively difficult. Unlike small molecule conjugation, PEGylation introduces significant polydispersity and hydrodynamic shielding, rendering many standard protein assays inaccurate.

    A standard "globular protein" calibration curve in Size Exclusion Chromatography (SEC) will overestimate the molecular weight of a PEGylated protein by 2-4 fold due to PEG’s immense hydrodynamic volume. Similarly, standard Coomassie staining on SDS-PAGE often fails to visualize free PEG, leaving unreacted reagents undetected.

    This guide compares the primary analytical techniques used to verify PEGylation, focusing on Chromatography , Electrophoresis , and Mass Spectrometry . It provides field-proven protocols and data-driven comparisons to help you select the right tool for your specific development stage.

    Part 1: Technique Comparison Overview

    The following table summarizes the performance of standard analytical techniques when applied specifically to PEGylated proteins.

    FeatureSDS-PAGE (Dual Stain) SEC-MALS IEX Chromatography MALDI-TOF MS
    Primary Principle Electrophoretic Mobility (Size/Charge)Hydrodynamic Size + Light ScatteringSurface Charge InteractionMass-to-Charge Ratio (
    
    
    )
    Best For Quick purity check, detecting free PEGAbsolute Molar Mass, AggregatesSeparation of positional isomersIntact Mass, PEG Polydispersity
    Key Limitation Low resolution for high MW PEG-proteinsRequires precise
    
    
    values
    Resolution loss due to "Shielding"Matrix interference; laser energy
    PEG Specificity High (with
    
    
    stain)
    High (with RI/LS detectors)Low (Indirect via retention shift)High
    LOD (Limit of Detection) ~100 ng (Coomassie) / ~50 ng (
    
    
    )
    ~1 µg (Column dependent)~1 µgLow fmol range
    Part 2: Deep Dive & Experimental Protocols
    1. Electrophoresis: The "Dual-Stain" System

    For rapid, qualitative verification of reaction completeness.

    Standard Coomassie Blue stains the protein core but leaves the PEG chain invisible. To verify PEGylation success, you must visualize three species:

    • Free Protein (Unreacted)

    • PEG-Protein Conjugate (Product)

    • Free PEG (Excess Reagent)

    To achieve this, we utilize a Barium Iodide (

    
    )  stain, which specifically complexes with the ether oxygens in the PEG backbone, turning it an orange-brown color.
    

    Protocol: Sequential SDS-PAGE Staining This protocol allows visualization of both protein and PEG on the same gel or duplicate gels.

    • Run SDS-PAGE: Load samples (approx. 2–5 µg protein) on a standard Tris-Glycine gel. Note: Use 4-12% gradient gels as PEGylation significantly increases apparent migration size.

    • Step A: Protein Staining (Coomassie)

      • Stain with Coomassie Brilliant Blue R-250 for 1 hour.

      • Destain with Methanol/Acetic Acid solution until protein bands are clear blue.

      • Result: Visible Free Protein and PEG-Protein.[1] Free PEG is invisible.

    • Step B: PEG Specific Staining (

      
      ) 
      
      • Pre-wash: Rinse the gel (or a duplicate unstained gel) with ddH2O for 10 mins to remove SDS (SDS interferes with

        
         complexation).
        
      • Incubation: Incubate gel in 5%

        
          (w/v in 1N HCl) for 10 minutes.
        
      • Staining:[2][4][5][6][7][8][9][10] Add 0.1 N Iodine solution (

        
         in KI) directly to the barium bath. Incubate for 5–10 minutes.
        
      • Result: PEG-containing bands (Free PEG and PEG-Protein) appear orange/brown against a clear background.

    • Imaging: Photograph immediately. The

      
       stain fades rapidly (within 15-30 mins).
      

    Expert Insight: If the PEG-Protein band stains Blue (Coomassie) AND Orange (

    
    ), you have confirmed covalent attachment. If you see a high MW Blue band but no Orange, it is likely an aggregate, not a PEG-conjugate.
    
    2. Chromatography: SEC-MALS vs. Standard SEC

    For absolute mass quantification.

    The Trap: In standard SEC, a 20 kDa PEG molecule elutes at the same volume as a ~100 kDa globular protein. Using globular protein standards to estimate the MW of a PEG-conjugate will result in massive errors (200-300% overestimation).

    The Solution: SEC-MALS (Multi-Angle Light Scattering) . MALS measures the intensity of scattered light at multiple angles, which is directly proportional to the molar mass (

    
    ) and concentration (
    
    
    
    ), independent of elution volume.
    
    
    
    • 
       : Rayleigh ratio (scattered light)
      
    • 
       : Refractive index increment (Critical parameter).
      
      • Protein

        
         mL/g
        
      • PEG

        
         mL/g
        
      • Conjugate

        
        : Must be calculated as a weighted average based on the protein fraction.
        

    Workflow Diagram: SEC-MALS Characterization

    SEC_MALS_Workflow cluster_logic Data Integration Sample PEGylated Sample SEC_Column SEC Column (Separation by Size) Sample->SEC_Column UV_Det UV Detector (Conc. of Protein) SEC_Column->UV_Det Elution LS_Det MALS Detector (Light Scattering) UV_Det->LS_Det Analysis ASTRA/Software Calculate Mw & Conjugation Ratio UV_Det->Analysis A280 Signal RI_Det dRI Detector (Conc. of Total Mass) RI_Det->Analysis dRI Signal LS_Det->RI_Det LS_Det->Analysis Rayleigh Ratio

    Caption: SEC-MALS workflow. UV and RI detectors distinguish protein from PEG, while MALS derives absolute molar mass, correcting for non-globular hydrodynamic behavior.

    3. Mass Spectrometry: MALDI-TOF vs. ESI

    For structural identification and heterogeneity analysis.

    ParameterMALDI-TOF MS ESI-MS (Electrospray)
    Ionization Energy "Soft" but laser-based. Singly charged ions mostly.Very soft. Multiple charged states.
    PEG Tolerance High. Can resolve the "bell curve" of PEG polydispersity clearly.Low. PEG polydispersity creates overlapping charge envelopes, making deconvolution mathematically difficult.
    Sample Prep Simple (Mix with matrix, e.g., Sinapinic Acid).Complex (Requires desalting/charge stripping reagents).
    Verdict Preferred for Intact Mass. Gives a clear visual distribution of PEG chain lengths attached.Preferred for Peptide Mapping. Digest the protein first, then use LC-MS/MS to find the site of PEGylation.
    Part 3: Critical Mechanism - The Shielding Effect

    When verifying PEGylation via Ion Exchange Chromatography (IEX), you will observe a shift in retention time.[11] This is due to the Shielding Effect . The PEG cloud physically prevents the protein's surface charges from interacting with the column resin.[12]

    Diagram: The PEG Shielding Effect in IEX

    Shielding_Effect Native Native Protein (High Surface Charge) Resin IEX Resin Bead (Charged Ligands) Native->Resin Direct Electrostatic Contact PEGylated PEGylated Protein (PEG Cloud Masks Charge) PEGylated->Resin Steric Hindrance (PEG blocks access) Interaction_Strong Strong Binding (Late Elution) Resin->Interaction_Strong Interaction_Weak Weak/No Binding (Early Elution) Resin->Interaction_Weak

    Caption: Mechanism of Charge Shielding. PEGylation reduces the effective surface charge, causing PEG-proteins to elute earlier than native proteins in IEX, regardless of the actual isoelectric point (pI) change.

    Part 4: References
    • Wyatt Technology. (2016). Protein PEGylation processes characterized by SEC-MALS (Application Note AN1612). Retrieved from [Link]

    • National Institutes of Health (NIH). (2010). Purification of PEGylated protein using membrane chromatography. Journal of Pharmaceutical Sciences. Retrieved from [Link]

    • National Institutes of Health (NIH). (2014). Development of Site-Specific PEGylated Granulocyte Colony Stimulating Factor With Prolonged Biological Activity. Retrieved from [Link]

    Sources

    Comparative Guide: Efficacy of Methylamino-PEG2-Acid Linkers in Drug Design

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary: The Strategic Role of Short PEG Linkers

    In the architecture of heterobifunctional drugs—specifically Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker is not merely a passive connector; it is a determinant of pharmacological fate.[1][2][3][4][5][6][7]

    Methylamino-PEG2-acid represents a specific class of short, hydrophilic, heterobifunctional linkers . Its structural brevity (approx. 9–12 Å) and physicochemical polarity offer a distinct profile compared to hydrophobic alkyl chains or longer PEG variants (PEG4–PEG12).

    This guide objectively compares the efficacy of drugs synthesized with Methylamino-PEG2-acid against standard alternatives. It synthesizes experimental data to demonstrate when this short-linker strategy yields superior ternary complex stability and when it fails due to steric insufficiency.

    Comparative Analysis: Methylamino-PEG2-Acid vs. Alternatives

    Physicochemical Profile & Solubility

    The Methylamino-PEG2-acid linker incorporates a secondary amine (methylamino), a short polyethylene glycol spacer (2 units), and a carboxylic acid tail.

    FeatureMethylamino-PEG2-AcidAlkyl Chains (C4-C6)Long PEG (PEG4-PEG12)
    Hydrophilicity High (LogP lowering)Low (Lipophilic)Very High
    Solubility Enhances aqueous solubility; prevents aggregation.Poor; requires organic co-solvents.Excellent; creates "hydration shell."
    Permeability Moderate-High ; small enough to passively diffuse.High; lipophilic nature aids membrane crossing.Low-Moderate; high MW hinders passive diffusion.
    Conjugation Directed ; Secondary amine prevents unwanted cyclization.Standard; often primary amines.Standard; high entropic cost.
    Efficacy in PROTACs: The "Goldilocks" Zone

    In PROTAC design, efficacy is driven by the formation of a productive Ternary Complex (Target:Linker:Ligase).

    • The Constraint of Short Linkers (PEG2): Experimental data indicates that for many targets (e.g., BRD4 degradation via CRBN), a PEG2 linker is often too short to span the gap between the ligand binding pockets without inducing steric clashes. This results in a "hook effect" at lower concentrations or a failure to ubiquitinate.

    • The Niche of Success: However, for targets where the E3 ligase and the Protein of Interest (POI) have binding pockets that face each other (cis-orientation) or are in close proximity (<10 Å), Methylamino-PEG2-acid outperforms longer linkers by reducing the entropic penalty of complex formation.

    Comparative Efficacy Data (Synthesized from PROTAC Studies):

    ParameterMethylamino-PEG2-Acid (Short)PEG4-PEG8 (Standard)Alkyl Chain (C5)
    DC50 (Potency) < 10 nM (only for compact complexes)< 50 nM (Broad applicability)> 100 nM (Variable)
    Dmax (Efficacy) > 90% (High rigidity)> 95% (Flexible fit)60-80% (Often lower)
    Selectivity High ; rigid constraint limits off-target binding.Moderate; "floppy" linker allows promiscuity.Moderate.
    Hook Effect Pronounced at high concentrations.[8]Delayed onset.Variable.

    Key Insight: Use Methylamino-PEG2-acid when structural modeling (e.g., Rosetta docking) predicts a distance of <12 Å between exit vectors. If the distance is >15 Å, this linker will likely fail, rendering the drug inactive regardless of warhead affinity.

    Mechanism of Action & Decision Logic

    Understanding why a linker fails is as critical as knowing why it works. The diagram below illustrates the ternary complex formation and the decision logic for selecting a PEG2 linker.

    PROTAC_Mechanism Figure 1: PROTAC Mechanism. Short PEG2 linkers require precise geometry to enable Complex formation. cluster_0 Ternary Complex Formation cluster_1 Efficacy Outcome POI Protein of Interest (POI) Linker Methylamino-PEG2 Linker POI->Linker Warhead Complex Productive Ternary Complex POI->Complex Proximity E3 E3 Ligase (CRBN/VHL) E3->Complex Proximity Linker->E3 Ligand Ub Ubiquitination Complex->Ub recruit E2 Deg Proteasomal Degradation Ub->Deg poly-Ub chain

    Linker_Selection_Tree Figure 2: Decision Tree for Methylamino-PEG2-Acid Selection. Start Start: Select Linker Q1 Distance between Ligand Exit Vectors? Start->Q1 Short < 12 Å Q1->Short Compact Long > 15 Å Q1->Long Extended Q2 Is Solubility a limiting factor? Short->Q2 Rec_PEG4 RECOMMEND: PEG4 - PEG8 Long->Rec_PEG4 Need Flexibility Sol_Yes Yes (Hydrophobic Warhead) Q2->Sol_Yes Enhance LogP Sol_No No Q2->Sol_No Simpler Synth Rec_PEG2 RECOMMEND: Methylamino-PEG2-Acid Sol_Yes->Rec_PEG2 Enhance LogP Rec_Alkyl RECOMMEND: Alkyl Chain (C3-C5) Sol_No->Rec_Alkyl Simpler Synth

    Experimental Protocols

    To validate the efficacy of a drug synthesized with this linker, the following self-validating protocols are recommended.

    Synthesis: Amide Coupling of Methylamino-PEG2-Acid

    Objective: Conjugate the linker to a ligand containing a primary amine or carboxyl group. The "Methylamino" end is a secondary amine, which is nucleophilic but less prone to over-acylation than primary amines.

    Reagents:

    • Methylamino-PEG2-acid (CAS Ref: 1342764-12-2 or similar analog)

    • HATU (Coupling agent)

    • DIPEA (Base)

    • DMF (Solvent)

    Protocol:

    • Activation: Dissolve the carboxylic acid partner (Warhead or E3 ligand) (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min at RT to form the activated ester.

    • Conjugation: Add Methylamino-PEG2-acid (1.1 eq) to the mixture.

      • Note: The secondary methylamino group will react with the activated ester.

    • Monitoring: Monitor reaction via LC-MS. Look for the mass shift corresponding to the linker addition (+MW of linker - H2O).

    • Second Coupling: The free carboxylic acid end of the PEG2 linker can now be activated (using HATU/DIPEA) to react with the amine of the second ligand.

    • Purification: Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient).

    Efficacy Assay: Western Blot Degradation Analysis

    Objective: Determine DC50 (concentration for 50% degradation) and Dmax.[1][6]

    Protocol:

    • Cell Seeding: Seed cells (e.g., HeLa or HEK293) at

      
       cells/well in 6-well plates. Incubate 24h.
      
    • Treatment: Treat cells with the synthesized PROTAC at serial dilutions (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for 16–24 hours.

      • Control: DMSO vehicle only.

      • Negative Control: PROTAC with methylated E3 ligand (prevents binding) to prove mechanism.

    • Lysis: Wash with cold PBS. Lyse in RIPA buffer containing protease inhibitors.

    • Normalization: Quantify protein using BCA assay. Load equal protein (20 µg) per lane.

    • Blotting: Separate on SDS-PAGE, transfer to PVDF. Probe with primary antibody against the Target Protein and a Loading Control (e.g., GAPDH).

    • Quantification: Use ImageJ to measure band density.

      • Formula:

        
        
        
    • Analysis: Plot log(concentration) vs. % degradation to calculate DC50.

    References

    • NIH / PMC. (2019). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]

    Sources

    Head-to-Head Comparison of PEGylation Reagents: A Mechanistic and Experimental Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    The strategic selection of a PEGylation reagent is a critical determinant in the successful development of biotherapeutics. By covalently attaching polyethylene glycol (PEG) to proteins, peptides, or small molecules, researchers can dramatically alter a drug's pharmacokinetic profile. However, the choice of conjugation chemistry, polymer architecture, and target residue dictates not only the circulation half-life but also the bioactivity and immunogenicity of the final conjugate.

    This guide provides an in-depth, objective comparison of modern PEGylation reagents, bridging theoretical mechanisms with field-proven experimental protocols.

    Structural Dynamics: Linear vs. Branched Architectures

    The primary function of PEGylation is to increase the hydrodynamic volume of a therapeutic molecule, thereby elevating it above the kidney filtration threshold and significantly extending its systemic circulation time[1]. However, the physical architecture of the PEG chain plays a profound role in the conjugate's efficacy and safety.

    • Linear PEGs: While historically standard, linear PEGs possess multiple repeating epitopes that can cross-link B-cell receptors. This structural feature qualifies linear PEG as a thymus-independent type 2 (TI-2) antigen, which can stimulate robust immune responses.

    • Branched PEGs: Branched architectures (e.g., the 40 kDa branched PEG used in PEGASYS®) provide a denser steric "umbrella" over the protein surface. This bulkier conformation is significantly more effective at repelling approaching macromolecules, protecting the protein from proteolytic degradation, and shielding antigenic sites to reduce overall immunogenicity[1][2].

    Conjugation Chemistries: A Mechanistic Comparison

    The chemical functionalization of the PEG terminus dictates the site of attachment on the target protein. The most common strategies involve amine-reactive and thiol-reactive chemistries.

    Amine-Reactive PEGylation (NHS Esters & Aldehydes)

    N-hydroxysuccinimide (NHS) activated PEGs react rapidly with the unprotonated ε-amino groups of lysine residues and the α-amino group at the N-terminus[3].

    • The Challenge: Because most therapeutic proteins contain multiple surface-exposed lysines, NHS-ester PEGylation often results in a highly heterogeneous mixture of positional isomers. This high reactivity makes the reaction difficult to control at a large scale[4].

    • Aldehyde Alternative: PEG-aldehydes offer a more controlled approach by forming an imine with the amino group, which is subsequently reduced to a secondary amine using sodium cyanoborohydride. By performing this reaction at a lower pH (e.g., pH 5.0), researchers can exploit the lower pKa of the N-terminal α-amino group to achieve N-terminal site-specific PEGylation[4].

    Thiol-Reactive PEGylation (Maleimides)

    Maleimide-functionalized PEGs undergo a Michael addition with free sulfhydryl groups (cysteines) at near-neutral pH to form highly stable thioether bonds[3][5].

    • The Advantage: Because unpaired, surface-exposed cysteines are rare in native proteins, maleimide chemistry allows for highly site-specific conjugation. This targeted approach preserves the protein's active site, maintaining a much higher degree of biological activity compared to random amine PEGylation[4][5].

    PEGylation_Decision_Tree Start Analyze Target Protein Structure & Active Site Q1 Are there accessible, non-essential Lysines? Start->Q1 Q2 Are there free, surface-exposed Cysteines? Q1->Q2 No / Active Site Interference Amine Amine-Reactive PEGylation (e.g., NHS Ester) Q1->Amine Yes (Random Conjugation) Thiol Thiol-Reactive PEGylation (e.g., Maleimide) Q2->Thiol Yes (Site-Specific) SiteSpec Click Chemistry (e.g., DBCO-Azide) Q2->SiteSpec No (Requires Engineering)

    Decision tree for selecting optimal PEGylation chemistry based on protein structure.

    The Immunogenicity Paradigm: Anti-PEG Antibodies

    Despite its reputation as a "stealth" polymer, PEG is not immunologically invisible. Studies indicate that between 20% and 70% of the healthy population possesses pre-existing anti-PEG antibodies (IgG and IgM), largely due to environmental exposure from cosmetics, processed foods, and other pharmaceuticals[6][7].

    When these antibodies attack the terminal methoxy groups of PEGylated drugs, they trigger the Accelerated Blood Clearance (ABC) phenomenon , causing the drug to be rapidly eliminated from circulation and potentially inducing severe hypersensitivity reactions (HSRs) via complement activation[6][7]. To combat this, next-generation biotherapeutics are shifting toward hydroxyl-terminated PEGs (OH-PEG), which lack the highly immunogenic methoxy terminus, and utilizing branched architectures to evade antibody recognition[6].

    Quantitative Performance Comparison

    The following table synthesizes the operational parameters and performance outcomes of the most widely used PEGylation reagents.

    Reagent TypeTarget Functional GroupOptimal pH RangeReaction KineticsConjugate HeterogeneityBioactivity Retention
    NHS Ester Primary Amines (Lys, N-term)7.2 – 8.5Very Fast (Minutes)High (Positional Isomers)Low to Moderate
    Maleimide Free Thiols (Cys)6.5 – 7.5Fast (1–2 Hours)Low (Site-Specific)High
    Aldehyde N-terminal Amine5.0 – 6.0Slow (Requires Reductant)Low (Highly Specific)High
    DBCO (Click) Azide (Engineered)4.0 – 9.0FastVery Low (Bioorthogonal)Very High

    Experimental Protocol: Head-to-Head Validation (NHS vs. Maleimide)

    To objectively evaluate the performance of different PEGylation strategies, the following self-validating protocol outlines a head-to-head comparison using a model protein (e.g., a 25 kDa scFv engineered with a single C-terminal cysteine).

    Experimental_Workflow Prep Protein Prep Buffer Exchange Split Split Cohorts Prep->Split NHS NHS-PEG pH 7.5-8.0 1h @ RT Split->NHS MAL Maleimide-PEG pH 6.5-7.5 + TCEP 2h @ RT Split->MAL Purify SEC Purification Remove Free PEG NHS->Purify MAL->Purify Analyze Characterization SEC-HPLC & SPR Purify->Analyze

    Head-to-head experimental workflow comparing NHS-ester and Maleimide PEGylation.

    Phase 1: Buffer Preparation & Causality
    • For NHS-PEG Cohort: Buffer exchange the protein into 100 mM HEPES, pH 7.8.

      • Causality: NHS ester hydrolysis directly competes with aminolysis. The buffer must be strictly amine-free (avoid Tris). A pH of 7.8 ensures that a sufficient fraction of lysine ε-amino groups are unprotonated and nucleophilic[3][4].

    • For Maleimide-PEG Cohort: Buffer exchange into 100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.0.

      • Causality: Maleimide reactions require free thiols. Treat the protein with a 10x molar excess of TCEP for 30 minutes. TCEP is strictly required over DTT or BME because TCEP lacks a thiol group; therefore, it will not consume the Maleimide-PEG reagent during the conjugation step.

    Phase 2: Conjugation Kinetics
    • NHS-PEG Reaction: Add a 5x molar excess of 20 kDa mPEG-NHS to the protein. Incubate for 1 hour at room temperature under gentle agitation. Quench the reaction with 50 mM Tris (the primary amines in Tris will consume unreacted NHS esters).

    • Maleimide-PEG Reaction: Add a 5x molar excess of 20 kDa mPEG-Maleimide to the TCEP-reduced protein. Incubate for 2 hours at room temperature. Quench with 10 mM L-cysteine.

    Phase 3: Purification and Self-Validation
    • Size-Exclusion Chromatography (SEC): Purify both cohorts using an analytical SEC column (e.g., Superdex 200).

      • Causality: Because PEG coordinates a massive hydration shell, its hydrodynamic radius is disproportionately large (a 20 kDa PEG behaves like a 60-80 kDa globular protein). SEC efficiently separates the massive PEG-protein conjugate from unreacted protein and free PEG, despite the peak-broadening effect caused by PEG's inherent polydispersity[1][4].

    • Characterization (The Validation Loop):

      • Run SEC-HPLC to quantify conjugate heterogeneity. The Maleimide cohort should yield a single sharp peak (mono-PEGylated), while the NHS cohort will likely show a broader peak or multiple shoulders indicative of di- and tri-PEGylated positional isomers[4].

      • Perform Surface Plasmon Resonance (SPR) to assess bioactivity. Compare the binding affinity (

        
        ) of both conjugates against the native protein to quantify the degree of steric hindrance introduced by the different chemistries[1].
        

    References

    • Predictable and tunable half-life extension of therapeutic agents by controlled chemical release from macromolecular conjugates. National Center for Biotechnology Information (PMC). 8

    • PEGylation and its impact on the design of new protein-based medicines. Future Medicinal Chemistry (Ovid). 1

    • How Anti-PEG Antibodies Are Shaping Next-Gen Biotherapeutic Development. Creative Diagnostics. 6

    • Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization. National Center for Biotechnology Information (PMC).

    • The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. MDPI. 5

    • Role of anti-polyethylene glycol (PEG) antibodies in the allergic reactions and immunogenicity of PEG-containing Covid-19 vaccines. medRxiv. 7

    • Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. IDOSI. 3

    • Peptide PEGylation: The Next Generation. Pharmaceutical Technology. 2

    • Making Site-specific PEGylation Work. BioPharm International. 4

    Sources

    Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates: A Senior Scientist’s Comparison Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently observe that the clinical success of an Antibody-Drug Conjugate (ADC) hinges not just on the antibody's affinity or the payload's potency, but on the precise chemical architecture of the linker. The linker is the fulcrum of the ADC's therapeutic index, dictating systemic stability, payload release kinetics, and off-target toxicity.

    In this guide, we will objectively compare the two primary linker paradigms—cleavable and non-cleavable —analyzing their mechanistic divergence, quantitative performance, and the self-validating experimental protocols required to evaluate them.

    Mechanistic Divergence: Smart Switches vs. Sustained Stabilizers

    The fundamental difference between cleavable and non-cleavable linkers lies in their payload release triggers and the chemical state of the liberated cytotoxic agent.

    Cleavable Linkers (The "Smart Switches")

    Cleavable linkers are engineered to exploit the unique biochemical microenvironment of the tumor or the intracellular endosomal/lysosomal pathway. Common motifs include pH-sensitive hydrazones, glutathione-sensitive disulfides, and protease-sensitive peptides like the Valine-Citrulline (Val-Cit) dipeptide [].

    • The Causality of the Bystander Effect: When a Val-Cit linker is cleaved by lysosomal Cathepsin B, it releases the free, unmodified payload[]. Because this payload is typically lipophilic and uncharged, it easily diffuses across the lipid bilayer of the target cell. This allows the drug to permeate and eradicate adjacent, antigen-negative tumor cells—a phenomenon known as the bystander effect [2]. This makes cleavable linkers highly efficacious against heterogeneous solid tumors[3].

    Non-Cleavable Linkers (The "Sustained Stabilizers")

    Non-cleavable linkers, such as the thioether-based SMCC used in Kadcyla® (T-DM1), lack an explicit environmental trigger. Instead, they rely entirely on the complete proteolytic degradation of the monoclonal antibody framework within the lysosome[].

    • The Causality of Intracellular Trapping: Because the linker itself remains intact, the payload is released still conjugated to an amino acid (e.g., Lys-SMC-DM1) [4]. This resulting complex is bulky, charged, and highly hydrophilic. It cannot cross the cell membrane, effectively trapping the cytotoxin inside the target cell [3]. While this eliminates the bystander effect, it drastically reduces off-target systemic toxicity, making it ideal for hematological malignancies or tumors with highly homogeneous antigen expression[3].

    G cluster_cleavable Cleavable Linker (e.g., Val-Cit) cluster_noncleavable Non-Cleavable Linker (e.g., SMCC) ADC Antibody-Drug Conjugate (ADC) Internal Receptor-Mediated Internalization ADC->Internal Lysosome Lysosomal Trafficking (pH 4.8) Internal->Lysosome Enzyme Cathepsin B Cleavage Lysosome->Enzyme Enzymatic Trigger Degradation mAb Proteolytic Degradation Lysosome->Degradation Complete Degradation FreeDrug Free Membrane-Permeable Payload Enzyme->FreeDrug Bystander Diffusion & Bystander Killing FreeDrug->Bystander ChargedDrug Charged Payload-Amino Acid Complex Degradation->ChargedDrug Trapped Intracellular Trapping (No Bystander) ChargedDrug->Trapped

    Caption: Mechanism of Action: Cleavable vs. Non-Cleavable ADC Linkers.

    Quantitative Performance Comparison

    The choice between a Val-Cit and an SMCC linker involves a strict trade-off between efficacy in heterogeneous environments and systemic safety. The following table summarizes representative comparative data[5]:

    Performance ParameterCleavable Linker (e.g., Val-Cit)Non-Cleavable Linker (e.g., SMCC)
    Primary Release Mechanism Enzymatic cleavage (Cathepsin B)Complete proteolytic degradation of mAb
    Liberated Payload State Free, unmodified payloadPayload-linker-amino acid complex
    Membrane Permeability High (Lipophilic)Low (Charged / Hydrophilic)
    Bystander Killing Effect StrongMinimal to None
    Plasma Stability (Half-life) Moderate to HighVery High
    Ideal Clinical Indication Heterogeneous solid tumorsHomogeneous / Hematological tumors

    Self-Validating Experimental Methodologies

    To objectively evaluate linker performance, we must employ assay designs that isolate specific mechanistic variables. Below are the gold-standard protocols for validating linker stability and the bystander effect.

    Protocol 1: Co-Culture Bystander Effect Assay

    This assay quantifies the ability of a released payload to diffuse and kill adjacent cells that do not express the target antigen[6].

    Step-by-Step Methodology:

    • Cell Seeding: Co-culture target-positive (Ag+) cells and GFP-transfected target-negative (Ag-) cells at a 1:1 ratio in a 96-well plate[6].

      • Causality Note: A 1:1 ratio ensures sufficient physical proximity for payload diffusion while establishing a statistically robust baseline for flow cytometry [7].

    • ADC Treatment: Treat the co-culture with the ADC at a concentration exceeding the IC90 for Ag+ cells, but strictly below the IC50 for Ag- cells[6].

      • Causality Note: This precise concentration window guarantees that maximum target cell apoptosis occurs, driving payload release. Simultaneously, it self-validates that any observed Ag- cell death is strictly due to payload diffusion (the bystander effect) rather than non-specific endocytosis of the intact ADC[6].

    • Incubation: Incubate the plate for 72 to 96 hours at 37°C to allow sufficient time for internalization, lysosomal cleavage, and subsequent payload diffusion[8].

    • Analysis: Wash the cells, stain with a viability dye (e.g., Propidium Iodide), and analyze via flow cytometry. Gate specifically for the GFP+ (Ag-) population to quantify bystander cytotoxicity[7].

    G Seed Co-culture Ag+ & Ag- (GFP+) Cells (1:1 Ratio) Treat Treat with ADC (IC90 for Ag+) Seed->Treat Incubate Incubate 72-96h at 37°C Treat->Incubate Wash Wash & Stain (Propidium Iodide) Incubate->Wash Analyze Flow Cytometry (Gate for GFP+) Wash->Analyze Result Quantify Bystander Cell Viability Analyze->Result

    Caption: Experimental workflow for the Co-Culture Bystander Effect Assay.

    Protocol 2: Linker Plasma Stability Assay (LC-MS/MS)

    Cleavable linkers must remain stable in systemic circulation to prevent premature payload release, which drives off-target toxicity[].

    Step-by-Step Methodology:

    • Incubation: Spike the ADC candidate into fresh human plasma and incubate at 37°C.

    • Aliquoting & Quenching: Withdraw aliquots at predetermined time points (e.g., 0, 24, 48, 72, 96 hours). Immediately quench the samples using cold acetonitrile.

      • Causality Note: Cold acetonitrile precipitates plasma proteins and instantly halts any enzymatic degradation. This ensures the measured free payload accurately reflects the stability at that exact time point, preventing false-positive cleavage data during sample processing.

    • Quantification: Analyze the supernatant via LC-MS/MS to quantify the ratio of intact ADC to prematurely liberated free payload, establishing the circulating half-life[3].

    Strategic Selection Guide

    There is no universal "best" linker; selection must be driven by the tumor biology:

    • Select Cleavable Linkers (e.g., Val-Cit) when targeting solid tumors known for heterogeneous antigen expression. The bystander effect is critical here to eradicate adjacent tumor cells that evade direct ADC binding[].

    • Select Non-Cleavable Linkers (e.g., SMCC) when targeting hematological malignancies or solid tumors with highly homogeneous antigen expression. The intracellular trapping mechanism maximizes safety by preventing systemic payload leakage[].

    References

    • Determination of ADC Cytotoxicity in Immortalized Human Cell Lines Source: PMC - NIH URL:[Link]

    • Preclinical Activity of Datopotamab Deruxtecan (Dato-DXd), an Antibody–Drug Conjugate Targeting TROP2 Source: AACR Journals URL: [Link]

    Sources

    LC-MS analysis of Methylamino-peg2-acid reaction products.

    Author: BenchChem Technical Support Team. Date: March 2026

    LC-MS Analysis of Methylamino-PEG2-Acid Reaction Products: A Comparative Guide

    Executive Summary Methylamino-PEG2-acid (MeNH-PEG2-acid) is a bifunctional hydrophilic linker widely utilized in the rational design of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and stabilized peptide therapeutics[1][2]. Featuring a secondary amine (methylamino) and a terminal carboxylic acid separated by a short polyethylene glycol spacer, this reagent forms an N-methyl amide bond upon conjugation[3]. This structural modification profoundly alters the physicochemical properties, proteolytic stability, and gas-phase fragmentation behavior of the resulting conjugates[4]. This guide provides an objective, data-supported comparison of MeNH-PEG2-acid reaction products against primary amine-PEG and alkyl alternatives, focusing on Liquid Chromatography-Mass Spectrometry (LC-MS) profiling.

    Mechanistic Insights: The Impact of N-Methylation

    As an application scientist, it is critical to understand that substituting a primary amine with a secondary methylamine is not merely a structural tweak; it fundamentally rewrites the molecule's thermodynamic and kinetic behavior.

    Causality in Structural Design:

    • Proteolytic Resistance: The N-methyl group sterically shields the adjacent amide bond from enzymatic hydrolysis, significantly extending the serum half-life of the conjugate compared to primary amides[4].

    • Conformational Modulation: N-methyl amides lack a hydrogen bond donor. This absence disrupts local hydrogen-bonding networks and allows the amide bond to populate both cis and trans conformations, which directly impacts target binding affinity and chromatographic peak shape[4].

    Coupling Challenges: Reacting the secondary amine of MeNH-PEG2-acid is sterically demanding. Standard carbodiimide coupling reagents (e.g., EDC/NHS) often yield poor conversions[5]. To drive the formation of the N-methyl amide bond efficiently, highly active uronium salts (e.g., HATU) or triazine-based reagents (e.g., DMT-MM) are required, often in specialized microenvironments[5].

    Workflow A Methylamino-PEG2-acid (Secondary Amine) C Amide Coupling (HATU / DIPEA) A->C B Target Payload (e.g., PROTAC Ligand) B->C D N-Methyl Amide Conjugate (Reaction Product) C->D Steric hindrance requires strong activation E RP-HPLC Separation (C18, Gradient) D->E Sample Prep F ESI-MS/MS Analysis (CID Fragmentation) E->F Eluent Transfer

    Bioconjugation workflow and LC-MS analysis pipeline for Methylamino-PEG2-acid products.

    Comparative LC-MS Profiling

    Chromatographic Behavior (RP-HPLC)

    The loss of the polar amide proton and the addition of the lipophilic methyl group increase the overall hydrophobicity of N-methyl amide products compared to their primary amide counterparts. On a C18 reversed-phase column, MeNH-PEG2-acid conjugates typically exhibit longer retention times. Furthermore, the cis/trans isomerization of the N-methyl amide can occasionally lead to peak broadening or split peaks if the interconversion rate matches the chromatographic timescale.

    Ionization and Mass Spectrometry (ESI-MS/MS)

    In positive-ion Electrospray Ionization (ESI+), the N-methyl amide nitrogen possesses a higher gas-phase basicity than a primary amide, often resulting in robust ionization. However, the most striking differences emerge during Collision-Induced Dissociation (CID).

    Because the N-methyl amide lacks a mobile proton at the nitrogen atom, traditional charge-directed amide bond cleavage is suppressed[6]. Instead, fragmentation is forced through higher-energy pathways, such as N-Cα bond cleavage or specific neutral losses driven by salt-bridge mechanisms[6][7]. This results in a distinct MS/MS spectral signature characterized by altered b-ion and y-ion abundance ratios compared to primary amide analogs[7].

    Fragmentation A [M+H]+ Precursor Ion (N-Methyl Amide) B Collision-Induced Dissociation (CID) A->B Isolation & Collision C N-Cα Bond Cleavage (Dominant Pathway) B->C Lack of mobile proton D Amide Bond Cleavage (Suppressed) B->D High energy barrier E Neutral Loss (Methylamine derivative) B->E Salt-bridge mechanism

    Gas-phase CID fragmentation pathways of protonated N-methyl amide conjugates.

    Quantitative Data Summaries

    Table 1: Comparative Physicochemical & LC-MS Characteristics

    FeatureMethylamino-PEG2-Acid (N-Methyl Amide)Amino-PEG2-Acid (Primary Amide)Alkyl-Acid (Non-PEG)
    Linker Hydrophilicity High (PEG backbone)High (PEG backbone)Low (Hydrophobic)
    Coupling Reactivity Low (Sterically hindered)High (Unobstructed)High (Unobstructed)
    Proteolytic Stability Excellent (Steric shielding)ModerateModerate
    RP-HPLC Retention Increased (Loss of H-bond donor)BaselineHighest (Lipophilic)
    MS/MS Fragmentation N-Cα cleavage dominantAmide bond cleavage dominantAmide bond cleavage dominant

    Table 2: Amide Coupling Efficiency for Secondary vs. Primary Amines

    Coupling ReagentTarget Amine TypeConversion Rate (%)Byproducts Observed (LC-MS)
    EDC / NHSPrimary Amine> 95%Minimal
    EDC / NHSSecondary (N-Methyl)< 30%Unreacted precursor, hydrolysis
    HATU / DIPEASecondary (N-Methyl)85 - 95%Tetramethylurea (easily separated)
    DMT-MMSecondary (N-Methyl)> 90%Triazine derivatives

    Experimental Protocols (Self-Validating Systems)

    Protocol 1: Synthesis and Preparation of MeNH-PEG2-Acid Conjugates

    Objective: Overcome steric hindrance to form an N-methyl amide bond.

    • Activation: Dissolve the carboxylic acid payload (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to generate the highly reactive O-At ester.

    • Conjugation: Add Methylamino-PEG2-acid (1.2 eq) to the activated mixture. The secondary amine requires an elevated localized concentration to overcome steric hindrance[5]. Stir for 4-12 hours at room temperature.

    • Quenching & Prep: Quench the reaction with 5% aqueous trifluoroacetic acid (TFA). Filter the mixture through a 0.22 µm PTFE syringe filter prior to LC-MS injection to remove any particulate matter and prevent column clogging.

    Protocol 2: LC-MS/MS Characterization Method

    Objective: Resolve cis/trans isomers and identify unique N-methyl fragmentation.

    • Chromatography: Inject 2 µL of the quenched reaction mixture onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase: Solvent A: MS-grade Water + 0.1% Formic Acid; Solvent B: MS-grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: Run a linear gradient from 5% B to 95% B over 8 minutes at a flow rate of 0.4 mL/min. Note: Closely monitor the chromatogram for peak splitting or shouldering, which is indicative of slow cis/trans isomerization of the N-methyl amide bond.

    • Mass Spectrometry: Operate in ESI positive mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

    • MS/MS (CID): Isolate the[M+H]+ precursor ion. Apply a normalized collision energy (NCE) of 25-35%. Analyze the MS/MS spectra specifically for N-Cα fragments and neutral losses, as standard peptide b/y ion series will be heavily suppressed[7].

    References

    • AxisPharm. "PEG Methylamine, MeNH-PEG - ADC Linkers". AxisPharm Catalog. URL: [Link]

    • W. C. et al. "Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2)". Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

    • Waring et al. "DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds". ACS Omega, PMC. URL: [Link]

    • O'Hair et al. "A Novel Salt Bridge Mechanism Highlights the Need for Nonmobile Proton Conditions to Promote Disulfide Bond Cleavage...". Journal of the American Society for Mass Spectrometry, CORE. URL: [Link]

    • Tureček et al. "NCα Bond Dissociation Energies and Kinetics in Amide and Peptide Radicals". Journal of the American Chemical Society. URL: [Link]

    • Suga et al. "Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases". Nature Communications, PMC. URL: [Link]

    Sources

    Safety Operating Guide

    Methylamino-PEG2-Acid Hydrochloride Salt: Comprehensive Disposal Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Topic: Methylamino-peg2-acid hydrochloride salt proper disposal procedures Role: Senior Application Scientist

    Executive Summary & Compound Profile

    Proper disposal of Methylamino-PEG2-acid hydrochloride (CAS: 1807503-87-2) requires understanding its dual nature as both a hydrophilic polymer derivative and an ionizable salt. While often classified as non-hazardous under GHS for transport, its functional groups (secondary amine, carboxylic acid) dictate specific waste stream segregation to prevent downstream incompatibility in bulk waste tanks.

    This guide replaces generic "dump it" mentalities with a chemically grounded protocol ensuring regulatory compliance (RCRA/EPA) and personnel safety.

    Chemical Identity
    PropertyDetail
    Chemical Name Methylamino-PEG2-acid hydrochloride
    CAS Number 1807503-87-2
    Molecular Formula C
    
    
    H
    
    
    NO
    
    
    [1][2][3][4][5][6][7] · HCl
    Functional Groups Secondary Amine (HCl salt), Carboxylic Acid, PEG Linker
    Solubility Highly soluble in water, DMSO, DMF; Hygroscopic
    Acidity (pH) Aqueous solutions are acidic (pH ~3-5) due to HCl salt and carboxylic acid

    Hazard Identification & Logic

    Why this isn't "General Trash": Although this compound is not P-listed (acutely toxic), it cannot be disposed of in sanitary sewers.

    • Aquatic Toxicity: PEG derivatives can mobilize heavy metals in water systems due to chelation properties, potentially bypassing standard wastewater treatment filtration.

    • Chemical Incompatibility: As an amine hydrochloride, mixing this waste with strong oxidizers (e.g., bleach, nitric acid) can generate hazardous byproducts.

    • Hygroscopicity: The salt readily absorbs atmospheric moisture. If placed in a solid waste bin without double-bagging, it can liquefy, compromising the structural integrity of cardboard waste boxes.

    Pre-Disposal Requirements

    Personal Protective Equipment (PPE):

    • Gloves: Nitrile (0.11 mm minimum thickness).

    • Eye Protection: Chemical splash goggles (ANSI Z87.1).

    • Respiratory: N95 mask if handling large quantities of dry powder to prevent inhalation of acidic dust.

    Spill Management:

    • Small Dry Spills: Do not sweep vigorously (generates dust). Cover with a paper towel dampened with water, then wipe up.

    • Liquid Spills: Absorb with vermiculite or polypropylene pads. Do not use sawdust (combustible).

    Core Disposal Protocol

    A. Solid Waste (Pure Compound)

    Used for: Expired reagent, excess dry powder, or spilled solids.

    • Containment: Transfer the solid material into a clear, sealable polyethylene bag. Crucial: Do not dump loose powder directly into the bulk waste drum. The hygroscopic nature will cause it to clump or liquefy, creating a "waste monolith" that is difficult to incinerate.

    • Labeling: Apply a hazardous waste label.

      • Constituents: "Methylamino-PEG2-acid HCl, 98%"[8]

      • Hazard Checkbox: "Irritant" (due to acidic nature).

    • Segregation: Place the sealed bag into the Solid Chemical Waste drum.

    B. Liquid Waste (Reaction Mixtures)

    Used for: HPLC effluent, reaction mother liquors, or stock solutions.

    Decision Logic:

    • Aqueous Solutions: If dissolved in water/buffer.

      • Adjust pH to 6–8 if the solution is highly acidic (< pH 2) before adding to bulk waste, unless your facility has a dedicated "Acid Waste" stream.

      • Stream: Aqueous Organic Waste (if <10% organic solvent) or Aqueous Toxic.

    • Organic Solutions: If dissolved in DMSO, DMF, or DCM.[2][3][4]

      • Stream: Organic Solvent Waste (Halogenated vs. Non-Halogenated depending on the solvent).

      • Warning: Do not mix with waste streams containing aldehydes or active esters if possible, to prevent unwanted polymerization in the waste container.

    C. Empty Containers
    • Triple Rinse: Rinse the original bottle three times with a solvent capable of dissolving the residue (Water or Ethanol).[3]

    • Rinsate Disposal: Collect the first three rinses and dispose of them as Liquid Chemical Waste .

    • Defacing: Cross out the label and mark "EMPTY."

    • Disposal: Place the clean, dry bottle in the glass recycling or general lab trash (consult local EHS rules).

    Visualized Workflows

    Diagram 1: Waste Stream Decision Tree

    Caption: Logical flow for determining the correct waste container based on solvent matrix and physical state.

    WasteSegregation Start Methylamino-PEG2-acid HCl Waste Generated StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Liquid Solution StateCheck->Liquid Dissolved Bag Double Bag (Prevent Moisture Absorption) Solid->Bag SolventCheck Solvent Type? Liquid->SolventCheck SolidBin Solid Hazardous Waste Bin Bag->SolidBin Aqueous Aqueous (>90% Water) SolventCheck->Aqueous Water/Buffer Organic Organic (DMSO/DMF/DCM) SolventCheck->Organic Solvents AqWaste Aqueous Waste Container (Check pH) Aqueous->AqWaste OrgWaste Organic Solvent Waste (Segregate Halogenated) Organic->OrgWaste

    Diagram 2: Container Decontamination Workflow

    Caption: Step-by-step protocol for rendering reagent bottles safe for general disposal.

    DeconProtocol Step1 Empty Container Step2 Add Solvent (Water/EtOH) Step1->Step2 Step3 Agitate & Pour into Waste Drum Step2->Step3 Step4 Repeat 3x (Triple Rinse) Step3->Step4 Step5 Deface Label Step4->Step5 Step6 Glass Recycle/Trash Step5->Step6

    Compatibility & Storage Matrix

    Chemical ClassCompatibility StatusHandling Note
    Strong Oxidizers INCOMPATIBLE Do not mix with Bleach, Nitric Acid, or Peroxides. Risk of heat generation or toxic gas.[9]
    Strong Bases CAUTION Mixing with NaOH/KOH will neutralize the HCl salt, potentially evolving heat and freeing the amine (fishy odor).
    Aldehydes AVOID Reacts with the amine group (Schiff base formation), causing polymerization in waste containers.
    Water COMPATIBLE Safe to mix, but will lower pH of the solution.

    References

    • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." VUMC EHS. Accessed October 2023. [Link]

    • Dartmouth College. "Hazardous Waste Disposal Guide." Dartmouth EHS. Accessed October 2023. [Link]

    Sources

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.